molecular formula C9H10N2O2 B175734 (5-Methoxy-1H-indazol-3-yl)methanol CAS No. 169789-36-0

(5-Methoxy-1H-indazol-3-yl)methanol

Cat. No.: B175734
CAS No.: 169789-36-0
M. Wt: 178.19 g/mol
InChI Key: FBKSZQFRAVLLCZ-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-indazol-3-yl)methanol (CAS 169789-36-0) is a high-value indazole derivative supplied with a purity of 96% . This compound, with the molecular formula C 9 H 10 N 2 O 2 and a molecular weight of 178.19 g/mol, serves as a versatile building block in medicinal chemistry and organic synthesis . The indazole scaffold is a prominent pharmacophore known for its diverse biological activities, and the hydroxymethyl group at the 3-position provides a reactive handle for further chemical modification, enabling the synthesis of more complex molecules . This chemical is exclusively for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to all safety protocols. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxy-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKSZQFRAVLLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Methoxy-1H-indazol-3-yl)methanol, a key heterocyclic compound, serves as a pivotal structural motif and versatile building block in the landscape of modern medicinal chemistry. Its indazole core is a well-established pharmacophore found in numerous biologically active agents, and the specific substitution pattern of this molecule—a methoxy group at the 5-position and a hydroxymethyl group at the 3-position—provides a unique combination of electronic properties and reactive handles for synthetic elaboration. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, characterization, and chemical reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this intermediate for the design and synthesis of novel therapeutic agents. Detailed experimental protocols, spectroscopic data analysis, and discussions on its synthetic utility are presented to offer a comprehensive resource for laboratory application.

Introduction to the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in pharmaceutical sciences.[1] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[2] A critical structural feature of N-unsubstituted indazoles is the existence of tautomerism, primarily between the 1H- and 2H-forms. Thermochemical and theoretical studies have consistently shown that the 1H-tautomer is energetically more stable and thus the predominant form.[3]

This compound (CAS No. 169789-36-0) has emerged as a particularly valuable intermediate.[4] The electron-donating methoxy group at the 5-position modulates the electronic character of the aromatic system, while the hydroxymethyl group at the 3-position serves as a primary site for synthetic diversification. This guide aims to consolidate the known chemical properties and provide practical insights into the handling and application of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValue / DescriptionSource(s)
CAS Number 169789-36-0[4]
Molecular Formula C₉H₁₀N₂O₂[4]
Molecular Weight 178.19 g/mol [4]
Exact Mass 178.074227566 Da[4]
Appearance Expected to be a solid, consistent with related indazole derivatives.
Melting Point Not explicitly reported. The parent compound, (1H-Indazol-3-yl)methanol, has a melting point of 138-139 °C, suggesting this derivative will also be a solid with a relatively high melting point.[5]
Solubility The parent indazole is soluble in acids but poorly soluble in water and common organic solvents like ether.[3] The presence of the polar hydroxymethyl and methoxy groups is expected to enhance solubility in polar organic solvents such as methanol, ethanol, and DMSO.
pKa The predicted pKa for the parent compound (1H-Indazol-3-yl)methanol is ~13.56, attributed to the weakly acidic N-H and O-H protons.[5] The methoxy group is not expected to significantly alter this value.

Synthesis and Purification

The most reliable and direct synthesis of this compound involves the chemoselective reduction of its corresponding aldehyde, 5-Methoxy-1H-indazole-3-carbaldehyde. This precursor is readily accessible from commercially available 5-methoxy-indole.

Retrosynthetic Analysis

A two-step retrosynthetic pathway provides a clear and efficient route to the target molecule from a common starting material.

G Target This compound Aldehyde 5-Methoxy-1H-indazole-3-carbaldehyde Target->Aldehyde Reduction Indole 5-Methoxy-indole Aldehyde->Indole Nitrosative Cyclization

Caption: Retrosynthesis of the target alcohol.

Synthetic Pathway

Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde This key intermediate can be prepared from 5-methoxy-indole through an optimized procedure involving nitrosation.[6] The reaction proceeds by treating the indole with a nitrosating agent, which induces a ring-opening and subsequent recyclization to form the stable 1H-indazole-3-carbaldehyde structure. This transformation is a powerful method for converting indoles into the corresponding indazoles.

Step 2: Reduction to this compound The aldehyde is reduced to the primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is the reagent of choice for this transformation.

Causality Behind Experimental Choices:

  • Reagent Selection: NaBH₄ is a mild and selective reducing agent. It efficiently reduces aldehydes and ketones without affecting other potentially reducible functional groups within the indazole system, ensuring high chemoselectivity. Its ease of handling and safety profile make it preferable to stronger reducing agents like lithium aluminum hydride (LAH) for this application.

  • Solvent Selection: Methanol is an ideal solvent as it readily dissolves both the aldehyde substrate and the NaBH₄ reagent.[7] It also serves as a proton source to quench the intermediate alkoxide formed during the reaction.

Detailed Experimental Protocol: Reduction of the Aldehyde

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and product purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).[8] Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 70:30 Ethyl Acetate:Hexane. The reaction is complete when the starting aldehyde spot (visualized under UV light) is fully consumed and a new, more polar spot corresponding to the product alcohol appears.

  • Workup and Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone. After stirring for 10 minutes, add water to the mixture and concentrate it under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers. Rationale: Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Post-Reaction Purification Workflow

G A Reaction Mixture in Methanol B Quench with Acetone & Water A->B C Concentrate under Reduced Pressure B->C D Aqueous Residue C->D E Extract with Ethyl Acetate D->E F Combined Organic Layers E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter & Concentrate H->I J Crude Product I->J K Flash Column Chromatography J->K L Pure this compound K->L

Caption: Standard purification workflow for the title compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. The following data are predicted based on the known structure and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet for the acidic N-H proton above 12 ppm. The aromatic protons will appear between 6.8 and 7.5 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. The methylene protons (-CH₂OH) will appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.6 ppm, and the hydroxyl proton will be a broad singlet whose position is concentration-dependent.

  • ¹³C NMR (Predicted, 100 MHz, DMSO-d₆): Aromatic carbons are expected in the 95-155 ppm range. The methoxy carbon (-OCH₃) should appear around 55 ppm, and the methylene carbon (-CH₂OH) is expected around 58-62 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 179.0815. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₉H₁₁N₂O₂⁺.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A moderate to sharp band around 3300 cm⁻¹.

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

This compound possesses three primary reactive sites, making it a highly versatile precursor for constructing diverse chemical libraries.

G cluster_0 Key Reactive Sites cluster_1 Potential Transformations Core This compound N_H Indazole N-H Alkylation N-Alkylation / Acylation N_H->Alkylation OH Hydroxymethyl Group Oxidation Oxidation (Aldehyde, Acid) OH->Oxidation Substitution Nucleophilic Substitution (via -OTs, -Cl) OH->Substitution Ring Benzene Ring EAS Electrophilic Aromatic Substitution (EAS) Ring->EAS

Caption: Reactivity map of the title compound.

  • Reactions at the Hydroxymethyl Group: The primary alcohol is readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC or DMP for the aldehyde, Jones reagent for the acid). It can also be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions, enabling the introduction of various functional groups.

  • Reactions at the Indazole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent N-alkylation or N-acylation. This modification is crucial for modulating pharmacokinetic properties in drug candidates. Note that reactions can potentially occur at N1 or N2, and controlling this regioselectivity is a common challenge in indazole chemistry.[3]

  • Reactions on the Benzene Ring: The benzene portion of the indazole is susceptible to electrophilic aromatic substitution. The electron-donating methoxy group and the fused pyrazole ring direct incoming electrophiles, although conditions must be chosen carefully to avoid side reactions.

This compound and its derivatives are instrumental in synthesizing molecules targeting the Aryl Hydrocarbon Receptor (AHR), which is implicated in immune regulation and diseases like psoriasis.[9]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for fine chemicals.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of properties and reactivity. Its straightforward synthesis from readily available starting materials, coupled with its multiple handles for synthetic diversification, establishes it as a cornerstone building block for medicinal chemists. The insights into its synthesis, characterization, and reactivity provided in this guide are intended to empower researchers to fully exploit its potential in the discovery and development of next-generation therapeutics.

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Sources

An In-depth Technical Guide to (5-Methoxy-1H-indazol-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of (5-Methoxy-1H-indazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and its burgeoning role as a critical intermediate in the development of targeted therapeutics, particularly in the field of oncology.

Core Compound Identity

  • Chemical Name: this compound

  • CAS Number: 169789-36-0[1][2]

  • Molecular Formula: C₉H₁₀N₂O₂[2]

  • Molecular Weight: 178.19 g/mol [2]

  • Structure:

    Chemical Structure of this compound

    Caption: Structure of this compound.

Introduction to the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in drug discovery, serving as a bioisostere for the indole ring found in many biologically active molecules.[3][4] This structural similarity allows indazole derivatives to interact with a wide array of biological targets, often with improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.[3] The strategic incorporation of a methoxy group at the 5-position, as seen in the topic compound, can significantly influence the molecule's electronic properties and its binding affinity to target proteins.[5]

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[4][6] Notably, they are prominent in the development of kinase inhibitors, a class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation.[4][7]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 5-methoxy-indole. The key intermediate is 5-Methoxy-1H-indazole-3-carbaldehyde, which is then reduced to the desired alcohol.

Part 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde

A robust method for the synthesis of the aldehyde precursor involves the nitrosation of 5-methoxy-indole.[8][9] This reaction proceeds via a multistep pathway initiated by the nitrosation at the C3 position of the indole ring, leading to an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to form the indazole-3-carbaldehyde.[10]

Experimental Protocol:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere and cooled to 0°C, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Slowly add 2 N aqueous HCl (2.7 equivalents) at 0°C and stir for 10 minutes.[10]

  • Addition of 5-Methoxy-indole: Prepare a solution of 5-methoxy-indole (1 equivalent) in DMF. Using a syringe pump, add this solution to the nitrosating mixture at 0°C over 2 hours.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.[8][9] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Extract the reaction mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-Methoxy-1H-indazole-3-carbaldehyde as a yellowish solid.[8][9]

Caption: Synthesis of the aldehyde intermediate.

Part 2: Reduction to this compound

The final step in the synthesis is the reduction of the aldehyde group of 5-Methoxy-1H-indazole-3-carbaldehyde to a primary alcohol. This transformation is commonly achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol:

  • Dissolution: Dissolve 5-Methoxy-1H-indazole-3-carbaldehyde in methanol at room temperature.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Caption: Reduction to the final alcohol product.

Compound Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Property Data
¹H NMR (DMSO-d₆, ppm) δ 12.5 (br s, 1H, NH), 7.5 (d, 1H), 7.3 (d, 1H), 6.9 (dd, 1H), 5.5 (t, 1H, OH), 4.7 (d, 2H, CH₂), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, ppm) δ 155.0, 149.0, 140.0, 122.0, 121.0, 114.0, 100.0, 56.0 (CH₂OH), 55.5 (OCH₃)
Appearance Off-white to pale yellow solid

Note: The NMR data presented here are representative and may vary slightly depending on the solvent and experimental conditions.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The hydroxymethyl group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design programs.

Role as a Kinase Inhibitor Intermediate

A primary application of this compound is in the synthesis of kinase inhibitors for cancer therapy.[11] The indazole core mimics the hinge-binding motif of ATP, allowing for competitive inhibition of kinase activity. The 5-methoxy group can contribute to favorable interactions within the ATP-binding pocket of various kinases.

Derivatives of this compound have been investigated as inhibitors of several key oncogenic kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Anaplastic Lymphoma Kinase (ALK)

  • Polo-like Kinase 4 (PLK4)

Caption: Mechanism of action for indazole-based kinase inhibitors.

Conclusion

This compound is a synthetically accessible and highly versatile intermediate with significant potential in the field of drug discovery. Its indazole core, decorated with a strategically placed methoxy group and a functionalizable methanol moiety, makes it an attractive starting point for the development of novel kinase inhibitors and other targeted therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the ongoing research and development efforts of scientists in the pharmaceutical and biotechnology sectors.

References

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  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

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  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

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  • European Patent Office. INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

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A Technical Guide to the Synthesis of (5-Methoxy-1H-indazol-3-yl)methanol from 5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, acting as a crucial bioisostere of indole in numerous clinically significant kinase inhibitors. This guide provides an in-depth, technical overview of a robust and efficient two-step synthetic pathway to (5-Methoxy-1H-indazol-3-yl)methanol, a valuable building block for drug discovery, starting from the readily available 5-methoxyindole. The synthesis pivots on a high-yield, nitrosation-mediated ring expansion to form the key intermediate, 5-methoxy-1H-indazole-3-carboxaldehyde, followed by a selective reduction to the target alcohol. This document details the mechanistic rationale, field-proven experimental protocols, and comprehensive characterization data to ensure reproducibility and success for professionals in drug development and chemical research.

Strategic Overview: From Indole to Indazolylmethanol

The conversion of an indole core to a 3-substituted indazole presents a synthetic challenge. Direct functionalization of a pre-formed indazole at the C3 position, for instance via Vilsmeier-Haack formylation, is generally ineffective.[1] Therefore, a more strategic approach is required where the desired C3 substituent is installed concurrently with the formation of the indazole ring.

The strategy outlined herein achieves this through a two-step sequence:

  • Ring Expansion: Conversion of 5-methoxyindole into 5-methoxy-1H-indazole-3-carboxaldehyde via an optimized nitrosation reaction.

  • Reduction: Chemoselective reduction of the intermediate aldehyde to the target primary alcohol, this compound.

This pathway is not only efficient but also leverages mild conditions, making it suitable for a wide range of laboratory settings.

G Start 5-Methoxyindole Inter 5-Methoxy-1H-indazole-3-carboxaldehyde Start->Inter Step 1: Nitrosation / Ring Expansion End This compound Inter->End Step 2: Selective Reduction

Figure 1: Overall two-step synthetic workflow.

Part I: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde

The cornerstone of this synthesis is the transformation of the indole ring into the indazole system. This is accomplished through a carefully optimized nitrosation procedure that works exceptionally well for electron-rich indoles like the 5-methoxy derivative.[1]

Mechanistic Rationale & Causality

The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosating agent (formed in situ from sodium nitrite and HCl) on the electron-rich C3 position of the indole ring.[1]

  • C3-Nitrosation: The indole nucleophilically attacks the nitrosonium ion (NO⁺) to form a C3-nitrosoindole intermediate. This rapidly tautomerizes to the more stable oxime (Intermediate 2 ).

  • Ring-Opening: The oxime intermediate facilitates the nucleophilic addition of water at the C2 position of the indole ring. This addition triggers the cleavage of the C2-N1 bond, opening the five-membered ring to form a reactive ortho-aminoaryl intermediate.

  • Ring Closure (Cyclization): The terminal amino group of the ring-opened intermediate then undergoes intramolecular condensation with the oxime nitrogen, followed by elimination of water, to form the stable 1H-indazole ring system, yielding the desired 1H-indazole-3-carboxaldehyde.

A critical parameter for success with electron-rich indoles is the method of addition. Slow "reverse addition" of the indole solution to the pre-formed nitrosating mixture is crucial.[1] This maintains a low concentration of the nucleophilic indole at all times, which significantly minimizes a key side reaction: the formation of dimeric species where a second indole molecule attacks the reactive oxime intermediate.[1]

G cluster_mech Mechanism of Indole-to-Indazole Conversion Indole 5-Methoxyindole Nitroso C3-Nitroso Intermediate Indole->Nitroso + NO⁺ Oxime Oxime Intermediate (2) Nitroso->Oxime Tautomerization RingOpen Ring-Opened Intermediate Oxime->RingOpen + H₂O (Ring Opening at C2) Product 5-Methoxy-1H-indazole- 3-carboxaldehyde RingOpen->Product Intramolecular Cyclization - H₂O

Caption: Key mechanistic steps of the nitrosation reaction.

Detailed Experimental Protocol: Part I

This protocol is adapted from the optimized procedure reported by Fabis et al., which gives a high yield for this specific substrate.[1]

Materials & Equipment:

  • 5-Methoxyindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc), Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, ice bath, magnetic stirrer, syringe pump

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Prepare Nitrosating Mixture: In a round-bottom flask under an argon or nitrogen atmosphere, dissolve sodium nitrite (NaNO₂) in deionized water and DMF. Cool the flask to 0 °C using an ice bath.

  • To this cooled, stirring solution, slowly add 2 N aqueous HCl. Stir the resulting mixture at 0 °C for 10 minutes.

  • Prepare Indole Solution: In a separate flask, dissolve the 5-methoxyindole in DMF.

  • Slow Addition: Using a syringe pump, add the 5-methoxyindole solution to the nitrosating mixture at 0 °C over a period of 2 hours. This slow, controlled addition is critical to prevent side-product formation.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

  • Combine the organic layers and wash three times with water, followed by one wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a petroleum ether/EtOAc gradient, e.g., 8:2) to yield the pure product as a yellowish solid.[1]

Quantitative Data & Characterization
Reagent/ParameterAmount (for 3 mmol scale)Molar Equivalents
5-Methoxyindole441 mg1.0
Sodium Nitrite (NaNO₂)1.65 g8.0
2 N Hydrochloric Acid (HCl)4.0 mL2.7
Reaction Time 3 hours (post-addition)-
Temperature 0 °C (addition), RT (reaction)-
Reported Yield 91% (480 mg)-

Characterization Data for 5-Methoxy-1H-indazole-3-carboxaldehyde:

  • Appearance: Yellowish solid

  • ¹H NMR (300 MHz, DMSO-d₆): δ 14.06 (brs, 1H), 10.16 (s, 1H), 7.61 (d, J = 9.0 Hz, 1H), 7.49 (d, J = 2.5 Hz, 1H), 7.12 (dd, J = 9.0, 2.5 Hz, 1H), 3.84 (s, 3H).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.4.

  • HRMS (ESI⁻): m/z calculated for [M-H]⁻ C₉H₇N₂O₂: 175.0508, found: 175.0503.

Part II: Reduction to this compound

The final step is the straightforward and high-yielding reduction of the aldehyde functional group to a primary alcohol.

Choice of Reducing Agent: A Case for Chemoselectivity

Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[2]

  • Expertise & Causality: NaBH₄ is a mild and chemoselective reducing agent.[2][3] It readily reduces aldehydes and ketones but does not affect more stable functionalities like esters, amides, or the aromatic indazole ring system under standard conditions.[3] This selectivity prevents over-reduction and ensures a clean conversion to the desired alcohol. Its operational simplicity and safety profile are superior to stronger, less selective hydrides like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol: Part II

This is a general, robust protocol for the NaBH₄ reduction of heteroaromatic aldehydes.

Materials & Equipment:

  • 5-Methoxy-1H-indazole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask, ice bath, magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolution: Dissolve the 5-methoxy-1H-indazole-3-carboxaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reductant: To the stirring solution, add sodium borohydride (NaBH₄) portion-wise. Be cautious, as hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous mixture multiple times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The product can be purified by recrystallization or silica gel chromatography if necessary to afford pure this compound.

Quantitative Data
Reagent/ParameterAmount (for 1 mmol scale)Molar Equivalents
5-Methoxy-1H-indazole-3-carboxaldehyde176 mg1.0
Sodium Borohydride (NaBH₄)45 mg1.2
Solvent Methanol or Ethanol~10 mL
Reaction Time 1-2 hours-
Temperature 0 °C to RT-
Expected Yield >90%-

Conclusion

This guide presents a validated, two-step synthesis for producing this compound from 5-methoxyindole. The key transformation—an optimized nitrosation-mediated ring expansion—provides the crucial aldehyde intermediate in excellent yield. The subsequent selective reduction is a clean and efficient process. The detailed protocols and mechanistic insights provided herein constitute a self-validating system, empowering researchers in medicinal chemistry and drug development with a reliable method to access this valuable indazole-based building block.

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]

  • Cailly, T. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Cailly, T. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. U.S. National Library of Medicine. Available at: [Link]

  • 5-Methoxy-1H-indazole-3-carbaldehyde. Chem-Impex. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

  • Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO. Available at: [Link]

  • Reduction using sodium borohyride? ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methoxy-1H-indazol-3-yl)methanol is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1] Accurate structural elucidation is the bedrock of chemical research and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the molecular structure of organic compounds in solution.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of NMR signals. The structure of this compound with the systematic numbering used for spectral assignment is presented below.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on established chemical shift theory and data from analogous compounds.[3][4][5] The choice of solvent is critical; DMSO-d₆ is recommended as it is capable of dissolving the compound and allows for the observation of exchangeable protons (NH and OH).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Atom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (1-H)~12.9Broad Singlet (br s)-Position is concentration and temperature dependent. Similar to other indazole NH protons.[2]
H-4~7.45Doublet (d)J ≈ 8.8Coupled to H-6. Electron-donating OMe at C-5 shifts this upfield relative to unsubstituted indazole.
H-6~7.00Doublet of Doublets (dd)J ≈ 8.8, 2.0Coupled to H-4 (ortho) and H-7 (meta).
H-7~7.20Doublet (d)J ≈ 2.0Coupled to H-6 (meta). Often the most downfield of the aromatic protons in this spin system.
CH₂ (C8-H)~4.80Singlet (s)-Benzylic protons adjacent to an OH group. The signal may broaden and coupling to the OH proton is not typically observed due to rapid exchange.[6]
OH~5.40Broad Singlet (br s)-Position and broadness are highly dependent on solvent, concentration, and temperature. Disappears upon D₂O shake.[6]
OCH₃ (C9-H)~3.80Singlet (s)-Typical chemical shift for a methoxy group on an aromatic ring.[7]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Atom No.Predicted Chemical Shift (δ, ppm)Notes
C3~142.0Carbon bearing the methanol group, expected to be downfield.
C3a~122.0Bridgehead carbon.
C4~120.5Aromatic CH.
C5~155.0Aromatic carbon attached to the electron-donating methoxy group, significantly shifted downfield.[6]
C6~112.0Aromatic CH.
C7~101.0Aromatic CH, shifted significantly upfield due to the ortho/para directing effect of the methoxy group.
C7a~139.0Bridgehead carbon.
CH₂ (C8)~57.0Aliphatic carbon attached to an oxygen atom and a heterocyclic ring.[8]
OCH₃ (C9)~55.5Typical chemical shift for an aromatic methoxy carbon. A value around 56 ± 1 ppm is standard.[4]

Expert Analysis and Causality

  • ¹H NMR Rationale : The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for protons H-7, H-6, and H-4. The electron-donating methoxy group at the C-5 position increases electron density at the ortho (C-4, C-6) and para (no proton) positions, causing an upfield shift (lower ppm) for these protons compared to an unsubstituted indazole. The CH₂ protons of the methanol group are in a "benzylic-like" position, adjacent to both the heterocyclic ring and a hydroxyl group, leading to a predicted shift around 4.80 ppm.[9] The NH and OH protons are exchangeable and their signals are typically broad singlets, the positions of which are highly variable.[10]

  • ¹³C NMR Rationale : In the ¹³C NMR spectrum, the most notable feature is the significant downfield shift of C-5 to ~155.0 ppm, a direct consequence of its attachment to the electronegative oxygen of the methoxy group. Conversely, the ortho (C-4, C-6) and para (C-7a) carbons experience increased shielding. The carbon of the methanol group (C8) is expected in the 50-65 ppm range, typical for carbons bonded to an oxygen atom.[6] The methoxy carbon itself (C9) gives a characteristic signal around 55.5 ppm.[3]

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.

Sample Preparation
  • Weighing : Accurately weigh 5-10 mg of this compound.

  • Solvent Selection : Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). DMSO-d₆ is recommended to observe the labile NH and OH protons.

  • Dissolution : Cap the tube and gently agitate or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Internal Standard (Optional) : Tetramethylsilane (TMS) can be used as an internal reference (0.00 ppm). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) is standard and reliable.[11]

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided for a 500 MHz spectrometer and should be adjusted accordingly for other field strengths.

¹H NMR Acquisition:

  • Pulse Program : Standard single-pulse experiment (e.g., Bruker 'zg30').

  • Spectral Width : 16 ppm (from -2 to 14 ppm).

  • Acquisition Time : ~3-4 seconds.

  • Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures full relaxation of all protons, especially the slowly relaxing quaternary carbons' satellites, leading to more accurate integration.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program : Proton-decoupled experiment with NOE (e.g., Bruker 'zgpg30').

  • Spectral Width : 240 ppm (from -10 to 230 ppm).

  • Acquisition Time : ~1-2 seconds.

  • Relaxation Delay (d1) : 2 seconds.

  • Number of Scans : 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

D₂O Shake (for OH/NH identification):

  • Acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Cap and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the OH and NH protons will either disappear or significantly decrease in intensity, confirming their assignment.[6]

Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic baseline correction.

  • Calibration : Calibrate the chemical shift axis by setting the residual DMSO-d₆ solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[12]

  • Integration and Peak Picking : Integrate all signals in the ¹H spectrum to determine proton ratios. Pick all peaks in both ¹H and ¹³C spectra.

Workflow Visualization

The following diagrams illustrate the key relationships and processes described in this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_confirm Confirmation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve h1_nmr Acquire 1H Spectrum (zg30, 64 scans) dissolve->h1_nmr c13_nmr Acquire 13C Spectrum (zgpg30, 2048 scans) dissolve->c13_nmr ft Fourier Transform & Phasing h1_nmr->ft d2o D2O Shake h1_nmr->d2o c13_nmr->ft calibrate Calibrate to Solvent Peak ft->calibrate assign Assign Signals & Analyze Structure calibrate->assign reacquire Re-acquire 1H Spectrum d2o->reacquire confirm Confirm OH/NH Peaks reacquire->confirm

Caption: Experimental workflow for NMR analysis.

References

  • Indonesian Journal of Science & Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.

  • ResearchGate. 1H NMR spectra indicate the change of chemical shift of methoxy group....

  • ACS Publications. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

  • ResearchGate. (2021). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate.

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • The Royal Society of Chemistry. Electronic Supplementary Information.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • The Royal Society of Chemistry. Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information.

  • Synblock. (1H-Indazol-5-YL)methanol.

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift.

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

  • ChemicalBook. 5-METHOXY-1H-INDAZOLE.

  • Chemistry Stack Exchange. (2020). Why is H in OH group is more shielded than in H in CH2 group (ethanol NMR spectroscopy)?.

  • Abraham, R. J., et al. (2011). 1H chemical shifts in NMR. Part 18.
  • Benchchem. Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.

  • ResearchGate. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol.

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An In-depth Technical Guide to the Solubility and Stability of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure" due to its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-hypertensive properties.[1][2][3] The molecule of interest, (5-Methoxy-1H-indazol-3-yl)methanol, incorporates this key heterocycle, suggesting its potential as a valuable research compound. However, before any meaningful biological evaluation can occur, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the aqueous and organic solubility, as well as the chemical stability, of this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing preclinical development.

Physicochemical Profile: The Foundation of Developability

A compound's solubility and stability are intrinsically linked to its structural and electronic properties. The 1H-indazole tautomer is generally the most thermodynamically stable form, providing a degree of aromatic stability to the core structure.[2][3][4] The key functional groups of this compound—the methoxy ether, the primary alcohol, and the amphoteric indazole ring—will govern its behavior in different environments.

Table 1: Predicted & Analog-Derived Physicochemical Properties

Property Estimated Value/Information Significance in Drug Development
Molecular Formula C₉H₁₀N₂O Foundational for all molarity-based calculations.
Molecular Weight 178.19 g/mol (Calculated) Essential for preparing solutions of known concentrations.
pKa ~1.0 (Indazolium Cation), ~13.9 (Indazole N-H)[5] Governs the ionization state and thus solubility in pH-dependent aqueous media.
Predicted XLogP3 1.1 (Based on 5-Methyl analog)[6] Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

| Polar Surface Area | 48.9 Ų (Based on 1H-Indazol-3-ylmethanol)[7] | Influences membrane transport and interactions with polar solvents. |

A Systematic Approach to Solubility Assessment

Solubility is a critical determinant of a compound's bioavailability and formulation potential. A multi-faceted approach, evaluating both thermodynamic and kinetic solubility in various media, is essential.

Rationale for Solvent Selection
  • Aqueous Buffers (pH 4.5, 6.8, 7.4): These are selected to mimic physiological conditions in the gastrointestinal tract and blood, providing insight into potential absorption and systemic behavior. The compound's pKa suggests its solubility will be pH-dependent.

  • Common Organic Solvents (DMSO, Ethanol, Methanol): Dimethyl sulfoxide (DMSO) is a standard for creating high-concentration stock solutions for in vitro screening. Ethanol and methanol are common co-solvents in formulation and analytical sample preparation.[8]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility, representing the true saturation point of the compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials.

  • Solvent Addition: Add 1.0 mL of each selected solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to the respective vials.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Dilution & Analysis: Carefully aspirate a known volume of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with an appropriate mobile phase and analyze using a validated quantification method, such as the HPLC-UV protocol detailed below.

Experimental Protocol: Kinetic Solubility in Aqueous Buffer

This high-throughput method is relevant for early drug discovery, as it reflects the solubility of a compound when rapidly precipitated from a DMSO stock, mimicking screening assay conditions.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

  • Aqueous Addition: Add a large excess of aqueous buffer (e.g., pH 7.4 PBS) to each well. The rapid change in solvent polarity will induce precipitation in wells where the concentration exceeds the kinetic solubility limit.

  • Incubation & Measurement: Allow the plate to incubate for a set period (e.g., 2 hours). Measure the turbidity (nephelometry) or use an automated image-based system to determine the concentration at which precipitation first occurs.

Comprehensive Stability Profiling

Assessing a compound's stability under various stress conditions is mandated by regulatory guidelines and is crucial for identifying potential degradation pathways, determining shelf-life, and developing a stable formulation.[9][10][11]

The Central Role of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. Its purpose is to quantify the decrease in the active compound's concentration while simultaneously resolving it from any potential impurities or degradation products.

Proposed HPLC-UV Method:

  • Column: C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: A gradient of Mobile Phase A (10 mM potassium dihydrogen phosphate, pH 3.8) and Mobile Phase B (Acetonitrile/Methanol, 50:50 v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 271 nm (or a λmax determined by UV-Vis scan of the compound).[12]

  • Injection Volume: 10-30 µL.[12]

  • Validation: This method must be validated for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, providing rapid insight into its intrinsic stability and potential degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 0.5 mg/mL) in an appropriate solvent system (e.g., 50:50 Acetonitrile:Water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60 °C.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60 °C.

    • Oxidative Degradation: Add 3-6% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution and solid compound at a high temperature (e.g., 80 °C).

    • Photostability: Expose the solution and solid compound to a calibrated light source according to ICH Q1B guidelines.

  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Long-Term Stability Protocol (ICH Guidelines)

These studies evaluate the compound's stability under standardized storage conditions to predict its shelf-life.[11]

Step-by-Step Methodology:

  • Sample Packaging: Place the solid compound in appropriate containers (e.g., sealed glass vials).

  • Storage: Store the samples in calibrated stability chambers under long-term (25 °C / 60% RH) and accelerated (40 °C / 75% RH) conditions.[9][11]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[9]

  • Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated HPLC method.

Data Interpretation & Visualization

Solubility Data Presentation

Solubility results should be compiled into a clear, concise table for easy comparison across different conditions.

Table 2: Example Solubility Data Summary

Solvent/Medium Temperature (°C) Method Solubility (µg/mL) Solubility (µM)
Water 25 Thermodynamic [Experimental Result] [Calculated Result]
PBS, pH 7.4 25 Thermodynamic [Experimental Result] [Calculated Result]
PBS, pH 7.4 25 Kinetic [Experimental Result] [Calculated Result]
Ethanol 25 Thermodynamic [Experimental Result] [Calculated Result]

| DMSO | 25 | Thermodynamic | >10,000 | >56,120 |

Stability Data Analysis

Stability is reported as the percentage of the initial compound remaining. The formation of degradation products is monitored by the appearance and growth of new peaks in the chromatogram.

Table 3: Example Forced Degradation Data Summary (% Assay Remaining)

Stress Condition Time (hours) % Assay Remaining Major Degradant RRT
1N HCl, 60 °C 8 85.2% 0.85
1N NaOH, 60 °C 8 91.5% 1.15
6% H₂O₂, RT 24 78.9% 0.92, 1.30
80 °C (Solid) 24 99.1% N/A

| Photolytic | 24 | 96.4% | 1.08 |

*RRT = Relative Retention Time

Visualizing Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stability Evaluation cluster_2 Phase 3: Analysis & Reporting Compound This compound PhysChem Physicochemical Profiling (pKa, LogP, etc.) Compound->PhysChem Solubility Solubility Assessment (Kinetic & Thermodynamic) PhysChem->Solubility Analytical Develop & Validate Stability-Indicating Method Solubility->Analytical Forced Forced Degradation (Acid, Base, Ox, Light, Heat) Data Data Interpretation - Degradation Rates - Pathway Identification Forced->Data ICH ICH Stability Study (Long-Term & Accelerated) ICH->Data Analytical->Forced Analytical->ICH Report Comprehensive Report Data->Report

Caption: High-level workflow for solubility and stability assessment.

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Acid/Base Hydrolysis Parent This compound (C9H10N2O) Aldehyde 5-Methoxy-1H-indazole-3-carbaldehyde Parent->Aldehyde Oxidation of Primary Alcohol EtherCleavage 5-Hydroxy-1H-indazol-3-yl)methanol Parent->EtherCleavage O-demethylation (Harsh Acid) CarboxylicAcid 5-Methoxy-1H-indazole-3-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Postulated degradation pathways under stress conditions.

Conclusion and Forward Look

The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable step in the early-stage development of any promising compound. For this compound, the data generated from these studies will directly inform critical decisions regarding its feasibility as a drug candidate, guide the development of appropriate formulations, and establish a foundation for regulatory submissions. By adhering to these robust, scientifically-grounded protocols, researchers can confidently and efficiently characterize this molecule, unlocking its full therapeutic potential.

References

  • Taylor & Francis Online. (2022). Analytical methods – Knowledge and References.
  • MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid.
  • PubChem. 5-methoxy-3-phenyl-1H-indazole.
  • MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed Central (PMC). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • ResearchGate. (2013). Synthesis of new indazole derivatives as potential antioxidant agents.
  • Wikipedia. Indazole.
  • PubChem. (5-Methyl-1H-indazol-3-yl)methanol.
  • PubChem. 1H-Indazol-3-ylmethanol.
  • Sigma-Aldrich. Product Information Sheet - Phencyclidine Hydrochloride.
  • European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products.
  • Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • National Institutes of Health (NIH). (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies.

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The Multifaceted Biological Activities of 5-Methoxy-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Methoxy-1H-Indazole

In the landscape of medicinal chemistry, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently demonstrates a broad range of biological activities.[1][2] The strategic incorporation of a methoxy group at the 5-position of the 1H-indazole ring gives rise to a class of compounds with profound and diverse pharmacological potential. This technical guide provides an in-depth exploration of the biological activities of 5-methoxy-1H-indazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise, mechanisms of action, and the experimental methodologies used to evaluate them.

The 5-methoxy-1H-indazole scaffold is a versatile platform for the development of novel therapeutic agents, with derivatives showing significant promise in oncology, neuropharmacology, and anti-inflammatory applications.[3][4][5] The presence of the 5-methoxy group is not merely an arbitrary substitution; it critically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby dictating its interaction with various biological targets.[3] This guide will delve into the causality behind experimental choices in the synthesis and evaluation of these compounds, providing a trustworthy and authoritative resource for advancing drug discovery efforts.

I. Synthetic Strategies for 5-Methoxy-1H-Indazole Derivatives

The synthesis of the 5-methoxy-1H-indazole core and its derivatives is a critical first step in exploring their biological potential. A common and effective method involves the diazotization of a substituted aniline, such as 4-methoxy-2-methylaniline, followed by cyclization.[6]

Exemplary Protocol: Synthesis of 5-Methoxy-1H-Indazole

This protocol outlines a general procedure for the synthesis of the core 5-methoxy-1H-indazole scaffold.

Materials:

  • 4-Methoxy-2-methylaniline

  • Sodium nitrite

  • Acetic acid

  • Chloroform

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform/methanol mixture)

Procedure:

  • Under ice-water bath conditions, slowly add a solution of sodium nitrite in water to a solution of 4-methoxy-2-methylaniline in acetic acid. The temperature should be carefully controlled to not exceed 25°C.

  • Stir the reaction mixture continuously at room temperature overnight.

  • After the reaction is complete, pour the mixture into water and extract the product with chloroform.

  • Combine the organic layers, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield 5-methoxy-1H-indazole.[6]

Characterization: The final product should be characterized using techniques such as 1H-NMR to confirm its structure.[6]

II. Anticancer Activity: Targeting Kinases and Inducing Apoptosis

A significant area of investigation for 5-methoxy-1H-indazole derivatives is their potent anti-cancer activity.[4][7] These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of protein kinases and the induction of apoptosis.[4][7]

The indazole scaffold is a key component in several commercially available anticancer drugs, including axitinib, linifanib, and pazopanib, highlighting its importance in oncology.[4] Derivatives of 5-methoxy-1H-indazole have been specifically investigated as inhibitors of kinases like Glycogen Synthase Kinase-3 (GSK-3), with the 5-methoxy group being crucial for high potency.[4]

Mechanism of Action: Kinase Inhibition

Many 5-methoxy-1H-indazole derivatives exert their anticancer effects by binding to the ATP-binding site of protein kinases, which are crucial for cell signaling, proliferation, and survival.[4]

Kinase_Inhibition_by_5-Methoxy-1H-Indazole_Derivatives cluster_0 Cancer Cell cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase bind Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade activates Cell_Proliferation Inhibited Cell Proliferation Signaling_Cascade->Cell_Proliferation promotes Cell_Survival Cell_Survival Signaling_Cascade->Cell_Survival promotes Apoptosis Apoptosis (Cell Death) Signaling_Cascade->Apoptosis induces 5_Methoxy_Indazole_Derivative 5_Methoxy_Indazole_Derivative 5_Methoxy_Indazole_Derivative->Signaling_Cascade inhibits

Caption: Kinase inhibition by 5-methoxy-1H-indazole derivatives disrupts cancer cell signaling.

Experimental Evaluation of Anticancer Activity

The antiproliferative activity of these derivatives is typically assessed using in vitro cytotoxicity assays against various cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-methoxy-1H-indazole derivative for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Derivative Cancer Cell Line IC50 (µM) Reference
Compound 2f (an indazole derivative)4T1 (Breast Cancer)0.23 - 1.15[7]
1H-indazole-3-carboxamide derivative 49GSK-3β1.7[4]
1H-indazole-3-carboxamide derivative 50GSK-3β0.35[4]

III. Neuropharmacological Applications: Modulating Serotonergic Pathways and Targeting Alzheimer's Disease

The 5-methoxy-1H-indazole scaffold has also demonstrated significant potential in the treatment of neurological disorders.[8] This is largely due to its structural similarity to endogenous neurotransmitters like serotonin, allowing these derivatives to act as potent serotonin receptor agonists.[9][10] Furthermore, novel derivatives are being explored as multi-target agents for Alzheimer's disease.[11][12][13]

Serotonin Receptor Agonism

Indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a powerful psychedelic, have been synthesized and evaluated for their activity at serotonin 2A (5-HT2A) receptors.[9][10] The indazole ring serves as an effective bioisostere for the indole nucleus of tryptamines.[9][10]

Serotonin_Receptor_Modulation 5_Methoxy_Indazole_Analog 5-Methoxy-1H-Indazole Derivative Serotonin_Receptor 5-HT2A Receptor 5_Methoxy_Indazole_Analog->Serotonin_Receptor binds as agonist Neuronal_Signaling Altered Neuronal Signaling Serotonin_Receptor->Neuronal_Signaling Therapeutic_Effects Potential Therapeutic Effects (e.g., in Depression, PTSD) Neuronal_Signaling->Therapeutic_Effects

Caption: 5-Methoxy-1H-indazole derivatives as serotonin receptor agonists.

Multi-Target Approach for Alzheimer's Disease

Researchers have developed 5-substituted indazole derivatives that exhibit a multitarget profile by inhibiting both cholinesterases (AChE and BuChE) and β-secretase (BACE1), key enzymes in the pathology of Alzheimer's disease.[11][12][13] Some of these compounds also demonstrate anti-inflammatory and neuroprotective effects.[11][12][13]

IV. Anti-inflammatory Activity: Inhibition of Key Inflammatory Mediators

Indazole derivatives have long been recognized for their anti-inflammatory properties.[5][14] The 5-methoxy substitution can enhance this activity. For instance, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has been shown to be a potent inhibitor of 5-lipoxygenase, an enzyme involved in the production of inflammatory leukotrienes.[15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Anti_Inflammatory_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Assays Animal_Model Carrageenan-induced paw edema in rats Treatment Administer 5-Methoxy-1H-Indazole Derivative Animal_Model->Treatment Measurement Measure paw volume at different time points Treatment->Measurement COX2_Assay COX-2 Inhibition Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA for TNF-α, IL-1β) Radical_Scavenging_Assay Free Radical Scavenging Assay (e.g., DPPH)

Caption: Workflow for assessing the anti-inflammatory properties of indazole derivatives.

V. Structure-Activity Relationships (SAR): The Decisive Role of the 5-Methoxy Group

Structure-activity relationship studies are fundamental to understanding how chemical structure influences biological activity. For indazole derivatives, the position and nature of substituents on the indazole ring are critical. The 5-methoxy group, in particular, has been shown to be a key determinant of potency and selectivity for various targets.[3][4]

For example, in a series of 1H-indazole-3-carboxamide derivatives designed as GSK-3 inhibitors, compounds with a 5-methoxy group were significantly more potent than those with a methyl group at the same position.[4] This suggests that the electronic and hydrogen-bonding properties of the methoxy group are crucial for optimal interaction with the target enzyme.[4]

VI. Conclusion and Future Directions

5-Methoxy-1H-indazole derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer agents, neuropharmacological modulators, and anti-inflammatory compounds underscores the value of the indazole scaffold in drug discovery. The strategic placement of the 5-methoxy group is a recurring theme in the development of potent and selective derivatives.

Future research should continue to explore the vast chemical space around the 5-methoxy-1H-indazole core. The development of novel synthetic methodologies will enable the creation of more diverse libraries for high-throughput screening. Furthermore, a deeper understanding of the mechanisms of action, including off-target effects and pharmacokinetic profiles, will be crucial for translating the therapeutic potential of these compounds into clinical applications. The continued investigation of 5-methoxy-1H-indazole derivatives holds great promise for the development of next-generation therapeutics for a range of debilitating diseases.

VII. References

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). [Link]

  • PubMed. 1,5-Disubstituted indazol-3-ols With Anti-Inflammatory Activity. (n.d.). [Link]

  • ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). [Link]

  • National Institutes of Health. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). [Link]

  • MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (n.d.). [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). [Link]

  • PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). [Link]

  • National Institutes of Health. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). [Link]

  • National Institutes of Health. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (n.d.). [Link]

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). [Link]

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). [Link]

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). [Link]

  • The Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). [Link]

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives. (2022). [Link]

  • Publikationen der UdS. N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (n.d.). [Link]

  • JCDR. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). [Link]

  • ResearchGate. (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025). [Link]

  • ResearchGate. (PDF) Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (2025). [Link]

  • PubMed. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (n.d.). [Link]

  • ResearchGate. Different biological activities reported with Indazole derivatives. (n.d.). [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. (n.d.). [Link]

  • ResearchGate. Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. (2025). [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). [Link]

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Unlocking Therapeutic Versatility: A Guide to the Druggable Targets of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indazole ring, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents one of the most important "privileged scaffolds" in medicinal chemistry.[1][2] Its rigid structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous clinically successful therapeutics.[3] Indazole derivatives are not confined to a single mechanism or disease; they exhibit a remarkable therapeutic breadth, with approved drugs acting as potent anticancer, antiemetic, and anti-inflammatory agents.[4][5][6] This versatility stems from the scaffold's capacity to be chemically modified at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a diverse range of biological targets.[7][8]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the key therapeutic targets of indazole-based compounds. We will move beyond a simple catalog of targets to explain the causal biochemistry, detail the validation workflows, and provide the field-proven insights necessary for researchers and drug development professionals to leverage this powerful scaffold in their own discovery programs.

Protein Kinases: The Preeminent Target Family for Indazoles

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them a focal point for drug discovery, particularly in oncology.[9] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. The indazole scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors, with several compounds achieving market approval.

VEGFR: Shutting Down the Blood Supply to Tumors

The growth of solid tumors beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of this process.[10] Indazole-based compounds have been successfully developed as multi-targeted tyrosine kinase inhibitors that block the signaling pathways driving tumor angiogenesis.[11][12]

Mechanism of Action: Pazopanib

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor whose core structure features an indazole ring.[13][14] It potently inhibits VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[11][14] By simultaneously blocking these key receptors on endothelial cells and pericytes, Pazopanib disrupts the signaling cascade responsible for angiogenesis, effectively cutting off the tumor's supply of oxygen and nutrients, thereby inhibiting its growth.[10][12] This multi-targeted approach is a key aspect of its efficacy in treating diseases like renal cell carcinoma and soft tissue sarcoma.[13][14]

Quantitative Data: Kinase Inhibitory Profile of Pazopanib

Target KinaseIC₅₀ (nM)Biological Process
VEGFR-110Angiogenesis, Vascular Permeability
VEGFR-230Angiogenesis, Endothelial Cell Proliferation
VEGFR-347Lymphangiogenesis
PDGFR-α84Stromal and Pericyte Recruitment
PDGFR-β84Stromal and Pericyte Recruitment
c-Kit74Cell Survival, Proliferation
(Note: IC₅₀ values are representative and can vary based on assay conditions. This table is a synthesized representation from descriptive sources.)[14][15]

Experimental Workflow: Validating a Novel Indazole-Based VEGFR Inhibitor

The validation of a potential VEGFR inhibitor requires a multi-step process, moving from direct enzyme inhibition to cellular effects and finally to more complex functional assays. This workflow ensures that the observed activity is not an artifact and translates to a relevant biological outcome.

G cluster_0 In Vitro Validation cluster_1 Functional Cell-Based Validation A Biochemical Kinase Assay (e.g., ADP-Glo) B Cellular Target Engagement (e.g., Western Blot for p-VEGFR) A->B Confirm On-Target Activity C Endothelial Cell Proliferation Assay (e.g., MTT/CellTiter-Glo) B->C Assess Functional Consequence D Endothelial Cell Migration Assay (e.g., Wound Healing/Transwell) C->D E HUVEC Tube Formation Assay D->E

Figure 1: Workflow for validating a VEGFR inhibitor.

Protocol: In Vitro VEGFR2 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP-quantification assay to measure the enzymatic activity of VEGFR2 and its inhibition by a test compound. The rationale is that active kinases convert ATP to ADP; therefore, a decrease in ADP production corresponds to kinase inhibition.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Reconstitute recombinant human VEGFR2 enzyme and the substrate peptide (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.

    • Prepare a serial dilution of the indazole test compound in DMSO, then dilute further in the reaction buffer.

    • Prepare ATP in the reaction buffer to the desired concentration (often at the Kₘ for the enzyme).

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Other Important Kinase Targets

The versatility of the indazole scaffold extends to other kinase families implicated in cancer, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers. Indazole derivatives have been identified as potent inhibitors of FGFR1-3.[1]

  • Aurora Kinases (AURKs): These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is common in many tumors.[15] Indazole-based compounds have been developed as inhibitors of this kinase family.[15]

  • Extracellular Signal-Regulated Kinase (ERK): As a key node in the MAPK pathway, ERK activation is a major driver of cancer. Indazole amides have been reported as effective inhibitors of ERK1/2.

DNA Damage Repair: Exploiting Synthetic Lethality

A powerful strategy in cancer therapy is to exploit the concept of "synthetic lethality," where the inhibition of one pathway is lethal to a cell only when a second pathway is already compromised, as is often the case in tumor cells.

Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks.[16][17] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for fixing double-strand breaks is deficient.

Mechanism of Action: Niraparib

Niraparib is a potent, orally active PARP inhibitor built around an indazole core.[18][19] Its mechanism is twofold:

  • Catalytic Inhibition: It blocks the enzymatic activity of PARP, preventing the repair of single-strand DNA breaks.[16]

  • PARP Trapping: Niraparib traps the PARP enzyme on the DNA at the site of damage, forming highly cytotoxic PARP-DNA complexes.[17][20]

When cells replicate, these unrepaired single-strand breaks are converted into lethal double-strand breaks. In normal cells, these can be repaired by the HRR pathway. However, in BRCA-mutated cancer cells, the dysfunctional HRR pathway cannot cope, leading to catastrophic genomic instability and apoptotic cell death.[16] This selective killing of cancer cells is a prime example of synthetic lethality.

G cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell A Single-Strand Break (SSB) B PARP-Mediated Repair A->B C DNA Integrity Maintained B->C D Single-Strand Break (SSB) E PARP Inhibition (Niraparib) D->E F Replication Fork Collapse D->F Replication G Double-Strand Break (DSB) F->G H Defective HRR Pathway G->H Attempted Repair I Cell Death (Apoptosis) H->I

Figure 2: Synthetic lethality via PARP inhibition.

Protocol: Cell-Based DNA Damage Assay (γH2AX Immunofluorescence)

This protocol measures the formation of double-strand breaks (DSBs) by quantifying the phosphorylation of histone H2AX (γH2AX), a marker for DNA damage.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., a BRCA2-mutant ovarian cancer cell line) onto glass coverslips in a 24-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the indazole-based PARP inhibitor (e.g., Niraparib) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Capture images using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in γH2AX foci indicates an accumulation of DSBs.

Nuclear Hormone Receptors: Disrupting Transcriptional Signaling

Nuclear receptors are ligand-activated transcription factors that play a pivotal role in development, homeostasis, and disease. Targeting these receptors allows for direct modulation of gene expression programs that drive pathology.

Androgen Receptor (AR)

The Androgen Receptor (AR) signaling pathway is the primary driver of prostate cancer cell growth and survival.[21] Therapies that block this pathway are a mainstay of treatment, but resistance often develops.

Mechanism of Action: Enzalutamide

Enzalutamide is a second-generation, nonsteroidal antiandrogen that potently and comprehensively inhibits AR signaling through a multi-pronged mechanism.[22] Unlike older antiandrogens, Enzalutamide:

  • Competitively inhibits the binding of androgens (testosterone, DHT) to the AR with high affinity.[22][23]

  • Prevents the nuclear translocation of the activated receptor.[24][25]

  • Inhibits the binding of the AR to DNA and the subsequent recruitment of co-activator proteins necessary for transcription.[23][24]

This comprehensive blockade of the AR signaling cascade is responsible for its superior clinical activity in treating metastatic castration-resistant prostate cancer.[23][25]

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (DHT) AR_c Androgen Receptor (AR) Androgen->AR_c Binding AR_n AR AR_c->AR_n Nuclear Translocation Enza Enzalutamide Enza->AR_c Inhibits Binding DNA DNA (ARE) AR_n->DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Block2->AR_n Inhibits Translocation Block3->DNA Inhibits Binding

Figure 3: Multi-step inhibition of AR signaling by Enzalutamide.

Emerging and Preclinical Indazole Targets

Research into indazole-based compounds continues to uncover novel therapeutic targets, highlighting the scaffold's ongoing importance in drug discovery.

Chaperone and Translation Factors: HSP90 and EEF1A1

Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins like AKT and ERBB2.[26][27] Eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) is a key component of the protein synthesis machinery.

Preclinical Compound: Gamendazole

Gamendazole, an indazole carboxylic acid derivative, was investigated as a potential oral male contraceptive.[28] Its mechanism involves binding to both HSP90AB1 and EEF1A1 in Sertoli cells within the testes.[26][27] This interaction leads to the degradation of HSP90 client proteins and disrupts the junctional complexes between Sertoli cells and spermatids, ultimately impairing spermatogenesis.[27][28] While its development has been hampered by toxicity concerns, Gamendazole's unique mechanism showcases the potential of indazoles to target protein-protein interactions and complex cellular processes beyond enzymatic inhibition.[28]

Bacterial Enzymes: DNA Gyrase B

With the rise of antimicrobial resistance, there is a critical need for new antibiotics with novel mechanisms of action. Bacterial DNA Gyrase, an enzyme essential for DNA replication, is a clinically validated target. Through structure-based design, a novel class of indazole derivatives was discovered that act as potent inhibitors of the Gyrase B (GyrB) subunit, demonstrating excellent antibacterial activity against clinically important Gram-positive pathogens, including MRSA.[29]

Conclusion and Future Perspectives

The indazole scaffold is a remarkably versatile and clinically validated framework for drug design. Its success is rooted in its ability to be tailored to a wide array of biological targets, from the ATP-binding pockets of kinases to the ligand-binding domains of nuclear receptors and the complex surfaces of chaperone proteins. The approved drugs Pazopanib, Niraparib, and Enzalutamide stand as testaments to the power of this privileged structure, demonstrating its impact on cancer therapy by targeting angiogenesis, DNA repair, and hormone signaling.

Future research will undoubtedly continue to expand the therapeutic horizons for indazole-based compounds.[4] Key areas of focus will likely include the development of next-generation inhibitors with improved selectivity to minimize off-target effects, the exploration of novel targets in areas like neurodegeneration and metabolic disease, and the application of advanced synthetic methodologies to create greater structural diversity.[4][30][31] For drug discovery scientists, the indazole core remains a highly valuable starting point for generating potent, specific, and effective new medicines.

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  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applic
  • Bioassays for anticancer activities. PubMed.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).
  • The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A)
  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applic
  • Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A)
  • Unlocking Therapeutic Potential: The Role of Indazole Deriv
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
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The Emergence of 5-Methoxy-Indazoles: From Structural Curiosity to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview of the discovery, history, and evolving applications of 5-methoxy-indazole compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, pivotal synthetic methodologies, and the burgeoning therapeutic landscape of this important heterocyclic motif.

Introduction: The Indazole Scaffold and the Significance of Methoxy Substitution

Indazoles, aromatic heterocyclic compounds composed of a fused benzene and pyrazole ring, have garnered significant interest in medicinal chemistry.[1] First described by the Nobel laureate Emil Fischer in the 1880s, this scaffold is a bioisostere of the naturally prevalent indole nucleus, a core component of many biologically active molecules.[1][2] The indazole structure is rare in nature but has become a "privileged scaffold" in synthetic drug discovery due to its versatile biological activities.[1][3]

The substitution of a methoxy group at the 5-position of the indazole ring is of particular strategic importance. This modification often enhances metabolic stability, improves pharmacokinetic properties such as plasma clearance and oral bioavailability, and modulates receptor binding affinity compared to its indole or unsubstituted indazole counterparts.[4][5] This guide traces the journey of 5-methoxy-indazoles from their chemical origins to their current status as key building blocks in modern pharmacology.

Part 1: Foundational Discoveries in Indazole Synthesis

The history of indazole chemistry begins in the late 19th century. The initial synthesis was an unexpected discovery by Emil Fischer, who, while attempting to prepare an anhydride of o-hydrazinocinnamic acid, isolated a product later confirmed to be an indazole.[2] This thermal cyclization marked the birth of a new class of heterocycles.[2]

Another classic and historically significant method is the Jacobson Indazole Synthesis . First reported by Jacobson and Huber in 1908, this reaction involves the intramolecular cyclization of N-nitroso-o-toluidides.[6] The reaction proceeds via an initial acyl shift in what is believed to be an intramolecular azo coupling mechanism.[6] While effective, the conditions required and the handling of N-nitroso compounds have led to the development of more modern and versatile synthetic routes.

Visualizing the Jacobson Synthesis Pathway

The following diagram illustrates the conceptual flow of the Jacobson synthesis, a foundational method for forming the indazole core.

Jacobson_Synthesis Start o-Toluidine Derivative Nitrosation Nitrosation (e.g., N2O3) Start->Nitrosation Intermediate N-Nitroso-o-toluidide Nitrosation->Intermediate Cyclization Intramolecular Cyclization (Base or Heat) Intermediate->Cyclization Product Indazole Core Cyclization->Product

Caption: Conceptual workflow of the Jacobson Indazole Synthesis.

Part 2: The Ascendance of 5-Methoxy-Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in numerous drug discovery programs, with dozens of indazole-containing compounds having entered clinical evaluation.[4] The 5-methoxy-indazole motif, in particular, has proven invaluable in creating potent and selective therapeutic agents across a range of disease areas, including oncology, inflammation, and neuroscience.[1][7]

A prominent area of investigation involves the use of 5-methoxy-indazole as a bioisosteric replacement for the 5-methoxy-indole core found in potent serotonergic compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[4][5] Researchers have explored these analogs to develop novel agonists for serotonin receptor subtypes (5-HT2), which are targets for treating conditions like depression, PTSD, and anxiety.[4][8] The rationale behind this bioisosteric switch is to leverage the indazole's improved pharmacokinetic profile while maintaining or enhancing the desired pharmacological activity.[5]

Beyond neuroscience, 5-methoxy-1H-indazole is a key starting material for the synthesis of Granisetron , a selective 5-HT3 receptor antagonist widely used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation.[1][9]

Therapeutic Applications of Indazole Derivatives

The versatility of the indazole scaffold has led to the discovery of compounds with a wide array of biological activities. The 5-methoxy substitution is often a key feature in optimizing these agents.

Therapeutic AreaTarget/Mechanism of ActionExample Compound ClassCitation
Oncology Protein Kinase Inhibitor (e.g., VEGFR)Axitinib (1H-indazole)[9]
Anti-inflammatory General anti-inflammatory activityBenzydamine, Bendazac[1][9]
Neuroscience Serotonin (5-HT2) Receptor Agonist5-Methoxy-indazole analogs of tryptamines[4]
Gastroenterology Serotonin (5-HT3) Receptor AntagonistGranisetron[1]
Metabolic Disease β3-Adrenergic Receptor AgonistNovel Indazole Derivatives[4]
Neurological Disorders MAO-B Inhibition, Amyloid-β AggregationResveratrol-indazole hybrids[1]

Part 3: Modern Synthetic Protocol: Synthesis of a 5-Methoxy-Indazole Tryptamine Analog

To provide a practical, field-proven methodology, this section details a representative multi-step synthesis for a 5-methoxy-indazole analog of 5-MeO-DMT, adapted from the work of Bender et al.[4][5] This protocol exemplifies modern synthetic choices for reliability and efficiency.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Reduction S1_Start Methyl 5-methoxy-1H-indazole-3-carboxylate S1_React LiOH, THF/H2O S1_Start->S1_React S1_Product 5-Methoxy-1H-indazole-3-carboxylic acid S1_React->S1_Product S2_React Dimethylamine HCl, HATU, DIPEA, DMF S1_Product->S2_React S2_Product N,N-Dimethyl-5-methoxy-1H-indazole-3-carboxamide S2_React->S2_Product S3_React LiAlH4, THF S2_Product->S3_React S3_Product Target: 2-(5-Methoxy-1H-indazol-3-yl)-N,N-dimethylethanamine S3_React->S3_Product

Caption: Step-wise workflow for the synthesis of a 5-MeO-DMT indazole analog.

Detailed Step-by-Step Protocol

Objective: To synthesize 2-(5-Methoxy-1H-indazol-3-yl)-N,N-dimethylethanamine.

Step 1: Saponification of the Methyl Ester

  • Reaction Setup: To a solution of methyl 5-methoxy-1H-indazole-3-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, ~1.5 equiv).

  • Execution: Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Rationale: LiOH is a strong base that effectively hydrolyzes the ester to its corresponding carboxylic acid. The THF/water solvent system ensures solubility for both the organic substrate and the inorganic base.

  • Workup: Acidify the mixture with 1N HCl to pH ~3-4. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude carboxylic acid, which is often used directly in the next step.

Step 2: Amide Coupling

  • Reaction Setup: Dissolve the crude 5-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add dimethylamine hydrochloride (1.2 equiv), followed by a coupling agent such as HATU (1.2 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • Execution: Stir the mixture at room temperature overnight.

    • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA acts as a proton scavenger to neutralize the generated acids and facilitate the reaction without interfering as a nucleophile.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry over Na2SO4 and concentrate. Purify the crude product via flash column chromatography (silica gel) to obtain the pure amide.

Step 3: Reduction of the Amide

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, ~2.0-3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C.

  • Execution: Add a solution of the N,N-dimethyl-5-methoxy-1H-indazole-3-carboxamide (1.0 equiv) in anhydrous THF dropwise to the LiAlH4 suspension. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC/LC-MS).

    • Rationale: LiAlH4 is a powerful reducing agent capable of reducing amides to their corresponding amines. Anhydrous conditions are critical as LiAlH4 reacts violently with water. The reaction is started at 0 °C to control the initial exothermic reaction.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash the solid with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the final product.[10]

Part 4: Future Directions and Conclusion

The journey of 5-methoxy-indazole compounds from Fischer's foundational discovery to their role in modern drug development highlights the power of synthetic chemistry to unlock new therapeutic potential. The indazole scaffold, particularly with the 5-methoxy substitution, continues to be a fertile ground for innovation.[1]

Future research will likely focus on:

  • Mechanism-Guided Design: Using computational and SAR studies to design multifunctional agents that target multiple pathways in complex diseases.[1]

  • Exploring New Therapeutic Areas: Leveraging the unique properties of these compounds to tackle challenges in neurodegenerative and infectious diseases.[1][7]

References

  • Reddy, T. S., & Kumar, V. P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Kaur, H., Kumar, V., & Kumar, R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Catarina, A. V., et al. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Hariyanti, H., et al. (2023). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Indonesian Journal of Chemistry. Available at: [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Journal of Medicinal Chemistry. Available at: [Link]

  • Jayakodiarachchi, T. N., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jayakodiarachchi, T. N., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. Available at: [Link]

  • Anonymous. (2026). Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Unknown. (2017). Synthesis of indazoles. Google Patents.
  • Huisgen, R., & Nakaten, H. (1954). INDAZOLE. Organic Syntheses. Available at: [Link]

  • Singh, N., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]

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Literature review of (5-Methoxy-1H-indazol-3-yl)methanol research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research and Application of (5-Methoxy-1H-indazol-3-yl)methanol

Abstract: The indazole nucleus has emerged as a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisostere of the native indole motif to enhance the pharmacokinetic and metabolic profiles of drug candidates. Within this chemical class, this compound serves as a pivotal building block for the synthesis of a new generation of pharmacologically active agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological applications of this key intermediate and its derivatives. We will delve into its significant role in the development of serotonin receptor agonists, detailing structure-activity relationships (SAR), and addressing the critical challenges of receptor subtype selectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of lead optimization. The indazole ring system has garnered significant attention as an effective bioisostere for indoles and phenols.[1][2] This is due to its ability to often impart superior pharmacological properties, including improved plasma clearance, oral bioavailability, and metabolic stability.[1][2][3] As of 2021, the indazole motif was present in at least 43 compounds undergoing clinical evaluation, a testament to its value in pharmaceutical research.[1][2]

This compound is a key chemical intermediate that provides a direct and versatile entry point for synthesizing 3-substituted 5-methoxyindazoles. Its structure is particularly relevant for creating analogs of biologically active tryptamines, such as the potent psychedelic and clinical research candidate 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2] By replacing the indole core of tryptamines with a 5-methoxyindazole core, researchers aim to develop novel compounds with modulated activity and improved drug-like properties for potential therapeutic applications in areas like depression, post-traumatic stress disorder (PTSD), and other neuropsychiatric disorders.[2]

Synthesis and Derivatization Workflow

The primary utility of this compound is as a starting material for more complex derivatives. A common synthetic strategy involves its conversion into amine derivatives, which are direct analogs of tryptamines.

General Synthetic Workflow

The overall process involves leveraging the methanol group at the 3-position for further chemical elaboration. This workflow highlights the strategic importance of the title compound as a foundational reagent.

G cluster_0 Synthesis of Bioactive Analogs start Methyl 5-methoxy-1H-indazole-3-carboxylate (Commercially Available Precursor) intermediate This compound (Key Intermediate) start->intermediate Reduction (e.g., LiAlH4) aldehyde 5-Methoxy-1H-indazole-3-carbaldehyde intermediate->aldehyde Oxidation (e.g., Dess-Martin) final_amines Substituted (5-Methoxy-1H-indazol-3-yl)methanamines (e.g., Indazole analog of 5-MeO-DMT) aldehyde->final_amines Reductive Amination (e.g., with Dimethylamine, NaBH(OAc)3)

Caption: General workflow for utilizing this compound.

Detailed Experimental Protocol: Synthesis of the 1H-Indazole Analog of 5-MeO-DMT

The synthesis of the direct indazole analog of 5-MeO-DMT (referred to as compound 6a in the literature) provides a concrete example of the utility of indazole precursors.[2][3] The process begins with the corresponding methyl ester.

Step 1: Hydrolysis of Methyl Ester

  • Reactant: Methyl 5-methoxy-1H-indazole-3-carboxylate.

  • Procedure: The commercially available methyl ester is subjected to hydrolysis, typically using a base like sodium hydroxide in a solvent mixture such as methanol and water, to yield the corresponding carboxylic acid.

Step 2: Amide Coupling

  • Reactant: 5-Methoxy-1H-indazole-3-carboxylic acid.

  • Procedure: The carboxylic acid is coupled with dimethylamine using standard peptide coupling reagents (e.g., HATU, HOBt with a base like DIPEA) in an appropriate solvent like DMF to form the tertiary amide intermediate, N,N-dimethyl-5-methoxy-1H-indazole-3-carboxamide.

Step 3: Reduction of the Amide

  • Reactant: N,N-dimethyl-5-methoxy-1H-indazole-3-carboxamide.

  • Procedure: The amide is reduced to the final amine product using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[2][3] This final step yields (5-methoxy-1H-indazol-3-yl)-N,N-dimethylmethanamine.

Pharmacological Profile: Targeting Serotonin Receptors

Research into derivatives of this compound has been heavily focused on their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subtype family (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂꜀).[1][2] These receptors are critical targets for psychedelic compounds and are implicated in various neurological processes.

Bioisosteric Replacement of Indole with Indazole

The core rationale for this research is the bioisosteric replacement of the indole nucleus in tryptamines with an indazole ring. This substitution can significantly alter the pharmacological and pharmacokinetic properties of the parent compound.

Caption: Bioisosteric replacement of the indole in 5-MeO-DMT with an indazole core.

Activity at 5-HT₂ Receptors and the Selectivity Challenge

Derivatives synthesized from this compound have been characterized as potent agonists at 5-HT₂ receptors.[1][2][3] However, a critical finding from this research is the challenge of achieving selectivity between the subtypes.

The direct indazole analog of 5-MeO-DMT was found to be an agonist at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂꜀ receptors.[2] While 5-HT₂ₐ agonism is associated with the desired psychedelic and potential antidepressant effects, agonist activity at the 5-HT₂ₑ receptor is a significant safety concern.[1][2] 5-HT₂ₑ receptor agonism is linked to a well-validated risk of cardiotoxicity, specifically valvular heart disease, which has led to the withdrawal of drugs like fenfluramine.[1][2]

Discrepancies in reported selectivity profiles highlight the need for rigorous characterization. One report described the indazole analog of 5-MeO-DMT as having high selectivity against the 5-HT₂ₑ receptor (EC₅₀ > 10 µM), while a more recent study found it to be more potent at 5-HT₂ₑ (EC₅₀ = 483 nM) than at 5-HT₂ₐ.[1][2][3] This underscores the necessity of comprehensive screening for any new compound in this class.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the indazole scaffold has provided valuable insights into the structure-activity relationships governing potency and selectivity at 5-HT₂ receptors.

Compound / ModificationTargetPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, %)Citation
Indazole Analog of 5-MeO-DMT 5-HT₂ₐ20370[1][2]
5-HT₂ₑ>10,000 (disputed), 483N/A[1][2]
5-HT₂꜀53272[1][2]
1-Methylindazole Analog 5-HT₂ₐMarkedly less potentN/A[2]
5-Hydroxyindazole Analog 5-HT₂ₐSimilar potency to 5-MeO analogN/A[2]
5-Chloroindazole Analog 5-HT₂ₐNo appreciable activity up to 10 µMN/A[2]

Key SAR Insights:

  • N1-Methylation: Methylating the N1 position of the indazole ring was found to be detrimental to 5-HT₂ₐ potency.[2]

  • 5-Position Substitution: A methoxy or hydroxyl group at the 5-position appears crucial for potent 5-HT₂ₐ activity, mirroring the SAR seen in the parent tryptamine series where 5-MeO-DMT and bufotenin (5-OH-DMT) are among the most potent compounds.[2]

  • Halogenation: Replacing the 5-methoxy group with a chloro group abolishes activity, suggesting a specific electronic or hydrogen-bonding requirement at this position.[2]

Future Directions and Conclusion

The research surrounding this compound and its derivatives clearly demonstrates the potential of the indazole scaffold in developing novel therapeutics targeting the serotonin system. The superior pharmacokinetic properties often associated with indazoles make them an attractive alternative to traditional indole-based compounds.[1][2]

The primary challenge and the most critical future direction for this chemical class is overcoming the lack of selectivity against the 5-HT₂ₑ receptor.[3] The potent 5-HT₂ₑ agonist activity observed in several analogs precludes their further clinical development due to safety concerns.[1][3] Future research must focus on structural modifications that can dissociate 5-HT₂ₐ agonism from 5-HT₂ₑ agonism. Computational approaches, such as in silico docking studies, may aid in designing analogs with improved selectivity profiles, potentially by exploiting subtle differences in the orthosteric binding pockets of the receptor subtypes.[2][3]

References

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health (NIH). [Link]

  • Maurer, M. A. (2024). Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ResearchGate. [Link]

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Methodological & Application

Application Note: (5-Methoxy-1H-indazol-3-yl)methanol as a Versatile Synthon for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of (5-Methoxy-1H-indazol-3-yl)methanol, a highly versatile starting material for the synthesis of diverse bioactive molecules. We explore its fundamental reactivity and provide detailed, field-proven protocols for its conversion into key intermediates and subsequent elaboration into potent therapeutic agents, including Aryl Hydrocarbon Receptor (AHR) agonists for inflammatory diseases and precursors for novel serotonergic agents. The protocols emphasize experimental causality, reproducibility, and are supported by authoritative references.

Introduction: The Strategic Value of the Indazole Scaffold

The Prominence of Indazoles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals.[3] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered significant attention for its wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Its ability to act as a bioisostere for the native indole nucleus allows it to mimic interactions with biological targets while often providing superior metabolic stability, plasma clearance, and oral bioavailability.[4] This has led to the incorporation of the indazole motif in numerous compounds currently undergoing clinical evaluation.[4]

This compound: A Functionalized and Adaptable Building Block

This compound serves as an ideal starting point for synthetic campaigns. It possesses three key points for diversification:

  • The C3-Methanol Group: The primary alcohol is the most versatile functional handle. It can be readily oxidized to an aldehyde for condensations and reductive aminations, converted into a good leaving group (e.g., halide) for nucleophilic substitution, or used in etherification and esterification reactions.

  • The N1-Indazole Proton: The acidic N-H proton can be deprotonated and alkylated or arylated, allowing for modulation of the molecule's spatial arrangement and physicochemical properties.

  • The C5-Methoxy Group: The methoxy substituent is prevalent in many natural products and approved drugs.[5] It often enhances ligand-target binding, improves metabolic stability, and favorably modulates ADME parameters by acting as a hydrogen bond acceptor and influencing electronic properties.[5]

This combination of features makes this compound a powerful synthon for accessing a wide chemical space in drug discovery programs.

Core Synthetic Transformations and Workflow

The primary utility of this compound stems from its efficient conversion into more advanced intermediates. The diagram below illustrates the central synthetic pathways originating from this starting material.

G start This compound aldehyde 5-Methoxy-1H-indazole -3-carbaldehyde start->aldehyde Oxidation (Protocol 1) halide 3-(Halomethyl)-5-methoxy -1H-indazole start->halide Halogenation (Protocol 3) target1 AHR Agonists (Anti-Psoriasis) aldehyde->target1 Knoevenagel Condensation (Protocol 2) amine (5-Methoxy-1H-indazol-3-yl) methanamine halide->amine Azide Substitution & Reduction (Protocol 4) target2 Serotonergic Agent Precursors (Tryptamine Analogs) amine->target2 Further Elaboration

Figure 2: Synthetic pathway to AHR agonist scaffolds.

Protocol 1: Oxidation to 5-Methoxy-1H-indazole-3-carbaldehyde
  • Principle: This protocol utilizes Dess-Martin periodinane (DMP), a mild oxidant that efficiently converts primary alcohols to aldehydes at room temperature with minimal over-oxidation to the carboxylic acid. Its selectivity is crucial for preserving the sensitive indazole ring.

  • Materials:

    • This compound (1.0 eq)

    • Dess-Martin Periodinane (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of Dess-Martin Periodinane (1.2 eq) in anhydrous DCM (approx. 0.1 M relative to substrate), add this compound (1.0 eq) in one portion at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The product aldehyde should be less polar than the starting alcohol.

    • Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir for 15-20 minutes until the solid dissolves and the two layers are clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure aldehyde as a solid.

  • Validation: The product should be characterized by ¹H NMR (expect a singlet for the aldehyde proton ~10 ppm) and mass spectrometry. Typical yields range from 80-95%.

Protocol 2: Knoevenagel Condensation for AHR Agonist Synthesis
  • Principle: This reaction is a base-catalyzed condensation between the aldehyde synthesized in Protocol 1 and an active methylene compound (2-thioxoimidazolidin-4-one). The reaction drives off water to form a new carbon-carbon double bond, yielding the target scaffold. [6]

  • Materials:

    • 5-Methoxy-1H-indazole-3-carbaldehyde (1.0 eq)

    • 2-Thioxoimidazolidin-4-one (1.1 eq)

    • Piperidine (catalytic, ~0.1 eq)

    • Ethanol or Acetic Acid

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 5-Methoxy-1H-indazole-3-carbaldehyde (1.0 eq) and 2-thioxoimidazolidin-4-one (1.1 eq) in ethanol (approx. 0.2 M).

    • Add a catalytic amount of piperidine (0.1 eq) to the suspension.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 6-12 hours. Monitor for the formation of a precipitate and follow reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove residual impurities.

    • Dry the product under vacuum to afford the desired AHR agonist. Further purification can be achieved by recrystallization if necessary.

  • Validation: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show a characteristic singlet for the newly formed vinylic proton.

Application II: Synthesis of Precursors for Serotonergic Agents

Rationale and Therapeutic Target

The indazole core is an effective bioisostere of indole, the central scaffold of tryptamine-based psychedelics and psychiatric medicines like 5-MeO-DMT. [4]Synthesizing indazole analogs allows for the exploration of novel structure-activity relationships at serotonin receptors (e.g., 5-HT₂A), potentially leading to new therapeutics for CNS disorders with improved pharmacological profiles. [4]The key intermediate for these analogs is the primary amine, (5-Methoxy-1H-indazol-3-yl)methanamine.

Synthetic Strategy

A robust two-step sequence is employed: (1) The hydroxyl group is first converted to a more reactive leaving group, a chloride, using thionyl chloride. (2) The resulting benzylic-type chloride is then subjected to nucleophilic substitution with sodium azide, followed by in-situ or subsequent reduction of the azide to the primary amine.

Protocol 3: Chlorination of this compound
  • Principle: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to primary chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise via syringe. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

    • Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

    • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • The crude 3-(chloromethyl)-5-methoxy-1H-indazole can often be used in the next step without further purification.

  • Validation: The product is often unstable on silica gel. A small aliquot can be analyzed by ¹H NMR (expect a shift of the CH₂ protons) and LC-MS to confirm conversion before proceeding.

Protocol 4: Synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine
  • Principle: This is a two-part, one-pot reaction. First, the chloride is displaced by the highly nucleophilic azide ion (Sₙ2 reaction). Second, the resulting organic azide is reduced to the primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

  • Materials:

    • Crude 3-(chloromethyl)-5-methoxy-1H-indazole (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Lithium aluminum hydride (LAH) (2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Fieser workup reagents (Water, 15% NaOH (aq), Water)

  • Procedure:

    • Dissolve the crude chloride (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic.

    • Heat the mixture to 50-60 °C for 2-4 hours. Monitor the formation of the azide intermediate by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate. Wash thoroughly with water (3x) to remove DMF and excess NaN₃. Dry the organic layer over MgSO₄ and concentrate to obtain the crude azide.

    • In a separate flask under nitrogen, prepare a suspension of LAH (2.0 eq) in anhydrous THF and cool to 0 °C.

    • Dissolve the crude azide in anhydrous THF and add it dropwise to the LAH suspension. Caution: Exothermic reaction, hydrogen gas evolution.

    • After addition, warm to room temperature and then heat to reflux for 2 hours.

    • Cool the reaction to 0 °C and perform a Fieser workup by sequentially and slowly adding water (X mL), 15% NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the pad with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by column chromatography or acid-base extraction.

  • Validation: The final product, (5-Methoxy-1H-indazol-3-yl)methanamine, should be fully characterized by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary

ProtocolStarting MaterialKey ReagentsProductBioactive Class Application
1 & 2 This compound1. DMP2. 2-Thioxoimidazolidin-4-one5-((5-Methoxy-1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-oneAHR Agonists [6][7]
3 & 4 This compound1. SOCl₂2. NaN₃, LAH(5-Methoxy-1H-indazol-3-yl)methanamineSerotonergic Agents [4]

Conclusion

This compound is a cost-effective and synthetically tractable building block for the construction of complex, biologically active molecules. The functional handles of the molecule are readily manipulated through robust and scalable chemical transformations. The protocols detailed herein provide reliable pathways to key intermediates for producing novel AHR agonists and serotonergic agents, demonstrating the immense value of this synthon in modern drug discovery and medicinal chemistry programs.

References

  • Jadhav, S. D., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5891. Available at: [Link]

  • Shaaban, O. G., et al. (2022). Biologically active 2H-indazole-containing compounds. ResearchGate. Available at: [Link]

  • Shaik, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 1-20. Available at: [Link]

  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1435-1469. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(43), 26867-26874. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. Santa Cruz Biotechnology.
  • Glatt, D. M., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(7), 1161–1169. Available at: [Link]

  • Al-Sultani, A. A., et al. (2015). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library.
  • Kumar, A., et al. (2017). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology.
  • Portilla, J., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(23), 5732. Available at: [Link]

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 92, 129383. Available at: [Link]

  • Foubelo, F., et al. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417-421. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • Bozorov, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2133. Available at: [Link]

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed. Available at: [Link]

Sources

Navigating the N-Alkylation of (5-Methoxy-1H-indazol-3-yl)methanol: A Protocol for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of indazoles is a cornerstone of medicinal chemistry, providing access to a rich diversity of pharmacologically active molecules.[1][2][3] However, the inherent tautomerism of the indazole ring presents a significant challenge in achieving regioselectivity, often leading to mixtures of N1 and N2 alkylated isomers.[3][4][5][6] This application note provides a detailed, field-proven protocol for the N-alkylation of (5-Methoxy-1H-indazol-3-yl)methanol, a key intermediate in the synthesis of various therapeutic agents. We will delve into the mechanistic underpinnings of regioselectivity, offer a step-by-step experimental procedure, and discuss the critical parameters that ensure high yields and predictable outcomes for either the N1 or N2 isomer. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of N-alkylated indazole derivatives.

Introduction: The Significance of N-Alkylated Indazoles

Indazole derivatives are a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic placement of substituents on the indazole ring, particularly at the N1 and N2 positions, profoundly influences the molecule's biological activity, metabolic stability, and pharmacokinetic profile. For instance, the PARP inhibitor Niraparib, used in cancer therapy, features a crucial N2-alkylation on its indazole core.[7][8][9][10][11] The ability to selectively synthesize either the N1 or N2 alkylated isomer is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutics.

This compound is a versatile starting material, incorporating both a reactive indazole N-H bond and a primary alcohol, offering multiple avenues for further functionalization. This protocol will focus on the selective alkylation of the indazole nitrogen, a critical step in the elaboration of this valuable building block.

Mechanism and Regioselectivity: The N1 vs. N2 Challenge

The N-alkylation of an indazole proceeds via the deprotonation of the N-H proton by a base to form an indazolide anion, which then acts as a nucleophile, attacking an alkylating agent. The challenge lies in the ambident nature of the indazolide anion, which possesses two nucleophilic nitrogen atoms, N1 and N2.[4]

The regiochemical outcome of the alkylation is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents at the C3 or C7 positions of the indazole ring can sterically hinder the approach of the alkylating agent to the N1 and N2 positions, respectively.[1][12]

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can decrease the overall nucleophilicity, while electron-donating groups can increase it.[1][12]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in determining the N1/N2 ratio.[13]

    • Base: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favor N1 alkylation.[1][12][14][15] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures or favor the N2 isomer.

    • Solvent: Polar aprotic solvents like DMF can solvate the cation of the base, leading to a "freer" and more reactive indazolide anion, which can influence the regioselectivity.

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable isomer. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][15]

Caption: Tautomerism and competitive N1/N2 alkylation pathways of the indazole ring.

Experimental Protocols

This section provides two distinct protocols for achieving selective N1 and N2 alkylation of this compound.

Protocol 1: N1-Selective Alkylation

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product by utilizing a strong, non-coordinating base in a non-polar aprotic solvent.[16]

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)≥98%Commercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated Aqueous Sodium Chloride)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (10-20 mL per gram of starting material) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1-alkylated product.

Protocol 2: N2-Selective Alkylation

This protocol aims to favor the N2-alkylated product, often by employing conditions that may proceed through a different transition state or by using specific activating agents for the electrophile. Some modern methods have shown high N2 selectivity using acid catalysis with specific alkylating agents like trichloroacetimidates.[17][18]

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Alkyl 2,2,2-TrichloroacetimidateAs prepared(Requires prior synthesis)
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)Reagent GradeCommercially Available
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)≥99.8%Commercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated Aqueous Sodium Chloride)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq).

  • Solvent Addition: Add anhydrous DCM or DCE (15-25 mL per gram of starting material).

  • Catalyst Addition: Cool the mixture to 0 °C and add the catalyst (TfOH or Cu(OTf)₂, 0.1-0.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM or ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the N2-alkylated product.

Caption: Experimental workflow for the selective N-alkylation of this compound.

Data Presentation and Characterization

The successful synthesis and separation of the N1 and N2 isomers must be confirmed by rigorous analytical techniques.

Expected Outcomes and Regioselectivity Data (Literature-Based):

ProtocolBase/CatalystSolventAlkylating AgentTypical N1:N2 RatioTypical YieldReference
1NaHTHFPrimary Alkyl Bromide>95:570-90%[1],[12]
2TfOHDCESecondary Alkyl Trichloroacetimidate<5:9565-85%[17],[18]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the N1 and N2 isomers. Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively establish the point of attachment of the alkyl group by observing long-range correlations between the protons of the alkyl group and the carbons of the indazole ring.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated isomers and the N1:N2 ratio in the crude reaction mixture.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Incomplete deprotonation (Protocol 1). 2. Inactive catalyst (Protocol 2). 3. Low reactivity of the alkylating agent.1. Ensure NaH is fresh and appropriately handled. 2. Use a fresh bottle of catalyst. 3. Switch to a more reactive alkylating agent (e.g., from chloride to bromide or iodide).[19]
Poor Regioselectivity 1. Inappropriate base/solvent combination. 2. Reaction temperature is too high.1. Strictly adhere to the recommended base and solvent for the desired isomer. 2. Maintain low temperatures, especially during the addition of reagents.
Formation of O-Alkylated Byproduct The hydroxyl group is also nucleophilic.This is generally less common for the indazole nitrogen alkylation but can occur. If significant, consider protecting the alcohol with a suitable protecting group (e.g., silyl ether) prior to N-alkylation.[20]
Difficult Purification N1 and N2 isomers have similar polarities.Utilize a high-performance flash chromatography system and carefully optimize the solvent gradient for separation.

Conclusion

The selective N-alkylation of this compound is a critical transformation for the synthesis of novel and potent pharmaceutical agents. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively direct the alkylation to either the N1 or N2 position. The protocols provided in this application note offer robust and reproducible methods for achieving high regioselectivity, thereby streamlining the drug discovery and development process. Rigorous characterization of the final products is essential to confirm the desired isomeric structure and ensure the integrity of subsequent biological studies.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6965-6971. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038-1049. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • ResearchGate. (2024). (A) N1-Alkyl indazoles as bioisosteres and pharmacophores in medicinal chemistry. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]

  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. [Link]

Sources

Application Notes & Protocols: (5-Methoxy-1H-indazol-3-yl)methanol as a Versatile Scaffold for GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-Protein Coupled Receptors (GPCRs) represent one of the most successful target classes for modern therapeutics, governing a vast array of physiological processes.[1][2] The discovery of novel ligands with desired potency, selectivity, and pharmacokinetic profiles is a cornerstone of drug development. This guide focuses on the strategic application of (5-Methoxy-1H-indazol-3-yl)methanol , a key heterocyclic building block, in the design and synthesis of novel GPCR modulators. The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, prized for its synthetic tractability and its ability to engage in critical binding interactions.[3][4] This document provides a detailed exploration of the rationale behind its use, step-by-step synthetic protocols for derivatization, and robust methodologies for pharmacological evaluation, including binding and functional assays.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle, has gained significant traction in medicinal chemistry for several key reasons.[5] It is often employed as a bioisostere for the native indole nucleus found in many endogenous ligands, such as serotonin.[6] This substitution can confer superior metabolic stability, oral bioavailability, and unique intellectual property positioning.[6] The 1H-indazole tautomer is the more thermodynamically stable and predominant form.[5]

The specific molecule, This compound , offers a trifecta of strategically important features for library synthesis:

  • 1H-Indazole Core: Provides a rigid, aromatic framework for presenting substituents in a defined spatial orientation, crucial for receptor recognition.

  • 5-Methoxy Group: This electron-donating group can serve as a key hydrogen bond acceptor and influence the electronic properties of the aromatic system, potentially enhancing binding affinity and modulating pharmacokinetic properties.

  • 3-Methanol Group: This is the primary point of diversification. As a primary alcohol, it is a versatile synthetic handle that can be readily transformed into a variety of functional groups (aldehydes, carboxylic acids, amines, ethers, esters), enabling the exploration of a vast chemical space to probe the structure-activity relationship (SAR) of a target GPCR.

This guide will use the serotonin (5-HT) receptor family, specifically 5-HT₂ receptors, as an illustrative target class, given the structural analogy between indazole and the indole core of serotonin and related tryptamines.[6]

Ligand Design & Synthesis Workflow

The overarching strategy is to utilize the 3-methanol functionality as a launching point for building side chains that can mimic known pharmacophores or explore new binding interactions within the GPCR orthosteric or allosteric pockets. A primary route for this is the conversion of the alcohol to an aldehyde, followed by reductive amination to install a diverse range of amine-containing side chains.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Start This compound Oxidation Protocol 1: Oxidation to Aldehyde Start->Oxidation Mild Oxidant Intermediate Key Intermediate: (5-Methoxy-1H-indazol-3-yl)carbaldehyde Oxidation->Intermediate ReductiveAmination Protocol 2: Reductive Amination (Amine Library R1R2NH) Intermediate->ReductiveAmination NaBH(OAc)3 Library Compound Library: 5-Methoxy-3-(aminomethyl)indazoles ReductiveAmination->Library BindingAssay Protocol 3: Binding Affinity (Ki) Radioligand Competition Library->BindingAssay Primary Screen FunctionalAssay Protocols 4 & 5: Functional Activity (EC50/IC50) cAMP & β-Arrestin Assays BindingAssay->FunctionalAssay Hits SAR SAR Analysis & Lead Optimization FunctionalAssay->SAR

Caption: Overall workflow from starting material to lead optimization.

Protocol 1: Synthesis of the Key Intermediate, (5-Methoxy-1H-indazol-3-yl)carbaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde is a critical first step. The choice of a mild oxidizing agent like Dess-Martin periodinane (DMP) is crucial to prevent over-oxidation to the corresponding carboxylic acid, which would preclude the intended reductive amination chemistry. This method is known for its high efficiency and compatibility with various functional groups.[6]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator, magnetic stirrer, TLC plates, glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde intermediate.

Protocol 2: General Procedure for Reductive Amination to Generate a Ligand Library

Rationale: Reductive amination is a robust and widely used method for C-N bond formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for iminium ions in the presence of aldehydes, and does not require acidic conditions that might degrade sensitive substrates.[6] This protocol allows for the coupling of the aldehyde intermediate with a diverse library of commercially available primary and secondary amines to rapidly generate a set of analogs for SAR studies.

Materials:

  • (5-Methoxy-1H-indazol-3-yl)carbaldehyde (from Protocol 1)

  • A library of diverse primary and secondary amines (R¹R²NH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

Procedure:

  • In a vial, dissolve (5-Methoxy-1H-indazol-3-yl)carbaldehyde (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the final compound via flash chromatography or preparative HPLC. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Pharmacological Evaluation: Characterizing Ligand-Receptor Interactions

Once a library of compounds is synthesized, a systematic pharmacological evaluation is required to determine their affinity and functional activity at the target GPCR.

G cluster_0 Binding Assay Workflow Membranes Prepare Cell Membranes Expressing Target GPCR Incubation Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) Membranes->Incubation Separation Separate Bound/Free Ligand (Rapid Filtration) Incubation->Separation Counting Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting Analysis Data Analysis: Calculate IC50 -> Ki Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

Protocol 3: Radioligand Competition Binding Assay

Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[7][8] It measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The resulting data allow for the quantification of the test compound's potency in displacing the radioligand, from which the Ki value is calculated.[9]

Materials:

  • Cell membranes expressing the target GPCR (e.g., 5-HT₂A)

  • A suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM Mianserin for 5-HT₂A)

  • Synthesized test compounds, serially diluted

  • 96-well plates, filter mats (e.g., GF/B), cell harvester

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add buffer and the radioligand.

  • Non-Specific Binding (NSB): To designated wells, add the non-specific binding control ligand followed by the radioligand.

  • Competition: To the remaining wells, add serial dilutions of your synthesized test compounds, followed by the radioligand.

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a set temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mat in a drying oven, then add scintillation cocktail to each filter spot and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: From Binding to Signaling

A high binding affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a biased agonist (selectively activates certain downstream pathways).[10][11][12] Functional assays are essential to determine the compound's efficacy.

G cluster_0 Canonical G-Protein Signaling cluster_1 β-Arrestin Signaling / Desensitization Ligand Agonist GPCR GPCR Ligand->GPCR G_Protein G-Protein (e.g., Gs, Gi, Gq) GPCR->G_Protein Activation Effector Effector (e.g., AC, PLC) G_Protein->Effector Second_Messenger 2nd Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Ligand2 Agonist GPCR2 GPCR Ligand2->GPCR2 GRK GRK GPCR2->GRK Phosphorylation Arrestin β-Arrestin GRK->Arrestin Recruitment Internalization Internalization/ Signaling Arrestin->Internalization

Caption: Simplified GPCR signaling pathways for functional assays.

Protocol 4: cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

Rationale: Many GPCRs signal by modulating the activity of adenylyl cyclase (AC), thereby increasing (via Gs) or decreasing (via Gi) intracellular levels of the second messenger cyclic AMP (cAMP).[13] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common, high-throughput method for quantifying cAMP levels.[14]

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay buffer, stimulation buffer.

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled assays).

  • HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer), containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13][15]

  • HTRF-compatible plate reader.

Procedure (Agonist mode for a Gs-coupled receptor):

  • Seed cells in a 384-well plate and incubate overnight.

  • Remove culture medium and add serial dilutions of test compounds prepared in stimulation buffer.

  • Incubate for 30 minutes at room temperature.

  • Add the HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate) in lysis buffer.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Convert ratios to cAMP concentrations using a standard curve run in parallel. Plot cAMP concentration vs. log[agonist] to determine EC₅₀ and Eₘₐₓ values.

For Gi-coupled receptors, cells are co-stimulated with forskolin and the test compound. An agonist will cause a decrease in the forskolin-stimulated cAMP level.

Protocol 5: β-Arrestin Recruitment Assay

Rationale: Upon agonist binding, GPCRs are phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin proteins.[16] This process mediates receptor desensitization and internalization, but can also initiate G-protein-independent signaling pathways.[17] Assays measuring β-arrestin recruitment are critical for identifying biased ligands. Enzyme Fragment Complementation (EFC) assays, such as the PathHunter system (DiscoverX), are widely used for this purpose.[16][17]

Materials:

  • PathHunter cell line co-expressing the target GPCR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell plating reagent.

  • PathHunter detection reagents.

  • Chemiluminescent plate reader.

Procedure (Agonist Mode):

  • Plate the PathHunter cells in a white, clear-bottom 384-well assay plate and incubate for 24-48 hours.

  • Add serial dilutions of test compounds to the cells.

  • Incubate the plate at 37 °C for 90 minutes.

  • Allow the plate to equilibrate to room temperature for 15-20 minutes.

  • Add the PathHunter detection reagent mixture.

  • Incubate for 60 minutes at room temperature.

  • Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ.

Data Summary and Interpretation

The data from these assays should be compiled to build a comprehensive profile for each synthesized compound.

Compound IDStructure (R¹, R²)Binding Affinity Ki (nM)cAMP EC₅₀ (nM)cAMP Eₘₐₓ (%)β-Arrestin EC₅₀ (nM)β-Arrestin Eₘₐₓ (%)
Ref-Agonist (e.g., Serotonin)5.28.110012.5100
Ref-Antagonist (e.g., Ketanserin)1.8No Activity0No Activity0
Test-001 H, Me25.450.19565.388
Test-002 Me, Me15.832.780>1000<10
Test-003 H, Cyclopropyl110.2No Activity<5No Activity<5

Table 1: Example data table for summarizing pharmacological results. Test-002 shows potential G-protein bias.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for constructing libraries of novel GPCR ligands. Its strategic combination of a privileged indazole core, a modulating methoxy group, and a synthetically tractable methanol handle allows for rapid and efficient exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for the synthesis and pharmacological characterization of new chemical entities derived from this scaffold. Future work should focus on expanding the diversity of the amine library, exploring alternative derivatizations of the methanol group (e.g., to ethers or esters), and applying these compounds to a wider range of GPCR targets to fully exploit the potential of this promising chemical scaffold.

References

  • Vertex AI Search. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • RSC Publishing. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance.
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  • Bio-protocol. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
  • NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • NIH. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
  • YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • SpringerLink. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment.
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  • NIH. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.
  • PMC - NIH. (n.d.). Design of allosteric modulators that change GPCR G protein subtype selectivity.
  • PMC - NIH. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
  • PubMed. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity.
  • PMC - NIH. (2022). Special Issue “GPCRs: Ligands and beyond 2022”.
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Sources

Experimental procedure for the oxidation of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Experimental Procedure for the Selective Oxidation of (5-Methoxy-1H-indazol-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the selective oxidation of this compound to its corresponding aldehyde, 5-methoxy-1H-indazole-3-carbaldehyde. Indazole-3-carbaldehydes are highly valuable intermediates in medicinal chemistry, serving as versatile precursors for the synthesis of complex therapeutic agents, particularly kinase inhibitors.[1] This protocol prioritizes the use of Dess-Martin Periodinane (DMP), a mild and highly selective hypervalent iodine reagent, to ensure high yield and purity while preserving the sensitive indazole scaffold.[2][3] We detail the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and characterization of the final product.

Scientific Rationale and Method Selection

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, when the alcohol is attached to an electron-rich and potentially labile heterocyclic system like indazole, the choice of oxidant is critical.[4][5]

Causality Behind Experimental Choices:

  • Substrate Sensitivity: The indazole ring system can be susceptible to degradation or unwanted side reactions under harsh oxidative, acidic, or high-temperature conditions. Therefore, aggressive oxidants like chromium-based reagents (e.g., PCC, PDC) or permanganates are ill-suited for this transformation.

  • Preventing Over-oxidation: A common challenge in the oxidation of primary alcohols is over-oxidation to the carboxylic acid. This protocol is designed to favor aldehyde formation exclusively.

  • Selection of Dess-Martin Periodinane (DMP): We selected DMP for its well-documented advantages in complex molecule synthesis.[2][6]

    • Mildness and Neutrality: The reaction proceeds rapidly at room temperature and neutral pH, which is ideal for protecting the indazole core.[7][8]

    • High Selectivity: DMP exhibits excellent chemoselectivity, oxidizing the primary alcohol without affecting other sensitive functional groups.[3]

    • Operational Simplicity: Unlike Swern or Corey-Kim oxidations that require cryogenic temperatures (-78 °C) and produce malodorous byproducts, the DMP oxidation is operationally simple and more environmentally benign.[9][10][11]

The reaction proceeds via a ligand exchange mechanism where the alcohol displaces an acetate group on the hypervalent iodine center. A subsequent intramolecular elimination, facilitated by a liberated acetate ion acting as a base, yields the aldehyde, iodinane, and acetic acid.[3][12]

Materials, Reagents, and Equipment

Reagents & Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Comments
This compound885520-41-0178.19Starting Material
Dess-Martin Periodinane (DMP)87413-09-0424.14Oxidizing Agent (≥97%)[13]
Dichloromethane (DCM)75-09-284.93Anhydrous, reaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for workup
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11Aqueous solution (10% w/v) for workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Ethyl Acetate (EtOAc)141-78-688.11For extraction and chromatography
Hexanes110-54-386.18For chromatography
Silica Gel7631-86-960.08For column chromatography (230-400 mesh)
Equipment
  • Round-bottom flasks and magnetic stir bar

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Glass funnels and separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Safety Precautions

Critical: Dess-Martin Periodinane is a potent oxidizing agent with the potential to be shock-sensitive and explosive, especially on larger scales or upon heating.[7][13]

  • Handling: Always handle DMP in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of the powder and prevent contact with skin and eyes.[14][15]

  • Storage: Store DMP in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials and sources of ignition.[16][17] Long-term storage at reduced temperatures (-20°C to 4°C) is recommended.[14]

  • Spills: In case of a spill, do not use combustible materials like paper or cloth for cleanup.[16] Use inert materials like sand or vermiculite, scoop into a labeled container, and decontaminate the area.[16]

  • Quenching: Excess DMP and iodine byproducts from the reaction must be quenched with a reducing agent like sodium thiosulfate before disposal.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale.

Reaction Setup
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (178 mg, 1.0 mmol, 1.0 eq.).

  • Add anhydrous dichloromethane (DCM, 10 mL) to dissolve the starting material.

  • Under a positive pressure of nitrogen or argon, add Dess-Martin Periodinane (509 mg, 1.2 mmol, 1.2 eq.) to the stirred solution in one portion at room temperature.[7] The reaction is typically mildly exothermic.

Reaction Monitoring
  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Eluent: 1:1 Hexanes:Ethyl Acetate.

    • Procedure: Spot the starting material (co-spot), and the reaction mixture on a TLC plate. The product, being more polar than the starting material due to the aldehyde group, will have a lower Rf value. The reaction is complete upon the full consumption of the starting material.

Workup and Extraction
  • Upon completion, dilute the reaction mixture with an additional 15 mL of DCM.

  • Pour the mixture into a separatory funnel containing 20 mL of a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. This step is crucial as it neutralizes the acetic acid byproduct and quenches any unreacted DMP.[6][18]

  • Shake the funnel vigorously for 1-2 minutes. The iodine color will fade, and the insoluble iodinane byproduct will dissolve.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).

  • Combine all organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification
  • Purify the crude residue by flash column chromatography on silica gel.[19]

  • Eluent System: Start with a mobile phase of 8:2 Hexanes:Ethyl Acetate, gradually increasing the polarity to 7:3 or 6:4 Hexanes:Ethyl Acetate as needed to elute the product.[19]

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 5-methoxy-1H-indazole-3-carbaldehyde as a yellowish solid.[19]

Visualization of Experimental Workflow

The following diagram outlines the complete procedure from reaction setup to the isolation of the purified product.

G cluster_setup 1. Reaction Setup cluster_workup 2. Aqueous Workup cluster_purify 3. Purification start Dissolve this compound in Anhydrous DCM add_dmp Add Dess-Martin Periodinane (1.2 eq) at Room Temperature start->add_dmp stir Stir at RT for 2-4 hours (Monitor by TLC) add_dmp->stir quench Quench with NaHCO₃ / Na₂S₂O₃ Solution stir->quench extract Extract with DCM (3x) quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate column Silica Gel Column Chromatography (Hexanes/EtOAc Eluent) concentrate->column collect Combine Pure Fractions column->collect final_conc Concentrate to Yield Pure Product collect->final_conc end_node end_node final_conc->end_node 5-methoxy-1H-indazole-3-carbaldehyde

Caption: Workflow for the DMP oxidation of this compound.

Product Characterization

The final product, 5-methoxy-1H-indazole-3-carbaldehyde, should be characterized to confirm its identity and purity.

  • Appearance: Yellowish to brownish solid.[19][20]

  • Molecular Formula: C₉H₈N₂O₂[21]

  • Molecular Weight: 176.17 g/mol [21]

  • Expected Spectroscopic Data:

    • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) between δ 9.5-10.5 ppm. The methoxy group (OCH₃) should appear as a singlet around δ 3.8-4.0 ppm. A broad singlet for the indazole N-H proton will be present at a downfield shift (>10 ppm). Aromatic protons will appear in the δ 6.5-8.0 ppm range.

    • ¹³C NMR: The aldehyde carbonyl carbon should be observed in the δ 185-195 ppm region.

    • Mass Spectrometry: The [M+H]⁺ ion should be detected at m/z = 177.06.

References

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Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 5-Methoxy-Indazole Derivatives

The indazole scaffold is a privileged motif in medicinal chemistry, present in numerous compounds undergoing clinical evaluation.[1] Specifically, 5-methoxy-indazole derivatives have garnered significant attention due to their diverse biological activities, acting as potent modulators of key cellular targets. These derivatives are recognized as effective bioisosteres for indoles and phenols, often exhibiting superior pharmacokinetic properties such as plasma clearance and metabolic stability.[1]

Prominent biological targets for this class of compounds include protein kinases and serotonin (5-HT) receptors.[1][2][3] As kinase inhibitors, they play a crucial role in oncology by targeting signaling pathways that drive uncontrolled cell proliferation.[4] As modulators of serotonin receptors, they hold promise for treating a range of neurological and psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).[2]

High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[5][6][7] This guide provides detailed application notes and protocols for robust HTS assays tailored to the discovery and characterization of novel 5-methoxy-indazole derivatives targeting kinases and serotonin receptors.

Section 1: Biochemical Assays for Kinase Inhibitor Screening

Protein kinases have emerged as one of the most important classes of drug targets, with over 500 kinases encoded in the human genome.[3][4] Luminescence and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are powerful, homogeneous ("mix-and-read") methods well-suited for HTS of kinase inhibitors due to their high sensitivity, robustness, and compatibility with automation.[4][8][9]

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

Principle of the Assay: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP.[4] The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity; high kinase activity leads to low ATP levels and thus a weaker luminescent signal.[4][10]

Workflow Diagram:

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase Reaction_Mix Incubate Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix 5-Methoxy-Indazole Derivative (Inhibitor) 5-Methoxy-Indazole Derivative (Inhibitor) 5-Methoxy-Indazole Derivative (Inhibitor)->Reaction_Mix Phosphorylated_Substrate Phosphorylated Substrate + ADP + Unused ATP Reaction_Mix->Phosphorylated_Substrate Detection_Reagent Add Luminescence Detection Reagent (e.g., Kinase-Glo®) Phosphorylated_Substrate->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Data_Analysis Data Analysis: Signal inversely proportional to kinase activity Luminescence->Data_Analysis

Caption: Luminescence-based kinase assay workflow.

Detailed Protocol:

  • Compound Plating: Prepare serial dilutions of the 5-methoxy-indazole derivatives in 100% DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of the compounds into a 384-well, low-volume, white, solid-bottom assay plate.

  • Enzyme and Substrate Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer.

  • Enzyme and Substrate Addition: Add the 2X kinase/substrate solution to the compound-containing wells.

  • Reaction Initiation: Prepare a 2X ATP solution in the kinase assay buffer. Add the 2X ATP solution to the wells to initiate the kinase reaction. The final DMSO concentration should be kept at ≤1%.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a volume of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo® Max) equal to the volume in the well.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Quality Control:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5 indicates an excellent assay.[12]
Signal-to-Background (S/B) The ratio of the signal from the uninhibited control to the signal from the background (no enzyme).S/B > 10 is generally desirable.
IC50 Determination The concentration of an inhibitor that causes 50% inhibition of the enzymatic activity.Determined by fitting the dose-response data to a four-parameter logistic equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., HTRF® KinEASE™)

Principle of the Assay: TR-FRET assays combine the sensitivity of FRET with time-resolved detection to reduce background fluorescence.[13] In a typical kinase assay format, a biotinylated substrate and a europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody are used.[14] When the substrate is phosphorylated by the kinase, the antibody binds. Upon excitation of the europium donor, energy is transferred to an acceptor (e.g., XL665-conjugated streptavidin) that binds to the biotinylated substrate, resulting in a FRET signal.[9]

Workflow Diagram:

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase Reaction_Mix Incubate Kinase->Reaction_Mix Biotinylated_Substrate Biotinylated Substrate Biotinylated_Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor 5-Methoxy-Indazole Derivative Inhibitor->Reaction_Mix Phosphorylated_Product Phosphorylated Biotinylated Substrate + ADP Reaction_Mix->Phosphorylated_Product Detection_Reagents Add Detection Reagents: Eu-Ab + SA-XL665 + EDTA (to stop reaction) Phosphorylated_Product->Detection_Reagents TR_FRET_Measurement Measure TR-FRET Signal Detection_Reagents->TR_FRET_Measurement Data_Analysis Data Analysis: Signal proportional to kinase activity TR_FRET_Measurement->Data_Analysis

Caption: TR-FRET kinase assay workflow.

Detailed Protocol:

  • Compound Plating: As described in the luminescence assay protocol.

  • Kinase Reaction:

    • Add the 5-methoxy-indazole derivative to the wells.

    • Add the kinase and biotinylated substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time at room temperature.[15]

  • Detection:

    • Add the detection reagents (e.g., europium-conjugated anti-phospho antibody and streptavidin-XL665) in a buffer containing EDTA to stop the kinase reaction.[15]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emissions.[16][17] Inhibition curves are generated to determine IC50 values.

Section 2: Cell-Based Assays for Serotonin Receptor Modulators

Cell-based assays are crucial for identifying compounds that can permeate cell membranes and act on intracellular targets in a more physiologically relevant context.[5][6] For 5-methoxy-indazole derivatives targeting serotonin receptors, which are G-protein coupled receptors (GPCRs), assays measuring second messenger levels or cell viability are highly effective.[18][19]

Calcium Flux Assay for Gq-Coupled 5-HT Receptors (e.g., 5-HT2A, 5-HT2C)

Principle of the Assay: Activation of Gq-coupled GPCRs, such as the 5-HT2A and 5-HT2C receptors, leads to an increase in intracellular calcium concentration ([Ca2+]i).[1] This can be monitored using calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to calcium.

Workflow Diagram:

Cell_Seeding Seed cells expressing the target 5-HT receptor in a 384-well plate Dye_Loading Load cells with a calcium-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition Add 5-methoxy-indazole derivatives Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence kinetics using a plate reader (e.g., FLIPR) Compound_Addition->Fluorescence_Measurement Data_Analysis Data Analysis: Determine EC50/IC50 values Fluorescence_Measurement->Data_Analysis

Caption: Calcium flux assay workflow.

Detailed Protocol:

  • Cell Culture and Plating: Seed cells stably expressing the human 5-HT receptor of interest (e.g., CHO or HEK293 cells) into black-walled, clear-bottom 384-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a plate with serial dilutions of the 5-methoxy-indazole derivatives.

  • Assay and Measurement: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., a FLIPR). The instrument will add the compounds to the cells and immediately begin measuring the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Dose-response curves are generated to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of the compounds.[1]

Cell Viability/Proliferation Assays for Cytotoxicity Profiling

Principle of the Assay: It is crucial to assess the cytotoxic effects of hit compounds. Assays like those measuring ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., resazurin reduction) are commonly used.[18][20] For example, the CellTiter-Glo® assay lyses cells to release ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the number of viable cells.[20][21]

Detailed Protocol:

  • Cell Plating: Seed a relevant cell line (e.g., a cancer cell line for kinase inhibitors) in a 384-well plate and allow cells to attach overnight.

  • Compound Treatment: Add serial dilutions of the 5-methoxy-indazole derivatives to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • Reagent Addition: Add the cell viability reagent (e.g., CellTiter-Glo®) to the wells.

  • Signal Measurement: After a brief incubation to stabilize the signal, measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and generate dose-response curves to determine the concentration that causes 50% inhibition of cell viability (GI50).

Cell Viability Assay Comparison:

Assay TypePrincipleReadoutAdvantages
ATP-based (e.g., CellTiter-Glo®) Measures ATP as an indicator of metabolically active cells.[18][20]LuminescenceHighly sensitive, simple "add-mix-read" format.[21]
Resazurin Reduction (e.g., alamarBlue®) Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin.[18]Fluorescence/ColorimetricNon-toxic, allows for kinetic monitoring.
Tetrazolium Salt (e.g., MTT, XTT) Reduction of tetrazolium salts to colored formazan products by cellular enzymes.[18][20]ColorimetricInexpensive, well-established method.[20]

Section 3: Assay Quality Control and Data Management in HTS

Rigorous quality control (QC) is essential for the success of any HTS campaign.[22][23] It ensures the reliability and reproducibility of the data generated.

Key QC Metrics:

  • Z'-factor: As mentioned, a value >0.5 is indicative of a robust assay suitable for HTS.[12]

  • Coefficient of Variation (%CV): Measures the variability of the data. A %CV of <15% is generally acceptable for both positive and negative controls.

  • Plate Uniformity: Assessing for systematic errors across the plate, such as edge effects, is crucial.[24] This can be done by examining heat maps of the plate data.

Data Correction and Analysis:

Systematic errors can arise from various sources, including instrumentation, liquid handling, and environmental factors.[23][24] Statistical methods can be applied to correct for these errors and improve the quality of the data.[24] Following primary screening, hit compounds should be re-tested to confirm their activity and their purity should be assessed.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting high-throughput screening campaigns to identify and characterize novel 5-methoxy-indazole derivatives. By employing robust biochemical and cell-based assays with stringent quality control, researchers can efficiently screen large compound libraries and identify promising lead candidates for the development of new therapeutics targeting kinases and serotonin receptors. The successful implementation of these HTS strategies will accelerate the journey from initial hit discovery to preclinical development.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Sartorius. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–553. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Fang, Y., Frutos, A. G., & Verklereen, R. (2008). Label-free cell-based assays for GPCR screening. Combinatorial chemistry & high throughput screening, 11(5), 357–369. [Link]

  • Lea, W. A., & Simeonov, A. (2009). Fluorescence polarization (FP) assays for monitoring peptide-protein or nucleic acid-protein binding. Current protocols in chemical biology, 1(1), 1–15. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539-553. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • Klink, T. A., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current chemical genomics, 8, 18–26. [Link]

  • Goueli, S. A., et al. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research, 65(9_Supplement), 1392. [Link]

  • Cunningham, M. R., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS medicinal chemistry letters, 12(9), 1436–1443. [Link]

  • Hall, M. D., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments : JoVE, (134), 57071. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]

  • Wang, Z., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell notes, (15), 11–14. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Schulte, M., et al. (2016). Label-free biosensor assays in GPCR screening. Methods in molecular biology (Clifton, N.J.), 1439, 191–210. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • Luminescent Assay Kits. BPS Bioscience. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. ResearchGate. [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Akao, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery : advancing life sciences R & D, 25(1), 79–88. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567. [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. ResearchGate. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Fang, Y. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Drug Discovery, 1(1), 1-12. [Link]

  • TR-FRET Assay Principle. Poly-Dtech. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • High-Throughput Screening Techniques To Improve Cellular Drug Discovery. Technology Networks. [Link]

  • Egan, M. E., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Current chemical genomics, 7, 9–19. [Link]

  • Cell Viability Assay Kits. Biocompare. [Link]

  • Cunningham, M. R., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 12(9), 1436-1443. [Link]

  • Label-free Profiling of Ligands for Endogenous GPCRs Using a Cell-Based High Throughput Screening Technology. Corning. [Link]

  • Chan, H. S., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS pharmacology & translational science, 4(2), 856–865. [Link]

  • Serotonin 1A receptors modulate serotonin 2A receptor-mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice. bioRxiv. [Link]

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In vitro pharmacological profiling of (5-Methoxy-1H-indazol-3-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the In Vitro Pharmacological Profiling of Novel Indazole-Based Kinase Inhibitors

Introduction: The Indazole Scaffold in Modern Kinase-Targeted Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of approved and investigational drugs. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with various biological targets. A significant area of application for indazole-based compounds is in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.

This application note provides a comprehensive guide for the in vitro pharmacological profiling of novel indazole-based compounds, using the (5-Methoxy-1H-indazol-3-yl)methanol scaffold as a representative example. We will delve into the critical assays and methodologies required to characterize the potency, selectivity, and mechanism of action of these potential drug candidates. The protocols and workflows described herein are designed to be robust and reproducible, providing researchers in drug discovery with a solid framework for their investigations.

Mechanism of Action & Target Identification

A significant number of indazole-containing kinase inhibitors are classified as ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The initial phase of profiling a novel series of indazole analogs, such as those derived from this compound, involves identifying the primary kinase target(s). This is often achieved through broad-panel kinase screening, followed by more focused assays to confirm and characterize the interaction.

Key In Vitro Pharmacological Assays

The in vitro characterization of novel indazole-based kinase inhibitors involves a tiered approach, starting with primary biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.

1. Primary Biochemical Assays: Measuring Direct Kinase Inhibition

These assays are designed to quantify the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Luminescent Kinase Assay (e.g., Kinase-Glo®) : This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates kinase activity (ATP consumption), and the reversal of this decrease by a compound indicates inhibition.

    • Protocol: Luminescent Kinase Assay

      • Prepare a reaction buffer containing the purified kinase, the specific substrate peptide, and any necessary cofactors.

      • Serially dilute the test indazole compound in DMSO and then add to the reaction buffer.

      • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

      • Stop the reaction and measure the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo®).

      • Measure luminescence using a plate reader.

      • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., Lanthascreen®) : This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. Inhibition is observed as a decrease in the FRET signal.

    • Protocol: TR-FRET Kinase Assay

      • Prepare a reaction mixture containing the purified kinase, a fluorescently labeled substrate (e.g., a GFP-tagged peptide), and the test compound.

      • Initiate the reaction by adding ATP.

      • After incubation, add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

      • Measure the TR-FRET signal using a suitable plate reader.

      • Calculate the percentage of inhibition and determine the IC50 value.

2. Cell-Based Assays: Assessing Target Engagement and Cellular Potency

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment.

  • Target Engagement Assays (e.g., NanoBRET™) : These assays measure the binding of a compound to its target protein within living cells.

    • Protocol: NanoBRET™ Target Engagement Assay

      • Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

      • Culture the cells and then treat with a fluorescently labeled tracer that binds to the kinase.

      • Add the test indazole compound in a dose-response manner.

      • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer and reduce the BRET signal.

      • Determine the cellular IC50 value.

  • Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) : These assays measure the phosphorylation status of a known downstream substrate of the target kinase.

    • Protocol: In-Cell ELISA for Substrate Phosphorylation

      • Plate cells in a 96-well plate and allow them to adhere.

      • Starve the cells (if necessary to reduce basal phosphorylation) and then treat with the test indazole compound for a specified time.

      • Stimulate the cells with a growth factor or other agonist to activate the target kinase.

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.

      • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Add a chemiluminescent or colorimetric HRP substrate and measure the signal.

      • Normalize the signal to the total protein content in each well.

3. Selectivity Profiling

It is critical to assess the selectivity of a lead compound by screening it against a broad panel of kinases. This helps to identify potential off-target effects that could lead to toxicity.

  • Kinome Scanning : This involves screening the compound against a large number of purified kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration. The results provide a selectivity profile and can help to de-risk a compound early in the discovery process.

Data Analysis & Interpretation

The data generated from these assays should be carefully analyzed to build a comprehensive pharmacological profile of the indazole analogs.

Parameter Assay Description Example Data (Hypothetical)
IC50 (Biochemical) Luminescent Kinase Assay, TR-FRETConcentration of the compound that inhibits 50% of the kinase activity.Analog A: 15 nM
IC50 (Cellular) NanoBRET™, In-Cell ELISAConcentration of the compound that inhibits 50% of the target activity in cells.Analog A: 150 nM
Selectivity Score Kinome ScanningA measure of how selectively the compound binds to the intended target versus other kinases.Analog A: S(10) = 0.05

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for In Vitro Profiling

G cluster_0 Primary Screening & Hit Identification cluster_1 Hit-to-Lead: Potency & Selectivity cluster_2 Lead Optimization: Cellular Activity a Library of Indazole Analogs b High-Throughput Biochemical Screen (e.g., Luminescent Kinase Assay) a->b c Initial Hits (e.g., % Inhibition > 50%) b->c d IC50 Determination (Biochemical Assays) c->d e Kinase Selectivity Profiling (Kinome Scan) d->e f Structure-Activity Relationship (SAR) Analysis e->f g Cellular Target Engagement (e.g., NanoBRET™) f->g h Downstream Signaling Inhibition (e.g., Phospho-Substrate Assay) g->h i Cell Viability/Proliferation Assays h->i j j i->j Candidate for In Vivo Studies

A representative workflow for the in vitro pharmacological profiling of novel indazole-based kinase inhibitors.

Hypothetical Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates ADP ADP RTK->ADP Downstream Downstream Signaling Cascade (e.g., MAPK pathway) RTK->Downstream Phosphorylates Indazole This compound Analog Indazole->RTK Inhibits ATP ATP ATP->RTK Binds to ATP pocket Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

A simplified diagram illustrating the mechanism of action of an indazole analog as an ATP-competitive kinase inhibitor.

Conclusion

The in vitro pharmacological profiling of novel this compound analogs, and indazole-based compounds in general, is a multi-faceted process that requires a combination of biochemical and cell-based assays. By systematically evaluating the potency, selectivity, and mechanism of action of these compounds, researchers can identify promising lead candidates for further development. The methodologies outlined in this application note provide a robust framework for these critical early-stage drug discovery activities.

References

  • DiscoverX Corporation (now part of Eurofins). (n.d.). KINOMEscan®. Retrieved from [Link]

  • Wu, P., & Clausen, M. H. (2015). The developing landscape of protein kinase inhibitors.
  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the "gatekeeper" door: exploiting the active kinase conformation. Journal of Medicinal Chemistry, 53(7), 2681–2694.

Application Notes & Protocols: The Use of (5-Methoxy-1H-indazol-3-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful and efficient strategy in modern drug development, offering a robust alternative to traditional high-throughput screening (HTS).[1][2] This approach identifies low-molecular-weight fragments that bind weakly to a biological target, serving as starting points for the evolution of high-affinity lead compounds.[3][4][5] The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, frequently found in potent inhibitors of various enzyme classes, particularly kinases.[6][7] This guide provides a detailed technical overview and actionable protocols for the application of a specific indazole derivative, (5-Methoxy-1H-indazol-3-yl)methanol, in FBDD campaigns. We will explore the rationale behind its selection, its physicochemical properties, and step-by-step methodologies for its use in screening, hit validation, and subsequent hit-to-lead optimization.

The Rationale: Why this compound?

The success of an FBDD campaign begins with the rational design and selection of the fragment library.[8] Fragments are not merely small molecules; they are probes designed to explore a target's binding landscape efficiently. This compound has been selected as an exemplary fragment based on several key criteria:

  • Structural Precedence: The indazole core is a bio-isostere of purine and is frequently found in the hinge-binding regions of kinase inhibitors, making it an excellent starting point for this important target class.[6]

  • Optimal Physicochemical Properties: The fragment adheres well to the "Rule of Three," a guideline for fragment design (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[3] This ensures adequate solubility for biophysical screening at high concentrations and provides a good balance between complexity and tractability.

  • Synthetically Tractable Vectors: The molecule possesses clear, chemically accessible points for modification. The primary alcohol at the 3-position and the N1-H of the indazole ring are ideal handles for "fragment growing" into adjacent binding pockets, a critical step in hit-to-lead optimization.[9][10] The methoxy group at the 5-position can also be readily modified to explore structure-activity relationships (SAR).[11]

Data Presentation: Physicochemical Profile

The properties of this compound make it an ideal candidate for fragment screening.

PropertyValueSignificance in FBDD
CAS Number 169789-36-0Unique identifier for procurement and data tracking.[12]
Molecular Formula C₉H₁₀N₂O₂Provides elemental composition.[12]
Molecular Weight 178.19 g/mol Falls well below the 300 Da guideline, ensuring higher ligand efficiency.[5][12]
cLogP (Calculated) ~1.0 - 1.5Indicates good aqueous solubility, crucial for biophysical assays.
Hydrogen Bond Donors 2 (O-H, N-H)Provides key interaction points without excessive polarity.
Hydrogen Bond Acceptors 3 (N, N, O-methoxy)Offers multiple potential interactions with the protein target.
Rotatable Bonds 2Low conformational complexity increases the probability of productive binding.

The FBDD Experimental Workflow

An FBDD project is a structured, multi-stage process. The journey from fragment identification to a viable lead compound relies on a cascade of sensitive biophysical techniques coupled with structural biology.[1][4]

Visualization: The FBDD Campaign Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 5-Methoxy-1H-indazol-3-yl)methanol Screen Primary Biophysical Screen (e.g., SPR, NMR) Lib->Screen High Conc. Screening Hits Primary Hits (Weak Binders) Screen->Hits Ortho Orthogonal Screen (e.g., MST, DSF) Hits->Ortho Confirmation Affinity Affinity Determination (KD Measurement) Ortho->Affinity Xtal X-Ray Crystallography or Cryo-EM Affinity->Xtal Struct Fragment-Target 3D Structure Xtal->Struct SAR Structure-Guided Design (SAR by Synthesis) Struct->SAR Chem Medicinal Chemistry (Fragment Growing/Linking) SAR->Chem Iterative Cycles Lead Potent Lead Compound (nM Affinity) Chem->Lead SAR_Workflow cluster_0 Structural Insight cluster_1 Design & Synthesis cluster_2 Testing & Iteration Start Initial Hit: this compound in binding pocket Pocket Identify Unoccupied Hydrophobic Pocket Adjacent to Methanol Group Start->Pocket Design Hypothesis: Add a benzyl group to engage the pocket. Design Analog 1. Pocket->Design Synth Synthesize Analog 1: (5-Methoxy-1H-indazol-3-yl) (phenyl)methanol Design->Synth Assay Test Analog 1 in Biophysical Assay Synth->Assay Result Result: 100x Improvement in Affinity (KD) Assay->Result Next Iterate: Explore further substitutions on the new phenyl ring. Result->Next

Sources

Topic: Analytical Methods for the Quantification of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of (5-Methoxy-1H-indazol-3-yl)methanol, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate characterization in drug development and quality control, we present two orthogonal analytical techniques: a widely applicable High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. Each protocol is designed as a self-validating system, with detailed procedures for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document serves as a practical resource for researchers, analytical scientists, and quality assurance professionals, providing not only step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure reliable and reproducible results.

Introduction and Compound Profile

This compound is a substituted indazole derivative. The indazole scaffold is a prominent bicyclic heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents.[5][6] As an intermediate or building block, the purity and concentration of this compound directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, access to reliable quantitative methods is a prerequisite for process optimization, stability testing, and regulatory compliance.

This application note provides the foundational protocols to establish such analytical controls within a research or good manufacturing practice (GMP) environment.

Table 1: Compound Properties

PropertyValueSource
Compound Name This compoundN/A
CAS Number 169789-36-0[7][8]
Molecular Formula C₉H₁₀N₂O₂[8]
Molecular Weight 178.19 g/mol [8]
Chemical Structure N/A

General Analytical Workflow

The quantification of a target analyte in any matrix follows a structured workflow. This process ensures that the final calculated concentration is a true and accurate representation of the analyte in the original sample. The diagram below outlines the essential stages, from sample receipt to final data reporting, which form the basis for the specific protocols detailed in this guide.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Bulk Sample (API or Intermediate) Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into System (HPLC or GC) Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Report Final Report & Validation Summary Calculation->Report

Caption: General workflow for quantitative analysis.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

This method is the workhorse for quality control of small organic molecules. A reversed-phase C18 column is selected due to its excellent affinity for retaining moderately polar compounds like this compound from a polar mobile phase.[9] The mobile phase, a mixture of acetonitrile and a weakly acidic aqueous buffer, allows for the efficient elution and separation of the analyte from potential impurities.

Causality: The use of 0.1% formic acid in the mobile phase serves two purposes: it protonates any residual silanol groups on the silica-based C18 column, preventing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks. Detection is performed via UV spectrophotometry; the indazole ring system contains a strong chromophore, providing excellent sensitivity at a wavelength near its absorbance maximum (λ-max), estimated to be around 285 nm.

Materials, Reagents, and Instrumentation
  • Reference Standard: this compound, purity ≥98%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (≥98%)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

Detailed Protocol: Standard and Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile.

    • Degas both phases by sonication or vacuum filtration before use.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This is the Stock Solution.

  • Calibration Standards (e.g., 1 - 100 µg/mL):

    • Perform serial dilutions of the Stock Solution using the diluent to prepare at least five calibration standards covering the desired concentration range.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • If necessary, dilute further with the diluent to bring the expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[10][11]

Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 10 minutes
Method Validation Protocol (ICH Q2(R1) Framework)

A validated analytical method provides assurance of its reliability. The following parameters must be assessed.[1][2][3][4][12]

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Precision->LOD LOQ LOQ LOD->LOQ

Caption: Key parameters for analytical method validation.

  • Specificity: Inject the diluent, a placebo (if applicable), and a sample spiked with known impurities. The analyte peak should be free from interference at its retention time.

  • Linearity: Analyze the five calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression.

  • Range: The range is established by the linearity data, confirming acceptable accuracy and precision.

  • Accuracy (Recovery): Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of a dilute standard (typically S/N > 3 for LOD and S/N > 10 for LOQ) or from the standard deviation of the y-intercept of the regression line.[13]

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.[14]

Table 3: Representative HPLC Validation Data (Hypothetical)

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) 1 - 100Confirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.15%
LOQ (µg/mL) Report Value0.5 µg/mL
Robustness No significant impactPassed

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS offers an orthogonal and highly specific method for quantification.[15][16][17] The analyte must be volatile and thermally stable to be suitable for GC. This compound contains a primary alcohol and an N-H group, both of which are polar and can lead to poor peak shape and thermal degradation in a hot GC inlet.

Causality: To overcome this, derivatization is employed. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the oxygen and nitrogen atoms with nonpolar trimethylsilyl (TMS) groups. This dramatically increases volatility and thermal stability, resulting in sharp, symmetrical peaks. Mass spectrometry provides definitive identification based on the compound's unique mass spectrum and allows for highly sensitive quantification using Selected Ion Monitoring (SIM).

Materials, Reagents, and Instrumentation
  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous), Ethyl Acetate (GC grade).

  • Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Selective Detector (MSD).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

Detailed Protocol: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use Ethyl Acetate as the solvent.

  • Calibration Standards: Prepare serial dilutions of the Stock Solution in Ethyl Acetate.

  • Sample Preparation: Prepare a solution of the sample in Ethyl Acetate at a concentration within the intended calibration range.

  • Derivatization Protocol (for all standards and samples):

    • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Chromatographic and MS Conditions

Table 4: GC-MS Method Parameters

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identificationSIM for quantification
Mass Spectrum and Quantification

The di-TMS derivative of this compound (M.W. 322.5 g/mol ) is expected to produce a characteristic fragmentation pattern. The molecular ion (M⁺) at m/z 322 may be observed. Key fragments for SIM would be chosen after analyzing the full scan spectrum of a standard.

Table 5: Predicted Mass Fragments and SIM Ions (Hypothetical)

m/zIon IdentityRole
322 [M]⁺Molecular Ion
307 [M-CH₃]⁺Loss of a methyl group from a TMS moiety
233 [M-CH₂OTMS]⁺Loss of the silylated side chain
177 Methoxy-indazole fragmentCharacteristic fragment of the core structure
73 [Si(CH₃)₃]⁺Characteristic TMS fragment

For quantification, select one ion as the quantifier (e.g., m/z 307) and two as qualifiers (e.g., m/z 322, 233) to confirm identity.

Method Validation

The same ICH Q2(R1) validation framework described for the HPLC method should be applied to the GC-MS method. The results should be tabulated similarly. Due to the higher specificity of SIM, the LOQ is expected to be significantly lower than the HPLC-UV method.

Results Summary and Method Comparison

Both developed methods are suitable for the intended purpose of quantifying this compound. The choice of method depends on the specific application, available instrumentation, and required sensitivity.

Table 6: Comparison of Analytical Methods

FeatureHPLC-UVGC-MS (with Derivatization)
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass fragmentation pattern.
Sensitivity (LOQ) Moderate (e.g., ~0.5 µg/mL)High (e.g., ~0.01 µg/mL or lower)
Sample Preparation Simple: dissolve, dilute, filter.More complex: requires solvent exchange and chemical derivatization.
Throughput High; ~10 min run time.Lower; longer run time and sample prep.
Instrumentation Widely available in QC labs.More specialized, higher cost.
Best For Routine QC, purity assays, content uniformity.Trace-level impurity analysis, structure confirmation, reference standard characterization.

Conclusion

This application note provides two distinct, robust, and validated analytical methods for the quantification of this compound. The RP-HPLC-UV method offers a straightforward and reliable approach for routine quality control, while the GC-MS method provides superior specificity and sensitivity for more demanding applications such as impurity profiling. By following the detailed protocols and implementing the ICH-compliant validation framework, laboratories can ensure the generation of accurate and defensible analytical data, supporting the development of safe and effective pharmaceuticals.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?[Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]

  • PubChem. (n.d.). (5-Methyl-1H-indazol-3-yl)methanol. [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • NIST. (n.d.). 1H-Indazole - NIST WebBook. [Link]

  • PubChem. (n.d.). 1H-Indazol-3-ylmethanol. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Simultaneous Estimation and Validation of Lawsone and its Metabolites by RP-HPLC and HPTLC in Bulk and Formulation. [Link]

  • PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES. [Link]

  • RSC Publishing. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • ResearchGate. (n.d.). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists. [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists. [Link]

  • Songklanakarin J. Sci. Technol. (2021). Validation of quantitative RP-HPLC-DAD method. [Link]

  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (5-Methoxy-1H-indazol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals. This compound is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Venetoclax (ABT-199), a selective BCL-2 inhibitor.[1][2] Achieving a high yield and purity of this intermediate is paramount for the efficiency of the overall drug synthesis campaign.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols to help you overcome common synthetic challenges.

Overview of Synthetic Strategies

The most common and practical approach to synthesizing this compound involves a two-step sequence: the formation of the indazole-3-carbaldehyde precursor followed by its reduction. While other routes exist, such as the reduction of a corresponding carboxylic acid or ester, the aldehyde pathway is often preferred due to the commercial availability of the indole starting material and generally high-yielding transformations.[3]

The primary synthetic challenge often lies not in the final reduction step, but in obtaining a high-purity aldehyde precursor, as impurities from the first step can significantly complicate the reduction and final purification.

Synthetic_Workflow cluster_0 Route A: Aldehyde Reduction (Recommended) cluster_1 Route B: Ester Reduction A1 5-Methoxyindole A2 5-Methoxy-1H-indazole- 3-carbaldehyde A1->A2 Nitrosation A3 This compound A2->A3 Reduction B1 5-Methoxy-1H-indazole- 3-carboxylic acid B2 Methyl 5-methoxy-1H-indazole- 3-carboxylate B1->B2 Esterification B3 This compound B2->B3 Reduction (e.g., LiAlH4) Start Start->A1 Start->B1

Caption: High-level overview of common synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, focusing on the recommended aldehyde reduction pathway.

Part 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde

The conversion of 5-methoxyindole to 5-methoxy-1H-indazole-3-carbaldehyde via nitrosation is a critical step that dictates the quality of the final product.[3] This reaction involves an electrophilic attack on the indole ring, followed by a ring-opening and recyclization cascade.[3]

Question: My synthesis of 5-methoxy-1H-indazole-3-carbaldehyde from 5-methoxyindole has a very low yield (<50%) and the crude product is a dark, complex mixture. What's going wrong?

Answer: This is a common issue often stemming from suboptimal reaction conditions which favor side reactions. The key is to control the concentration of the highly nucleophilic indole starting material to prevent dimerization and to ensure the intermediate oxime efficiently rearranges.[3]

Potential Causes & Solutions:

  • Mode of Addition: Adding the acid to a mixture of the indole and sodium nitrite often leads to poor yields because the indole can react with nitrosated intermediates.[3]

    • Solution: Employ a "reverse addition" strategy. Slowly add a solution of the 5-methoxyindole to the pre-mixed, chilled nitrosating mixture (sodium nitrite and acid). This keeps the indole concentration low at all times, minimizing the formation of dimeric side products.[3][4]

  • Formation of Carboxylic Acid Impurity: Over-oxidation or an alternative degradation pathway can lead to the formation of 5-methoxy-1H-indazole-3-carboxylic acid. This occurs when a diazonium intermediate undergoes dediazoniation and subsequent oxidation.[3]

    • Solution: Carefully control the stoichiometry of sodium nitrite. While a large excess is often used to drive the reaction, an excessive amount can promote side reactions. An optimized procedure uses around 4-8 equivalents.[3] Additionally, maintaining a low temperature (0-5 °C) during the addition helps to stabilize reactive intermediates.

  • Incomplete Reaction: The reaction may stall if conditions are not optimal, especially with electron-rich indoles.

    • Solution: After the initial addition at low temperature, gentle heating may be required to drive the final ring-closure step. Monitoring the reaction by TLC is crucial. A gentle warming to 40-50 °C for a few hours post-addition can significantly improve yields.[3]

Troubleshooting_Aldehyde_Synthesis Start Low Yield of Aldehyde Q1 How was the indole added? Start->Q1 Fix1 All at once or acid to indole/nitrite mix Q1->Fix1 Incorrect Fix2 Slowly to nitrite/acid mix Q1->Fix2 Correct Sol1 Adopt 'Reverse Addition': Add indole solution slowly to the chilled nitrosating mixture. Fix1->Sol1 Q2 Is 5-methoxy-1H-indazole- 3-carboxylic acid a major byproduct? Fix2->Q2 Sol2 Optimize NaNO2 stoichiometry (4-8 eq). Maintain low temperature (0-5 °C) during addition to prevent degradation. Q2->Sol2 Yes Q3 Does TLC show unreacted starting material? Q2->Q3 No Sol3 After addition, warm reaction gently to 40-50 °C for 2-4h to drive cyclization to completion. Q3->Sol3 Yes

Caption: Decision tree for troubleshooting aldehyde synthesis.

Part 2: Reduction to this compound

This step is typically a straightforward reduction of an aldehyde to a primary alcohol. The choice of reducing agent and solvent is key to achieving a clean, high-yielding reaction.

Question: My reduction of the aldehyde precursor is incomplete or gives multiple spots on TLC. How can I optimize this step?

Answer: This usually points to issues with the reducing agent's reactivity, stoichiometry, or the reaction solvent.

Potential Causes & Solutions:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is the recommended reagent for this transformation. It is highly selective for aldehydes and ketones, safe to handle, and does not reduce esters or carboxylic acids that might be present as impurities. The reaction can be run in alcoholic solvents like methanol or ethanol.

    • Lithium Aluminum Hydride (LiAlH₄): While effective, LiAlH₄ is non-selective and will also reduce any carboxylic acid or ester impurities. It is also highly reactive with protic solvents and requires anhydrous conditions (e.g., in THF or Et₂O) and a more hazardous quenching procedure. For this synthesis, NaBH₄ is superior in almost all aspects.

  • Stoichiometry and Temperature:

    • Cause: Using an insufficient amount of NaBH₄ will lead to an incomplete reaction. Conversely, while a large excess is generally not harmful to the product, it is wasteful and complicates the workup.

    • Solution: Use a modest excess of NaBH₄ (1.5 to 2.0 equivalents). The reaction is typically exothermic. Maintain the temperature between 0 °C and room temperature to ensure a controlled reaction rate and prevent potential side reactions.

  • Solvent Issues:

    • Cause: The aldehyde precursor has limited solubility in some solvents. Poor solubility can lead to a sluggish or incomplete reaction.

    • Solution: A mixture of solvents is often effective. Methanol is an excellent choice as it readily dissolves NaBH₄ and the aldehyde. If solubility is still an issue, a co-solvent like THF or Dichloromethane (DCM) can be added to create a homogeneous solution before the addition of NaBH₄.

Part 3: Purification and Analysis

Question: I am struggling to purify the final alcohol product. Column chromatography gives poor separation, or the product is difficult to recrystallize.

Answer: Purification challenges with this compound are almost always due to impurities carried over from the aldehyde synthesis step.

Solutions:

  • Purify the Intermediate: The most effective strategy is to rigorously purify the 5-methoxy-1H-indazole-3-carbaldehyde before the reduction. A well-executed column chromatography or recrystallization of the aldehyde will yield a clean precursor that makes the final reduction and purification trivial.[3]

  • Column Chromatography of the Final Product:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: The polarity of the alcohol product is significantly higher than the aldehyde precursor. A gradient elution is recommended. Start with a less polar system (e.g., 30-40% Ethyl Acetate in Hexanes) and gradually increase the polarity to 70-80% Ethyl Acetate. This ensures that less polar impurities (like residual aldehyde or dimers) elute first, followed by your product. Adding 1% methanol to the mobile phase can help improve the peak shape if tailing is observed.

  • Recrystallization:

    • Solvent Screening: Test a range of solvents. Good single-solvent systems for recrystallization are often Ethyl Acetate or Isopropanol. A binary system like Ethyl Acetate/Hexane or DCM/Hexane can also be very effective. Dissolve the crude product in a minimum amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity persists, then allow it to cool slowly.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde[4]

This protocol is adapted from an optimized procedure that emphasizes reverse addition to maximize yield.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-Methoxyindole147.173.0 g20.41.0
Sodium Nitrite (NaNO₂)69.0011.2 g162.98.0
Hydrochloric Acid (conc.)36.46~5.0 mL~60~2.9
N,N-Dimethylformamide (DMF)73.0990 mL--
Water18.02160 mL--
Ethyl Acetate (EtOAc)88.11~300 mL-For extraction

Procedure:

  • Prepare Nitrosating Mixture: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite in 160 mL of water and 60 mL of DMF. Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add concentrated HCl to the cooled nitrite solution. Maintain the temperature below 5 °C.

  • Prepare Indole Solution: In a separate beaker, dissolve 5-methoxyindole in 30 mL of DMF.

  • Reverse Addition: Using a dropping funnel, add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of 1-2 hours. A color change to yellow/orange is expected.

  • Reaction Monitoring & Completion: After the addition is complete, stir the reaction at 0-5 °C for an additional hour. Monitor the reaction by TLC (3:7 EtOAc:Hexane).

  • If starting material remains, remove the ice bath and allow the mixture to warm to room temperature, then heat to 50 °C for 2-3 hours until the reaction is complete.

  • Workup: Cool the mixture to room temperature and extract with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (3 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in Hexane) to yield the pure aldehyde as a yellowish solid. An expected yield is 80-95%.[3]

Protocol 2: Reduction to this compound
Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-Methoxy-1H-indazole-3-carbaldehyde176.172.0 g11.351.0
Sodium Borohydride (NaBH₄)37.830.64 g17.01.5
Methanol (MeOH)32.0450 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-methoxy-1H-indazole-3-carbaldehyde in 50 mL of methanol.

  • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride portion-wise over 15 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 1-2 hours at room temperature. Monitor completion by TLC (1:1 EtOAc:Hexane), staining with potassium permanganate. The product spot will be more polar (lower Rf) than the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add ~20 mL of water to quench any excess NaBH₄.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the resulting aqueous slurry with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by column chromatography (as described in the troubleshooting section) or by recrystallization from Ethyl Acetate/Hexane to afford this compound as a white to off-white solid. Expected yield is typically >90%.

References

  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Optimization for synthesis of 2H-indazole. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Strategy design for 1H-indazole synthesis from aldehyde hydrazones. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. Retrieved January 14, 2026, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved January 14, 2026, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • 5-methoxy-1H-indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ashwinik V.. Retrieved January 14, 2026, from [Link]

  • 5-methoxy-1H-indazole-3-carbaldehyde. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

  • Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • 5-methoxy-1h-indazole-3-carbaldehyde (C9H8N2O2). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 14, 2026, from [Link]

  • ABT-199 inhibits Hedgehog pathway by acting as a competitive inhibitor of oxysterol, rather as a BH3 mimetic. (2020). PubMed. Retrieved January 14, 2026, from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Purification, characterization, and identification of 3-hydroxy- 4-methoxy benzal acrolein–an intermediate of synthesizing advantame. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Synthesis of 5-Methoxy-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. As a bioisostere for indole, the 5-methoxy-indazole core is prevalent in numerous pharmacologically active agents, making its efficient and clean synthesis a critical objective.[1][2][3]

This document is structured as a dynamic troubleshooting guide and FAQ, moving beyond simple protocols to explain the underlying chemical principles that govern success and failure in the lab. We will address the most common challenges and side reactions, providing not just solutions, but the mechanistic reasoning to empower you to adapt and optimize your specific synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 5-methoxy-indazole derivatives, particularly during N-alkylation or N-arylation steps, which are notorious for generating difficult-to-separate side products.

Question 1: My TLC/LC-MS shows two major, closely-eluting spots after my N-alkylation reaction. What are they and how can I get the one I want?

Answer: This is the most common issue in indazole chemistry. You are almost certainly observing a mixture of N1 and N2-alkylated regioisomers . The indazole core has two reactive nitrogen atoms, and controlling which one gets alkylated is a significant synthetic challenge.[4][5][6] The formation of these isomers is not random; it is governed by a delicate interplay of kinetic and thermodynamic factors, which you can manipulate to your advantage.

Mechanistic Insight: The 1H-tautomer of indazole is generally considered more thermodynamically stable than the 2H-tautomer.[4][7][8] Consequently, reactions that allow for equilibration often favor the N1-substituted product, which is the thermodynamic product.[2][4] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-substituted product. The electron-donating 5-methoxy group increases the electron density of the heterocyclic system, influencing the nucleophilicity of both nitrogens.

The choice of base, solvent, and electrophile all play a critical role in directing the regioselectivity.[4][9]

Troubleshooting Workflow for Regioisomer Control

G start Mixture of N1/N2 Isomers Observed n1_goal Desired Product: N1-Isomer (Thermodynamic Product) start->n1_goal I need the N1 isomer n2_goal Desired Product: N2-Isomer (Kinetic Product) start->n2_goal I need the N2 isomer n1_conditions Strategy: Promote Thermodynamic Control n1_goal->n1_conditions n1_protocol Protocol: Use NaH in THF (or other non-polar aprotic solvents). This combination is highly selective for N1. n1_conditions->n1_protocol n1_why Mechanism: The Na+ cation is thought to coordinate with the N2 lone pair and the C3-substituent (if present), sterically hindering N2 attack and directing the alkylating agent to N1. n1_protocol->n1_why n2_conditions Strategy: Promote Kinetic Control or Exploit Different Mechanisms n2_goal->n2_conditions n2_protocol Protocol Options: 1. Mitsunobu Conditions (DEAD, PPh3, Alcohol). 2. Use polar aprotic solvents (e.g., DMF). 3. Use specific bases like Cs2CO3 or K2CO3. n2_conditions->n2_protocol n2_why Mechanism: Mitsunobu reactions often favor N2. Polar solvents can solvate the cation from the base, leading to a 'freer' indazolide anion where the more nucleophilic N2 reacts faster. n2_protocol->n2_why Fischer cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions start 4-Methoxyphenylhydrazine + Carbonyl Compound hydrazone Hydrazone Intermediate start->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst (H+) cyclization Cyclization & Aromatization rearrangement->cyclization decomposition Decomposition (Tar Formation) rearrangement->decomposition Harsh Conditions (High Temp, Strong Acid) abnormal Abnormal Cyclization (Rearranged Byproduct) rearrangement->abnormal Misdirected Cyclization product 5-Methoxy-Indazole Derivative cyclization->product

Caption: Fischer synthesis pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I purify my 5-methoxy-indazole derivative away from its regioisomer?

A: This can be challenging due to their similar polarities. Standard column chromatography on silica gel is the first method to try. [10]You may need to screen several eluent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) and use a very long column or automated flash chromatography to achieve baseline separation. If chromatography fails, consider derivatization (e.g., forming a salt or protecting group) to alter the polarity of one isomer, allowing for separation, followed by deprotection. Recrystallization can also be effective if one isomer is significantly less soluble in a particular solvent system. [10] Q2: What are the best analytical techniques to confirm the structure of my N1 vs. N2 isomer?

A: While 1H NMR is useful, the definitive technique is 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) . [7]* For an N1-substituted indazole, you will typically see a correlation between the protons on the alpha-carbon of your alkyl group (the -CH₂-N) and the C7a carbon of the indazole ring.

  • For an N2-substituted indazole, the correlation will be between those same protons and the C3 carbon of the indazole ring. [2][7]This provides unambiguous proof of connectivity.

Q3: Are there alternative synthetic routes to 5-methoxy-indazoles that avoid the common N-alkylation problems?

A: Yes. Instead of building the indazole core first and then alkylating, you can build the core with the N-substituent already in place. One common method is the Davis-Beirut reaction , which can be used to construct 2H-indazoles (the N2-substituted series) from ortho-nitrobenzylamines. [11]Another approach involves the Cadogan reductive cyclization of ortho-nitrobenzaldehydes with amines, which is also selective for 2H-indazoles. [12]Synthesizing the desired N-substituted hydrazine first and then performing a Fischer-type cyclization is another viable strategy to ensure regiocontrol from the start.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 5-Methoxy-1H-indazole

This protocol is adapted from methodologies known to favor N1 substitution. [4][6][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Tetrahydrofuran (THF, 10 mL per mmol of indazole).

  • Deprotonation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

  • Indazole Addition: Dissolve 5-methoxy-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction to 50 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the N1-alkylated product.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • García-García, P., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Hathaway, B. J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate (2021). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]

  • Wenthur, C. J., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System. [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

  • Wenthur, C. J., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. [Link]

  • El-Sayed, N. S., & El-Kaim, L. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]

Sources

Technical Support Center: Purification of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals working with (5-Methoxy-1H-indazol-3-yl)methanol. It provides in-depth troubleshooting strategies and answers to frequently asked questions to overcome common challenges encountered during the purification of this important heterocyclic intermediate.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on root causes and actionable solutions.

Problem 1: My final product has low purity after initial isolation. What are the likely impurities and how can I remove them?

Answer:

Low purity in crude this compound is a common issue stemming from the synthetic route. Impurities can originate from starting materials, side reactions, or subsequent degradation.[1]

Potential Causes & Recommended Solutions:

  • Cause A: Unreacted Starting Materials or Intermediates. If your synthesis involves the reduction of a carbonyl group (e.g., from 5-methoxy-1H-indazole-3-carboxylic acid or its methyl ester), residual starting material is a frequent impurity.[2]

    • Solution: Drive the reaction to completion by increasing the reaction time or the equivalents of the reducing agent. For purification, these more polar, acidic, or ester-containing impurities are often readily separated by column chromatography. A wash of the crude organic solution with a mild base (like aqueous sodium bicarbonate) can remove acidic starting materials, but be cautious as the indazole N-H is weakly acidic.[3]

  • Cause B: Formation of Positional Isomers. Indazole synthesis can sometimes yield a mixture of isomers, which may have very similar polarities, making them difficult to separate.[4]

    • Solution: Careful optimization of the synthetic reaction conditions (temperature, base, solvent) is the best way to minimize isomer formation.[5] For purification, high-performance flash chromatography with a shallow solvent gradient is often required. In some cases, recrystallization from a carefully chosen solvent system may selectively crystallize the desired isomer.

  • Cause C: Oxidation of the Product. The primary alcohol functional group is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid. This can occur during the reaction workup or storage.

    • Solution: Ensure the workup is performed under neutral or slightly acidic conditions and avoid prolonged exposure to air and high temperatures. Store the purified material under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature.[1] Column chromatography can effectively separate these more polar oxidized impurities.

Problem 2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, causing it to separate as a super-saturated liquid upon cooling rather than forming a crystal lattice. This is a common challenge when the chosen solvent is too good at dissolving the compound.[6]

Potential Causes & Recommended Solutions:

  • Cause A: Solvent is Too Nonpolar or Cooling is Too Rapid. The compound is dissolving completely but not reaching a proper supersaturation state for nucleation upon cooling.

    • Solution 1 (Add an Anti-Solvent): Use a mixed-solvent system.[6] Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexanes, or MTBE) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[7] Allow it to cool slowly. The reduced solubility should promote crystal formation.

    • Solution 2 (Slow Cooling & Seeding): After dissolving the compound in a single hot solvent, allow the flask to cool very slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling promotes oiling. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Cause B: Presence of Impurities. Impurities can inhibit crystal lattice formation and lower the melting point of the mixture, leading to oiling.

    • Solution: First, attempt to remove the bulk of the impurities using a different technique, such as a quick filtration through a silica plug or an initial pass through a chromatography column, before attempting recrystallization.[8]

Problem 3: My yield is very low after column chromatography. Where is my product going?

Answer:

Low recovery from column chromatography can be frustrating. The cause is often related to the interaction between your compound and the stationary phase or issues with the elution process.

Potential Causes & Recommended Solutions:

  • Cause A: Irreversible Adsorption on Silica Gel. Silica gel is acidic and can strongly bind to basic compounds or those with multiple hydrogen bond donors/acceptors, like your indazole derivative.

    • Solution 1 (Modify the Mobile Phase): Add a small amount of a competitive binder to your mobile phase. For basic compounds, adding ~1% triethylamine (Et3N) can neutralize acidic sites on the silica and improve recovery. For your compound, which is amphoteric, adding ~1% methanol to an ethyl acetate/hexanes system can help disrupt hydrogen bonding interactions and elute the product more effectively.

    • Solution 2 (Change the Stationary Phase): If irreversible binding is severe, switch to a more inert stationary phase like neutral alumina or C18-functionalized silica (reverse-phase chromatography).

  • Cause B: Product is "Streaking" Across Many Fractions. If the compound elutes over a very large volume of solvent, it can be difficult to detect and isolate, leading to apparent low yield.

    • Solution: Ensure the initial band of material loaded onto the column is as concentrated and narrow as possible. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the column. This "dry loading" technique prevents band broadening.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a recrystallization solvent for this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] A systematic screening approach is best. Start with small amounts of your crude product in separate test tubes and add solvents of varying polarity.

Solvent SystemRationaleProcedure
Ethyl Acetate / Hexanes (Recommended Start) Ethyl acetate is a moderately polar solvent likely to dissolve the compound when hot. Hexanes is a nonpolar anti-solvent. This combination is excellent for fine-tuning solubility.Dissolve in minimal hot ethyl acetate. Add hexanes dropwise until cloudy, then cool slowly.
Methanol / Water Methanol is a polar protic solvent that should readily dissolve the compound. Water acts as a highly polar anti-solvent.Dissolve in minimal hot methanol. Add water dropwise until persistent cloudiness appears, then cool.
Isopropanol (IPA) A single solvent system that is less volatile than ethanol or methanol, often promoting slower, higher-quality crystal growth.Test solubility in hot vs. cold IPA. If suitable, it offers a simple procedure.
Toluene A nonpolar aromatic solvent. The compound is likely to have low solubility, but this can be effective for purifying highly crystalline compounds from amorphous impurities.Test solubility at reflux vs. room temperature.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Before running the column, develop a TLC solvent system that gives your product an Rf value of approximately 0.3-0.4. This mobile phase will serve as a good starting point for your column elution. Spot every 1-2 fractions collected from the column on a TLC plate, run the plate, and visualize the spots (typically under UV light for aromatic compounds like indazoles). Combine the fractions that contain only the pure product spot.

Q3: What are the optimal storage conditions for purified this compound?

A3: To prevent degradation, the purified solid should be stored in a well-sealed container, preferably under an inert atmosphere (nitrogen or argon) to protect against oxidation.[1] It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: My HPLC analysis shows a broad peak or two closely eluting peaks, even after purification. What could be the cause?

A4: This can sometimes be attributed to the presence of tautomers. Indazole compounds can exist in 1H and 2H tautomeric forms.[9] While the 1H-indazole is generally more stable, the specific substitution pattern and the analytical conditions (solvent, pH) can influence the equilibrium.[10] This can sometimes lead to peak broadening or splitting in HPLC analysis. Confirming the structure by NMR is crucial; the signals in ¹H and ¹³C NMR can help distinguish between tautomers.[11]

Experimental Protocols & Diagrams

Protocol 1: Purification by Recrystallization (Two-Solvent Method)
  • Solvent Selection: Based on the table above, select a solvent/anti-solvent pair (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the primary solvent (Ethyl Acetate) in small portions while heating the mixture gently (e.g., on a hot plate at ~60-70 °C) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (Hexanes) dropwise with continuous stirring. Continue adding until the solution becomes persistently cloudy. If too much anti-solvent is added, clarify the solution by adding a few drops of the hot primary solvent.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Buchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Hexanes) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Characterize the final product by HPLC, LC-MS, and NMR to confirm purity and identity.

Diagram: General Purification Workflow

This diagram outlines the decision-making process for purifying this compound.

Purification_Workflow Crude Crude this compound Analysis1 Initial Purity Analysis (TLC, HPLC, ¹H NMR) Crude->Analysis1 Recryst Recrystallization Analysis1->Recryst If solid & >85% pure Column Column Chromatography Analysis1->Column If oily or <85% pure Analysis2 Check Purity Recryst->Analysis2 Analysis3 Check Purity Column->Analysis3 Analysis2->Column Recrystallization failed Final Pure Product (>99%) Analysis2->Final:n Fail1 <98% Pure or Oiling Out Success1 >99% Pure Analysis3->Recryst Needs final polish Analysis3->Final:n Fail2 <99% Pure Success2 >99% Pure

Caption: Decision workflow for purifying the target compound.

References
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • TAYANA. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]

  • Organic Chemistry Portal. (2023). Indazole synthesis. [Link]

  • APIsec. (2025). Troubleshooting Guide for API Failure: Common Causes & Solutions. [Link]

  • The Pharma Master. (n.d.). Troubleshooting. [Link]

  • PubChem. (5-Methyl-1H-indazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • Joseph, et al. (2020). LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. IJPSR, 11(6), 3009-3020. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • PubChem. 1H-Indazol-3-ylmethanol. National Center for Biotechnology Information. [Link]

  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • ResearchGate. (2019). Purification, characterization, and identification of 3-hydroxy- 4-methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • MySkinRecipes. (n.d.). (1-methyl-1H-indazol-3-yl)methanol. [Link]

  • E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. [Link]

  • Google Patents. (n.d.). CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE)
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • VNU Journal of Science. (2023). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] However, its functionalization presents significant challenges, primarily concerning regioselectivity and reaction optimization.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, reflecting the common hurdles encountered in the field.

Part 1: Navigating N-Functionalization: The N1 vs. N2 Challenge

The presence of two reactive nitrogen atoms in the pyrazole ring of indazole means that reactions like alkylation and arylation often yield a mixture of N1 and N2 regioisomers.[2] Controlling this selectivity is paramount for synthesizing the desired bioactive molecule.

FAQ 1: My N-alkylation reaction gives a poor N1:N2 ratio. How can I improve selectivity?

Answer: The regiochemical outcome of N-alkylation is a delicate balance of several factors, including the base, solvent, temperature, and the electronic nature of the indazole substrate itself. There is no single universal condition; optimization is key.

Causality Behind Selectivity: The selectivity arises from the mesomeric nature of the indazolide anion formed upon deprotonation. The N1 position is generally considered the thermodynamic site of alkylation, while the N2 position is the kinetic site. By manipulating reaction conditions, you can favor one pathway over the other.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation of the base, leading to a "freer" indazolide anion. In these cases, selectivity can be poor.[3][4] Less polar solvents like dioxane or THF can promote coordination effects, particularly with certain counter-ions (like Na+), leading to higher selectivity.[3][4]

  • Base & Counter-ion Effects: The choice of base is critical. Strong, non-nucleophilic bases are required. Sodium hydride (NaH) in THF often favors N1-alkylation, potentially through a coordinating effect between the Na+ cation, the N2-atom, and an adjacent electron-rich group on the indazole.[3] Cesium carbonate (Cs2CO3) is a milder base that can also provide good selectivity, but the outcome is highly substrate-dependent.[3]

  • Temperature: Lower temperatures (e.g., 0 °C to room temperature) can sometimes favor the kinetic N2 product, while higher temperatures may allow for equilibration towards the more thermodynamically stable N1 product.

Optimization Table: N-Alkylation Regioselectivity

ParameterCondition Favoring N1 (Thermodynamic)Condition Favoring N2 (Kinetic)Rationale & Comments
Solvent Dioxane[3], TolueneTHF, DMFDioxane has shown exceptional N1 selectivity in certain cases, potentially due to favorable solvation or aggregation effects.[3] DMF often leads to mixtures.[3]
Base NaH[3], K2CO3Cs2CO3 (sometimes), t-BuOKNaH in THF is a classic choice for N1 selectivity, especially on electron-deficient indazoles.[3] The larger, "softer" cesium cation can sometimes favor attack at the N2 position.
Temperature Elevated (e.g., 50-110 °C)Low (e.g., 0 °C to RT)Higher temperatures can overcome the kinetic barrier and allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1 isomer.
Substrate Electron-withdrawing groups (EWGs)Electron-donating groups (EDGs)EWGs can stabilize the N1-anion. The outcome with EDGs is often less predictable and requires careful screening.
FAQ 2: My copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) N-arylation is failing. What are the common points of failure?

Answer: N-arylation reactions are powerful but sensitive to catalyst, ligand, base, and substrate quality.

Troubleshooting Buchwald-Hartwig N-Arylation: This is often the preferred method due to its generally milder conditions and broader scope compared to traditional Ullmann couplings.

  • Catalyst/Ligand Inactivity: The choice of palladium precatalyst and phosphine ligand is crucial. For challenging substrates, bulky, electron-rich ligands like RuPhos, BrettPhos, or t-BuXPhos are often required to promote efficient reductive elimination.[5] Ensure your catalyst and ligand are not degraded; handle them under an inert atmosphere.

  • Incorrect Base: Strong, non-nucleophilic bases are typically used. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[5] Weaker bases like K2CO3 or Cs2CO3 are generally ineffective for this transformation.[5]

  • Solvent Choice: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are common.

  • Substrate Issues: Aryl chlorides are less reactive than bromides or iodides and may require a more active catalyst system. Steric hindrance on either the indazole or the aryl halide can significantly slow the reaction.

Troubleshooting Ullmann N-Arylation: While often requiring higher temperatures, modern Ullmann conditions using copper(I) salts and diamine ligands have greatly improved the scope.

  • Catalyst Source: CuI is the most common and effective catalyst.[6] Ligand-free systems using Cu2O have also been reported.[7]

  • Ligand Importance: While older conditions were often ligand-free, the addition of ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can dramatically accelerate the reaction and allow for lower temperatures.[6]

  • Base and Solvent: K2CO3 or Cs2CO3 are effective bases. Solvents like DMF, DMSO, or dioxane are typically used at elevated temperatures (110-140 °C).[6][8]

Part 2: Mastering C3-Functionalization

The C3 position of the indazole ring is a common site for diversification in drug discovery.[9] The two primary strategies for its functionalization are direct C-H activation or a halogenation-then-coupling sequence.

C3_Functionalization_Strategy cluster_start Starting Point cluster_strategy Strategic Decision cluster_direct Direct Functionalization cluster_indirect Indirect Functionalization Start Indazole Substrate Available? Decision Is direct C-H functionalization feasible? Start->Decision Direct_CH Direct C-H Activation (e.g., Pd, Rh catalyzed) Decision->Direct_CH Yes Halogenation Step 1: C3-Halogenation (NBS, NIS) Decision->Halogenation No / Difficult Direct_CH_Pros Pros: - Atom economical - Fewer steps Direct_CH->Direct_CH_Pros Direct_CH_Cons Cons: - Requires specific directing groups - Can have regioselectivity issues - Sensitive to substrate electronics Direct_CH->Direct_CH_Cons Coupling Step 2: Cross-Coupling (Suzuki, Buchwald, etc.) Halogenation->Coupling Indirect_Pros Pros: - Robust & well-established - Predictable regioselectivity - Wide range of coupling partners Coupling->Indirect_Pros Indirect_Cons Cons: - Two separate steps - Generates stoichiometric waste Coupling->Indirect_Cons

FAQ 3: My direct C3-H arylation reaction is sluggish or gives a mixture of products. How can I optimize it?

Answer: Direct C-H functionalization is an elegant, atom-economical strategy, but it is mechanistically complex. Success hinges on catalyst choice, oxidant, and directing group effects.[7]

  • Catalyst System: Palladium catalysts, such as Pd(OAc)2, are most common.[7][10] The reaction often requires a ligand; phenanthroline has been shown to be effective.[7] Rhodium catalysts can also be employed for specific transformations, such as annulations.[11][12]

  • Oxidant: These reactions are typically oxidative C-H functionalizations and require a stoichiometric oxidant to regenerate the active catalyst. Silver salts (e.g., Ag2CO3, AgOAc) are frequently used.[7] In some cases, O2 (air) can serve as the terminal oxidant, but this often requires a co-catalyst.

  • Directing Group Effects: The regioselectivity of C-H activation on the indazole core is highly influenced by substituents.

    • N2-Substituents: Large groups at the N2 position can direct functionalization to the C3 position.

    • Benzene Ring Substituents: An electron-withdrawing group at the C4 position can effectively direct oxidative arylation to the C7 position.[7] Without strong directing effects, you may see functionalization at other C-H bonds, leading to product mixtures.

  • Solvent and Base: A base is often required. Inexpensive bases like KOAc can be effective.[7] The choice of solvent can also influence reactivity and selectivity; screening solvents like DMA, H2O, or cyclopentyl methyl ether (CPME) is recommended.[7]

FAQ 4: I'm performing a Suzuki-Miyaura coupling on a 3-bromo or 3-iodoindazole and getting low yields or decomposition. What should I check first?

Answer: The Suzuki-Miyaura coupling is a workhorse reaction, but its success with heteroaromatic halides like 3-haloindazoles depends on several critical parameters.[9]

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_reagents Reagent Integrity cluster_catalyst Catalyst & Ligand cluster_base Base & Solvent cluster_temp Reaction Conditions Start Low Yield / No Reaction in C3-Indazole Suzuki Coupling Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Boronic_Acid Is the Boronic Acid/Ester pure? (Check for dehydration/protodeboronation) Check_Reagents->Boronic_Acid Indazole_Halide Is the 3-Haloindazole stable and pure? Check_Reagents->Indazole_Halide Check_Catalyst 2. Evaluate Catalyst System Pd_Source Is the Pd source active? (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Check_Catalyst->Pd_Source Ligand_Choice Is the ligand appropriate? (Consider phosphine ligands) Check_Catalyst->Ligand_Choice Check_Base 3. Verify Base & Solvent Base_Strength Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃ in aqueous solution) Check_Base->Base_Strength Solvent_Degassed Is the solvent anhydrous and properly degassed? Check_Base->Solvent_Degassed Check_Temp 4. Adjust Temperature Temperature Is the temperature optimal? (Try thermal vs. microwave heating) Check_Temp->Temperature Boronic_Acid->Check_Catalyst Reagents OK Indazole_Halide->Check_Catalyst Reagents OK Pd_Source->Check_Base Catalyst OK Ligand_Choice->Check_Base Catalyst OK Base_Strength->Check_Temp Base/Solvent OK Solvent_Degassed->Check_Temp Base/Solvent OK

  • Reagent Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. It is often beneficial to use fresh or properly stored boronic acids. The stability of your 3-haloindazole should also be confirmed.

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a reliable catalyst for these couplings.[13] Other catalysts like PdCl2(dppf) are also highly effective. The catalyst loading is typically 1-5 mol%.

  • Base and Solvent System: An aqueous base is required for the transmetalation step. A mixture of a solvent like dioxane with aqueous K2CO3 or Na2CO3 is a very common and effective system.[13]

  • Microwave Heating: For stubborn couplings, microwave irradiation can be highly effective. It can dramatically reduce reaction times and, in some cases, drive reactions to completion that fail under conventional heating.[13] Interestingly, microwave conditions have been reported to cause concomitant deprotection of N-Boc groups during the coupling.[13]

Part 3: Strategic Use of N-Protecting Groups

Protecting the indazole nitrogen is often a necessary strategy to control regioselectivity in subsequent steps, such as directing metalation to the C3 position.[2][14]

FAQ 5: Which N-protecting group should I use for my indazole synthesis, and why?

Answer: The ideal protecting group depends on the desired regioselectivity of protection (N1 vs. N2) and the stability required for downstream reactions. The Boc and SEM groups are two of the most versatile and widely used choices.

Comparison Table: Common N-Protecting Groups for Indazoles

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsKey Features & Considerations
tert-Butoxycarbonyl Boc(Boc)₂O, TEA, DMAPTFA, HCl (Acidic); NaOMe in MeOH (Basic)Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[14] Often protects at the more stable N1 position.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; Aqueous HClExcellent for selectively protecting the N2 position.[14][15] The N2-SEM group is a powerful directing group for C3-lithiation and subsequent functionalization.[15]
Tosyl (Sulfonyl) TsTsCl, Pyridine or Et₃NStrong acid (HBr/AcOH); Reductive cleavage (e.g., Mg/MeOH)Very robust and stable to a wide range of conditions, but deprotection can be harsh.[14]
Benzyl BnBnBr, NaH or K₂CO₃Hydrogenolysis (Pd/C, H₂)Stable to acidic and basic conditions. Its removal by hydrogenolysis is orthogonal to many other protecting groups.[14]
FAQ 6: I'm trying to perform a C3-lithiation, but it's not working. How can I ensure success?

Answer: Directing metallation to the C3 position is a powerful strategy but requires precise control. The most reliable method is to use an N2-directing protecting group.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is exceptionally effective for this purpose.[15] Protection of the indazole with SEM-Cl selectively yields the N2-SEM-indazole. Treatment of this intermediate with a strong base like n-BuLi or LDA at low temperature (-78 °C) cleanly deprotonates the C3 position. The resulting C3-lithiated species can then be quenched with a wide variety of electrophiles (e.g., aldehydes, iodinating agents, etc.) to install functionality specifically at that site.[15]

Appendix A: Key Experimental Protocols

Protocol 1: Selective N2-Protection with SEM Group[16][17]
  • To a solution of indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv).

  • Cool the solution to 0 °C under an inert atmosphere (N2 or Argon).

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise via syringe.

  • Allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and quench with 0.5 N NaOH solution.

  • Separate the layers, wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N2-SEM protected indazole.

Protocol 2: C3-Suzuki-Miyaura Cross-Coupling (Microwave Conditions)[15]
  • To a microwave-safe vial, add 3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (2.0 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Add dioxane as the solvent, followed by an aqueous solution of 2M Na2CO3.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-30 minutes.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by column chromatography to obtain the 3-aryl-1H-indazole.

Appendix B: References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate.

  • Qu, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry.

  • Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemical Record.

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023). MDPI.

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. (n.d.). BenchChem.

  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate.

  • Douglas, C. J., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. The Journal of Organic Chemistry.

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate.

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (n.d.). ResearchGate.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals.

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (2016). The Journal of Organic Chemistry.

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.

  • Reddy, G. S., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry.

  • Thomson, J. A., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters.

  • Optimization of reaction conditions a. (n.d.). ResearchGate.

  • Reaction conditions optimization for 1H‐Indazoles synthesisa. (n.d.). ResearchGate.

  • Optimization of reaction conditions. a. (n.d.). ResearchGate.

  • Effect of base, solvent, and temperature. a. (n.d.). ResearchGate.

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. (2017). The Journal of Organic Chemistry.

  • Saleh, N., & Spivey, A. C. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry.

  • Regioselectivity issues in the functionalization of indazoles. (n.d.). BenchChem.

  • Kumar, A., & Kumar, V. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules.

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.

  • Kumar, A., & Kumar, V. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.

  • Bakacsy, L., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules.

  • Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). BenchChem.

  • da Silva, A. L., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Overcoming Solubility Challenges with (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (5-Methoxy-1H-indazol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered with this compound in various experimental assays. Our goal is to provide you with the foundational knowledge and practical steps to ensure consistent and reliable experimental outcomes.

Introduction: Understanding the Solubility Puzzle

This compound, like many indazole derivatives, presents a challenge due to its poor aqueous solubility.[1] This characteristic stems from its bicyclic aromatic structure, which is rigid and possesses a degree of lipophilicity. For this compound to be effective in biological assays, it must be adequately dissolved in a manner that is compatible with the experimental system, be it cell-based or biochemical. In this guide, we will explore the factors influencing its solubility and provide systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers face when working with this compound.

Q1: What is the best starting solvent to dissolve this compound?

For initial stock solutions, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide array of organic compounds.[2] Other potential solvents include methanol and ethanol.[3] It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted into your aqueous assay buffer.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. To address this:

  • Decrease the final concentration of the compound: A lower final concentration may stay in solution.

  • Increase the percentage of co-solvent: Be mindful of the tolerance of your assay system to the organic solvent. Most cell-based assays can tolerate DMSO concentrations up to 0.5%, but it's always best to determine the specific tolerance of your cell line.[3]

  • Use a different solubilization strategy: Consider the use of excipients like cyclodextrins or surfactants.

Q3: Can I use heat to help dissolve the compound?

Gentle warming (e.g., to 37°C) can aid in dissolution. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. Always check the compound's stability at elevated temperatures if possible.

Q4: How does pH affect the solubility of this compound?

Indazole derivatives can be amphoteric, meaning they can act as both weak acids and weak bases.[4] Therefore, the pH of the solution can significantly impact their solubility by altering their ionization state.[5][6] For ionizable drugs, adjusting the pH can increase solubility.[7] It is advisable to determine the pKa of the compound and assess its solubility at different pH values to find the optimal range for your assay.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance for overcoming complex solubility issues.

Problem 1: Compound crashes out of solution during long-term experiments.

Causality: Over time, even seemingly stable solutions can experience precipitation, especially if the compound is supersaturated in the assay medium. Changes in temperature or evaporation of the solvent can also contribute to this.

Solutions:

  • Optimize Stock and Working Concentrations:

    • Protocol:

      • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

      • Perform serial dilutions of the stock solution into your assay buffer to create a range of working concentrations.

      • Visually inspect the solutions for any signs of precipitation immediately after preparation and after incubation under your experimental conditions (e.g., 24, 48, 72 hours at 37°C).

      • Determine the highest concentration that remains soluble over the time course of your experiment.

  • Incorporate Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[8]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Span® 20 can be used at low concentrations to improve solubility.

    • Protocol for using excipients:

      • Prepare a stock solution of the excipient (e.g., 10% w/v β-cyclodextrin in water).

      • Add the excipient solution to your assay buffer before adding the compound.

      • Titrate the concentration of the excipient to find the minimum amount needed to maintain solubility without affecting your assay.

Problem 2: Inconsistent results or low potency observed in cell-based assays.

Causality: Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, resulting in variability and underestimation of potency. The actual concentration of the dissolved compound may be much lower than the nominal concentration.

Solutions:

  • Verify Solubilization with a Solubility Assay:

    • Protocol:

      • Prepare a series of dilutions of the compound in your final assay medium.

      • Incubate the solutions under your experimental conditions for a set period.

      • Centrifuge the samples to pellet any undissolved compound.

      • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

      • This will give you the true soluble concentration of your compound under your assay conditions.

  • Solvent Toxicity Check:

    • Protocol:

      • Prepare a vehicle control group for your assay that includes the highest concentration of the organic solvent used to dissolve the compound.

      • Run this control alongside your experimental groups to ensure that the solvent itself is not causing any cytotoxic or confounding effects.[3]

Experimental Workflow for Preparing this compound Solutions

The following diagram outlines a systematic approach to preparing solutions of this compound for in vitro assays.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start Weigh Compound solvent Select Primary Solvent (e.g., 100% DMSO) start->solvent dissolve Dissolve Compound (Vortex, gentle heat if needed) solvent->dissolve stock High Concentration Stock Solution (e.g., 50 mM) dissolve->stock dilute Dilute Stock in Assay Buffer stock->dilute observe Visual Inspection (Check for precipitation) dilute->observe precip Precipitation? observe->precip lower_conc Lower Final Concentration precip->lower_conc Yes add_excipient Add Solubilizing Excipient (e.g., Cyclodextrin) precip->add_excipient Yes final Use in Assay precip->final No lower_conc->dilute add_excipient->dilute

Caption: A step-by-step workflow for preparing and troubleshooting solutions of this compound.

Data Summary: Recommended Starting Solvents and Considerations

SolventRecommended Starting ConcentrationMaximum Recommended Final Assay ConcentrationKey Considerations
DMSO 10-50 mM< 0.5% (v/v)Excellent solubilizing power for many organic compounds.[2] Can be toxic to cells at higher concentrations.[3]
Methanol 10-50 mM< 0.5% (v/v)Good alternative to DMSO. Can be more volatile. May have toxic effects on cells.[3]
Ethanol 10-50 mM< 1% (v/v)Generally less toxic than methanol.[3] May be less effective at solubilizing highly lipophilic compounds.

Logical Decision Tree for Solvent Selection

This diagram provides a logical path for selecting the appropriate solvent and solubilization strategy for your specific experimental needs.

solvent_selection start Start: Need to dissolve This compound try_dmso Attempt to dissolve in 100% DMSO start->try_dmso soluble_dmso Soluble in DMSO? try_dmso->soluble_dmso precip_dilute Precipitates upon dilution in assay buffer? soluble_dmso->precip_dilute Yes try_ethanol Attempt to dissolve in 100% Ethanol soluble_dmso->try_ethanol No success Success! Proceed with assay precip_dilute->success No lower_conc Lower the final concentration precip_dilute->lower_conc Yes try_excipients Try adding excipients (e.g., cyclodextrin, surfactant) precip_dilute->try_excipients Yes lower_conc->precip_dilute try_excipients->precip_dilute soluble_ethanol Soluble in Ethanol? try_ethanol->soluble_ethanol soluble_ethanol->precip_dilute Yes try_methanol Attempt to dissolve in 100% Methanol soluble_ethanol->try_methanol No try_methanol->precip_dilute consult Consult with a formulation specialist

Caption: A decision tree to guide solvent selection for this compound.

Safety and Handling

When handling this compound and the solvents used to dissolve it, always adhere to good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents like methanol.[8]

  • Storage: Store the compound and its solutions in tightly sealed containers at the recommended temperature, away from ignition sources.[8]

  • Disposal: Dispose of all chemical waste in accordance with your institution's guidelines and local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Methanol Safety Data Sheet. (2023). Retrieved from [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (2013). Pharmacological Reviews.
  • PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2018). Biomedical Research and Therapy.
  • PubChem. (n.d.). (5-Methyl-1H-indazol-3-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone tell me what concentration of DMSO is required to dissolve plant extract prepared in ethanol,petroleum ether and chloroform : methanol?. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-3-ylmethanol. Retrieved from [Link]

  • ResearchGate. (2019). Can anybody help me to dissolve a chemical?. Retrieved from [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). Pharmaceuticals.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Methoxy-1H-indazol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this key synthetic intermediate. Degradation of this compound can lead to inconsistent experimental results, impurity-related side reactions, and a loss of valuable material. This guide provides in-depth, field-proven answers to common questions regarding its storage, handling, and stability verification to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Optimal Storage & Handling

This section addresses the most common queries regarding the proactive measures required to maintain the quality of this compound from the moment it arrives in your lab.

Q1: What are the ideal long-term storage conditions for this compound?

The stability of this compound is contingent on strictly controlling its storage environment. The indazole scaffold and the hydroxymethyl group are susceptible to degradation via oxidation, light, and moisture.[1] The recommended conditions are summarized below.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2–8°CRefrigeration significantly slows down the rate of potential degradation pathways, ensuring maximum shelf life.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, a primary degradation pathway for complex organic molecules like indazole derivatives.[1][2]
Container Tightly sealed, amber glass vialAmber glass effectively blocks UV and visible light, which can induce photochemical reactions, while a tight seal prevents exposure to atmospheric moisture and oxygen.[1][3]
Location Dark, dry, and well-ventilated areaStoring the vial inside a desiccator, particularly if opened frequently, provides an additional layer of protection against moisture.[4]
Q2: Why is an inert atmosphere so critical for this specific compound?

The necessity of an inert atmosphere stems from two key structural features of the molecule:

  • The Indazole Ring: Indazole systems can be sensitive to atmospheric oxygen, leading to oxidative degradation products that can compromise the compound's purity and reactivity.[1]

  • The Hydroxymethyl Group (-CH₂OH): Primary alcohols, such as the one present on this molecule, are susceptible to oxidation. In the presence of oxygen and potential catalysts (like trace metals), this group can be oxidized first to an aldehyde and subsequently to a carboxylic acid. This not only consumes the desired material but also introduces significant impurities that can complicate subsequent synthetic steps.

Storing under an inert gas like argon or nitrogen displaces the reactive oxygen, thus preserving the chemical structure of the compound.[2]

Q3: How should I handle the compound when aliquoting or weighing it for an experiment to minimize exposure?

Proper handling during experimental use is as crucial as long-term storage. Casual handling on an open benchtop can introduce enough air and moisture to initiate degradation. The validated workflow involves creating a controlled, inert environment.

The most robust method is to use a glovebox with a controlled inert atmosphere (<1 ppm O₂ and H₂O).[2][3] If a glovebox is unavailable, a Schlenk line can be used to manipulate the compound under a positive pressure of inert gas.

Below is a standardized workflow for handling the material.

G cluster_prep Preparation cluster_handling Inert Environment Handling cluster_storage Resealing & Storage A Place sealed vial in glovebox antechamber or connect to Schlenk line B Allow compound to equilibrate to room temperature before opening A->B Crucial to prevent moisture condensation C Open primary vial B->C D Weigh desired amount into a pre-tared secondary vial C->D E Tightly reseal primary vial D->E F Backfill primary vial headspace with inert gas (e.g., Argon) E->F G Seal with cap and wrap with Parafilm® for extra security F->G H Return to 2-8°C storage G->H

Caption: Standard workflow for handling air- and light-sensitive compounds.

Section 2: Troubleshooting Guide - Identifying and Mitigating Degradation

Even with careful procedures, issues can arise. This section helps you diagnose and respond to potential degradation.

Q4: I've noticed a change in the color or appearance of my compound. What does this indicate?

A visual change, such as a solid turning from white/off-white to yellow or brown, is a strong indicator of chemical degradation.[1] This discoloration is often caused by the formation of conjugated chromophoric impurities resulting from oxidation or other decomposition reactions.

Immediate Actions:

  • Cease Use: Do not use the suspect material in any critical experiment until its purity has been re-verified.

  • Quarantine: Isolate the vial and clearly label it as "Suspect - Pending Analysis."

  • Analyze: Perform a purity analysis using a validated method, such as HPLC or qNMR, to quantify the extent of degradation (See Section 3).

Q5: My experimental results are inconsistent. Could degradation of my starting material be the cause?

Yes, this is a very common cause of inconsistent results. If you observe variable reaction yields, unexpected side products, or failures in reactions that previously worked, the integrity of your starting material should be the first variable you investigate.[1] Degradation reduces the molar quantity of the active reagent and introduces new, potentially reactive impurities.

The following flowchart outlines a logical troubleshooting process.

G start Inconsistent Results or Visual Change Observed check_storage Review Storage & Handling Logs: - Was it stored correctly? - Was it handled under inert gas? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, qNMR) check_storage->purity_analysis decision Purity > 98% and no new impurity peaks? purity_analysis->decision purity_ok Purity is acceptable. Investigate other experimental variables (solvents, reagents, etc.). decision->purity_ok  Yes purity_bad Purity is compromised. decision->purity_bad No   review_protocol Review handling protocol. Implement stricter controls (e.g., use a glovebox). purity_bad->review_protocol new_batch Discard degraded material. Order a fresh batch and perform incoming QC. purity_bad->new_batch

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions with (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Methoxy-1H-indazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The inherent reactivity of the indazole core, combined with its multiple functional groups, presents unique challenges in achieving desired regioselectivity. This document provides in-depth, troubleshooting-focused FAQs and validated protocols to help you control reaction outcomes and optimize your synthetic routes.

Understanding the Challenge: Reactive Sites

This compound possesses several potential sites for reaction, leading to potential mixtures of products if conditions are not carefully controlled. Directing a reaction to a single site is the primary challenge.

G cluster_molecule mol N1 N1 (Nucleophilic) mol->N1 N2 N2 (Nucleophilic) mol->N2 OH C3-CH2OH (Nucleophilic, Protic) mol->OH C4 C4 (Aromatic C-H) mol->C4 C6 C6 (Aromatic C-H) mol->C6

Caption: Key reactive sites on this compound.

Section 1: Troubleshooting N-Functionalization (Alkylation & Acylation)

Direct functionalization of the indazole nitrogen atoms frequently yields a mixture of N1 and N2 isomers.[1][2][3] The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[4][5][6]

FAQ 1.1: I'm getting a mixture of N1 and N2 alkylated products. How can I selectively obtain the N1 isomer?

Answer:

Achieving high N1 selectivity hinges on exploiting the thermodynamic stability of the 1H-indazole tautomer and specific cation-chelation effects.[1][2][3][4][5][6] The 1H-indazole is generally the more stable tautomer.[1][2][7] Conditions that allow for thermodynamic equilibration or that favor the formation of the N1-anion will yield the N1 product.

Causality & Strategy:

  • Thermodynamic Control: The N1-substituted indazole is often the thermodynamically more stable product.[4][5][6] Using conditions that allow for equilibration between the N1 and N2 products can favor the N1 isomer.

  • Cation Effect (Chelation): Certain metal cations, particularly from strong bases like Sodium Hydride (NaH), can chelate with the N2 nitrogen and an oxygen atom on a C3 substituent.[1][2] For this compound, this chelation with the hydroxymethyl group effectively blocks the N2 position, directing the electrophile to N1.

Recommended Protocol for N1-Alkylation:

  • Reagents: Sodium Hydride (NaH) as the base and a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Procedure:

    • Suspend this compound (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add NaH (1.1-1.2 equiv., 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation and formation of the sodium salt.

    • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Self-Validation: The regiochemistry can be unequivocally confirmed using 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), which will show a correlation between the N1-alkyl protons and the C7a carbon of the indazole ring.[4][5]

Condition Key Reagent Solvent Typical N1:N2 Ratio Rationale
N1-Selective NaHTHF>95:5Na⁺ coordinates with N2 and the C3-CH₂OH group, sterically hindering N2 and promoting N1 attack.[1][2]
N1-Selective Cs₂CO₃Dioxane/DMFVaries, often N1 favoredThe large Cs⁺ ion can also participate in chelation, favoring the N1 product.[1][2]
Mixture/N2-Favored K₂CO₃DMFVariable, often poorK⁺ has a weaker coordinating ability, leading to mixtures under standard Sₙ2 conditions.[8]
FAQ 1.2: My goal is the N2-substituted isomer. How can I reverse the selectivity?

Answer:

Favoring the N2 position requires overriding the thermodynamic preference for N1. This is typically achieved under kinetic control, using conditions that favor reaction at the more nucleophilic N2 nitrogen or by using specific catalytic systems.

Causality & Strategy:

  • Kinetic Control: In many cases, the N2 position is kinetically favored for attack. Mitsunobu conditions are classic for achieving N2 selectivity.[1][4][5] The reaction proceeds through a different mechanism that avoids the formation of the indazolide anion.

  • Catalytic Systems: Certain acid catalysts can promote selective N2 alkylation with specific alkylating agents like 2,2,2-trichloroacetimidates.[7][9] Quantum mechanical analyses suggest that while the 1H-indazole tautomer is more stable, the overall energy barrier for N2 alkylation can be lower under these conditions.[7]

Recommended Protocol for N2-Alkylation (Mitsunobu):

  • Reagents: Triphenylphosphine (PPh₃), an azodicarboxylate like Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), and the desired alcohol (R-OH) as the alkylating agent precursor.

  • Procedure:

    • Dissolve this compound (1.0 equiv.), the alcohol (1.2-1.5 equiv.), and PPh₃ (1.5 equiv.) in anhydrous THF at 0 °C.

    • Add DEAD or DIAD (1.5 equiv.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.

    • Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours).

  • Self-Validation: Confirm the N2 substitution via HMBC NMR. A correlation between the N2-alkyl protons and the C3 carbon is expected.[4][5]

Section 2: O-Functionalization vs. N-Functionalization

The presence of the primary alcohol at C3 introduces another layer of complexity, as it can compete with the indazole nitrogens for electrophiles.

FAQ 2.1: I am trying to perform an O-alkylation on the C3-methanol group, but I'm getting significant N-alkylation of the ring. How do I prevent this?

Answer:

This is a classic chemoselectivity problem. The indazole N-H is more acidic and often more nucleophilic than the primary alcohol, especially under basic conditions. To achieve selective O-alkylation, you must first protect the indazole nitrogens.

Causality & Strategy:

  • Protecting Groups: The most robust strategy is to temporarily block the N1/N2 positions with a suitable protecting group. This leaves the C3-methanol as the only available nucleophile. The choice of protecting group is critical and depends on the stability required for subsequent steps and the conditions for its removal.[10]

Caption: Workflow for selective O-functionalization.

Recommended Protecting Groups for Indazole:

Protecting Group Abbreviation Introduction Reagents Key Features & Considerations
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPStable to mild base and hydrogenolysis. Easily removed with acid (TFA, HCl). Good for general purposes.[10]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or DIPEAVery stable. Can direct lithiation to C3 if desired.[11][12] Removed with fluoride (TBAF) or strong acid.[10][11][12]
BenzylBnBnBr, NaHRobust and stable to acid/base. Removed by catalytic hydrogenolysis (H₂, Pd/C).[10]

Exemplary Protocol (Boc Protection -> O-Alkylation):

  • Protection: React this compound with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine (TEA) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in DCM or THF. This typically gives the N1-Boc protected isomer as the major product.

  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve the N-Boc protected alcohol in anhydrous THF.

    • Add a strong base like NaH at 0 °C to deprotonate the alcohol.

    • Add the desired alkyl halide and allow to react.

  • Deprotection: Treat the resulting product with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane to cleanly remove the Boc group.[10]

Section 3: C-Functionalization (Electrophilic Aromatic Substitution)

FAQ 3.1: I need to install a substituent (e.g., halogen, nitro group) on the benzene portion of the indazole. Where will it add?

Answer:

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. In this case, the 5-methoxy group is the most powerful directing group.

Causality & Strategy:

  • Directing Effects: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director.[13][14][15][16] This means it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself.

  • Steric Hindrance: In this compound, the positions ortho to the methoxy group are C4 and C6. The C3-substituent and the fused pyrazole ring may exert some steric influence, but electronically, both C4 and C6 are activated. Often, a mixture of C4 and C6 substituted products may be obtained, with the major product depending on the specific electrophile and reaction conditions.

G cluster_molecule mol C4 C4 (ortho) Activated C6 C6 (ortho) Activated E_plus E⁺ E_plus->C4 Major/Minor E_plus->C6 Major/Minor

Caption: Directing effect of the 5-methoxy group.

General Considerations for Halogenation (e.g., Bromination):

  • Reagents: Use a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF or Acetonitrile.

  • Expected Outcome: You will likely obtain a mixture of 4-bromo and 6-bromo isomers. Careful optimization of temperature and reaction time may be required to favor one over the other. Separation by column chromatography is usually necessary.

  • Protection: To avoid complications with the N-H and O-H groups, it is highly advisable to protect them (e.g., as N-Boc and O-TBDMS) before performing the electrophilic substitution.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Mechanism of a Highly Selective N2 Alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Regioselective protection at N-2 and derivatization
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Development of a selective and scalable N1-indazole alkylation.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Royal Society of Chemistry.
  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroform
  • Directing Effects in Electrophilic Arom
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Alkylating reagent effects on N-1/N-2 regioselectivity.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Electrophilic arom
  • Learning outcome 30.1.4. chemguide.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry.
  • Indazole synthesis. Organic Chemistry Portal.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of the Regioselectivity and Enantioselectivity | Request PDF.

Sources

Resolving peak broadening in NMR of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with (5-Methoxy-1H-indazol-3-yl)methanol. This resource is designed to address common challenges encountered during NMR analysis, specifically the issue of peak broadening. As professionals in pharmaceutical and chemical research, obtaining high-quality, high-resolution NMR spectra is paramount for unambiguous structural confirmation and purity assessment. This guide provides in-depth, actionable troubleshooting strategies rooted in the fundamental principles of NMR spectroscopy and the unique chemical nature of the indazole scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the N-H and O-H protons in my ¹H NMR spectrum of this compound broad or completely absent?

This is the most common issue observed for this class of molecules. The broadening of exchangeable protons (N-H and O-H) is typically due to a combination of three factors: chemical exchange with residual water or deuterated solvent, quadrupole broadening from the adjacent ¹⁴N atom, and intermolecular hydrogen bonding.

Underlying Causality:

  • Proton Exchange: The acidic N-H proton of the indazole ring and the O-H proton of the methanol group can undergo chemical exchange.[1] This exchange can occur with trace amounts of water in the NMR solvent or, if a protic solvent like Methanol-d₄ (CD₃OD) or D₂O is used, with the deuterium atoms of the solvent.[2] When the rate of this exchange is intermediate on the NMR timescale, it leads to significant line broadening.[1] In many cases, the signal can become so broad that it disappears into the baseline.

  • Intermolecular Hydrogen Bonding: Both the N-H and O-H groups are excellent hydrogen bond donors and acceptors. In solution, molecules of this compound can form dimers or higher-order aggregates through intermolecular hydrogen bonds.[3] This creates a dynamic equilibrium of different hydrogen-bonded states, each with a slightly different chemical shift, resulting in a broad, averaged signal.[4]

  • ¹⁴N Quadrupole Coupling: The indazole N-H proton is directly bonded to a nitrogen atom, which has a nuclear spin I=1 and a quadrupole moment. This can lead to quadrupolar relaxation, which provides an efficient mechanism for shortening the excited state lifetime of the attached proton, resulting in a broader signal.

Troubleshooting Protocol:

StepActionRationaleExpected Outcome
1 Solvent Selection Switch to a hydrogen-bond-accepting aprotic solvent.DMSO-d₆ is the solvent of choice. It acts as a strong hydrogen bond acceptor, disrupting intermolecular aggregation of the analyte and forming a more defined analyte-solvent hydrogen bond. This slows down the rate of intermolecular proton exchange, leading to significantly sharper N-H and O-H signals.[2]
2 D₂O Exchange Add a single drop of deuterium oxide (D₂O) to your NMR sample (e.g., in DMSO-d₆), shake well, and re-acquire the spectrum.The N-H and O-H protons will exchange with deuterium. This will cause their respective signals to disappear completely from the ¹H NMR spectrum, confirming their identity as exchangeable protons.
3 Variable Temperature (VT) NMR Acquire spectra at a lower temperature (e.g., 273 K or 253 K).Lowering the temperature slows down the kinetics of both intermolecular hydrogen bonding and chemical exchange.[4][5] This often results in the sharpening of the N-H and O-H signals as the individual chemical species have a longer lifetime on the NMR timescale.
Q2: My aromatic proton signals are broader than expected. What could be the cause?

While less common than N-H/O-H broadening, broadening of the aromatic signals in this compound can occur and typically points to an intermediate-rate dynamic process involving the entire heterocyclic system.

Underlying Causality:

  • Annular Tautomerism: Indazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. While the 1H-tautomer of indazole is generally more stable by approximately 21.4 kJ/mol, the presence of substituents can influence this equilibrium.[6] If the energy barrier between the two tautomers is suitable, a dynamic equilibrium can exist in solution. Since the electronic distribution and thus the chemical shifts of the aromatic protons are different in each tautomer, an exchange rate that is intermediate on the NMR timescale will cause broadening of the affected signals.

  • Aggregation/Pi-Pi Stacking: At higher concentrations, the planar aromatic rings of the indazole system can stack on top of each other (pi-pi stacking).[7] This creates a dynamic equilibrium between monomeric and aggregated species. The chemical environment of the aromatic protons in the stacked state is different from that in the monomeric state (usually shielded, causing an upfield shift). If the rate of association and dissociation is in the intermediate regime, this can lead to peak broadening.

Troubleshooting Workflow:

G A Start: Broad Aromatic Signals B Dilute Sample (e.g., 10-fold) A->B C Re-acquire ¹H NMR B->C D Peaks Sharpened? C->D E Issue likely Aggregation / Pi-Pi Stacking D->E Yes F Acquire Variable Temperature (VT) NMR D->F No G Peaks Sharpen/Coalesce? F->G H Issue likely Tautomerism or Rotamers G->H Yes I Consult 2D NMR (EXSY/NOESY) for further investigation G->I No

Sources

Technical Support Center: Scaling Up the Purification of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of (5-Methoxy-1H-indazol-3-yl)methanol. This resource is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale purification to larger, preparative-scale chromatography. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a successful and efficient scale-up process.

Understanding the Molecule: Foundational Knowledge

This compound is a heterocyclic compound featuring an indazole core, a methoxy group, and a hydroxymethyl substituent. These functional groups dictate its chromatographic behavior.

  • Polarity: The presence of the N-H group and the primary alcohol (-CH₂OH) makes the molecule quite polar.[1] These groups can form strong hydrogen bonds with polar stationary phases like silica gel.

  • Solubility: It typically exhibits good solubility in polar organic solvents like methanol (MeOH), ethyl acetate (EtOAc), and dichloromethane (DCM).[1][2]

  • Stability: Indazoles are generally stable, but the potential for decomposition on acidic silica gel should always be considered.[3] A preliminary stability test using thin-layer chromatography (TLC) is recommended.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound?

A1: The best starting point is always Thin-Layer Chromatography (TLC).[1][4][5] TLC allows for rapid screening of various solvent systems to find one that provides good separation between your target compound and any impurities.[5] Aim for a retention factor (Rf) of approximately 0.2-0.35 for the target compound; this range typically translates well to flash chromatography, providing a good balance between resolution and run time.[1][4][6]

Q2: Which chromatographic mode is most suitable: normal-phase or reversed-phase?

A2: For polar heterocyclic compounds like this, both modes can be effective, but normal-phase chromatography on silica gel is the most common and cost-effective starting point .[7] A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or a dichloromethane/methanol mixture).[2][7] If the compound proves too polar for good separation on silica or if impurities are difficult to resolve, reversed-phase (e.g., C18) chromatography with a water/acetonitrile or water/methanol mobile phase is an excellent alternative.[8]

Q3: My compound is sticking to the silica column and won't elute. What should I do?

A3: This is a common issue for polar, nitrogen-containing compounds. The indazole N-H and the alcohol OH are likely interacting very strongly with the acidic silanol groups on the silica surface. To overcome this, you need to increase the polarity of your mobile phase. A common strategy is to use a gradient of methanol in dichloromethane.[2] For particularly stubborn basic compounds, adding a small amount (0.5-1%) of a modifier like triethylamine or ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica and dramatically improve peak shape and recovery.[2]

Q4: How do I choose the correct column size for my scale-up purification?

A4: The column size depends on the amount of crude material you need to purify and the difficulty of the separation (i.e., the difference in Rf or ΔCV between your product and the closest impurity). A general rule of thumb for an easy separation is a silica-to-sample ratio of 30:1 by weight.[9] For more difficult separations, this ratio may need to be increased to 100:1 or more. Automated flash chromatography system manufacturers provide loading tables that can help you select the appropriate column size based on your sample mass and the separation difficulty.

Troubleshooting Guide: From Method Development to Scale-Up

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The chosen mobile phase does not have the right selectivity to resolve the target compound from impurities.[8] 2. Column Overload: Too much sample has been loaded onto the column for its size.[10]1. Re-optimize on TLC: Screen different solvent combinations (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) to find a system that maximizes the separation between your product spot and impurity spots.[8] 2. Reduce Sample Load: Use a larger column or decrease the amount of material loaded. Ensure the sample load does not exceed 1-2% of the column's adsorbent mass for difficult separations.
Peak Tailing / Broad Peaks 1. Strong Analyte-Silica Interaction: The polar functional groups are interacting too strongly with acidic silanol groups. 2. Poor Sample Solubility: The compound may be precipitating at the head of the column if dissolved in a solvent that is too weak compared to the mobile phase.[1] 3. Flow Rate Too Fast: Insufficient time for equilibration between stationary and mobile phases.[11]1. Add a Modifier: Incorporate a small percentage (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic impurities) into your mobile phase. 2. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This is the preferred method for scale-up.[8][11] 3. Optimize Flow Rate: Reduce the linear flow rate to allow for better equilibration and sharper peaks.[11]
Compound Decomposes on the Column 1. Silica Gel Acidity: The compound is sensitive to the acidic nature of standard silica gel.[3]1. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, it's likely unstable.[3] 2. Use Deactivated Silica: Treat the silica gel with a base like triethylamine in your slurry or mobile phase. Alternatively, use a different stationary phase like alumina or consider reversed-phase chromatography.
Low Recovery of Pure Compound 1. Irreversible Adsorption: The compound is permanently stuck to the column.[3] 2. Fractions Mixed Improperly: Fractions were combined before their purity was confirmed by TLC or HPLC. 3. Dilute Fractions: The compound eluted in a very large volume of solvent, making it difficult to detect.[3]1. Column Flush: After the main elution, flush the column with a very strong solvent (e.g., 10-20% MeOH in DCM) to recover any strongly retained material.[3] 2. Analyze Fractions Carefully: Run a TLC of every fraction (or every few fractions) before combining them to ensure only pure fractions are pooled. 3. Concentrate Fractions: If you suspect the product is present but undetected, try concentrating a few key fractions and re-analyzing by TLC.[3]
High Backpressure During Scale-Up 1. Clogged Column Frit: Fine particles from the crude sample or silica have blocked the column inlet. 2. Sample Precipitation: The sample crashed out of solution upon loading onto the column.1. Filter Crude Sample: Before loading, dissolve the crude material and filter it through a small plug of celite or a syringe filter to remove particulates. 2. Use Dry Loading: This is the best way to prevent precipitation issues at the column head, especially when scaling up.[11]

Experimental Protocols & Workflows

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount of crude this compound in a suitable solvent (e.g., DCM or MeOH) to make a concentrated stock solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Elution: Place each plate in a developing chamber containing a different solvent system. Good starting systems include:

    • 30% Ethyl Acetate in Hexane

    • 50% Ethyl Acetate in Hexane

    • 5% Methanol in Dichloromethane

    • 10% Methanol in Dichloromethane

  • Visualization: After the solvent front reaches the top, remove the plates, mark the solvent front, and dry them. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for the target compound in each system. Select the system that gives an Rf value between 0.2 and 0.35 and provides the best separation from visible impurities.[4][6]

Diagram: Chromatographic Purification Workflow

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_scaleup Phase 2: Scale-Up Purification cluster_post Phase 3: Analysis & Isolation Crude Crude Material TLC Analytical TLC Screening Crude->TLC Spot DryLoad Dry Loading onto Silica Crude->DryLoad Solvent Optimized Solvent System (Rf ≈ 0.25) TLC->Solvent Select Column Pack & Equilibrate Flash Column Solvent->Column Equilibrate with starting mobile phase Run Load Sample & Run Gradient DryLoad->Run Load Column->Run Fractions Collect Fractions Run->Fractions TLC_Frac TLC Analysis of Fractions Fractions->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Identify Evap Solvent Evaporation Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for scaling up the purification of this compound.

Protocol 2: Scale-Up Purification via Flash Chromatography (Dry Loading)
  • Sample Preparation: Dissolve the entire batch of crude material (e.g., 5.0 g) in a minimal amount of a suitable solvent (e.g., 20-30 mL of DCM or MeOH).

  • Adsorption: To the solution, add silica gel (typically 2-3 times the mass of the crude product, e.g., 10-15 g).

  • Drying: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8][9]

  • Column Selection: Based on a 30:1 silica-to-sample ratio for a 5.0 g sample, a column containing at least 150 g of silica is required. Select the appropriate pre-packed or self-packed column.

  • Packing and Equilibration: If packing your own column, do so carefully to create a homogenous bed. Equilibrate the column with at least 3-5 column volumes (CVs) of the initial, low-polarity mobile phase determined from your TLC analysis (e.g., 5% EtOAc/Hexane).

  • Loading: Carefully add the dry-loaded sample as a uniform layer on top of the column bed. Gently add a thin layer of sand or a frit to protect the surface.

  • Elution: Begin elution with the initial mobile phase. If an isocratic elution (constant solvent mixture) doesn't provide adequate separation, a step or linear gradient is recommended.[7] A typical gradient might start at a low polarity and gradually increase to elute the more polar compounds.

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Table: TLC to Gradient Conversion

The relationship between the TLC Rf value and the column volumes (CV) required for elution is approximately CV = 1/Rf .[5] This relationship is crucial for predicting chromatographic behavior.

TLC Rf ValuePredicted Elution (CV)Run Time / Solvent UsageSeparation Quality
> 0.5< 2Too FastPoor, high risk of co-elution
0.2 - 0.35 2.8 - 5 Optimal Good balance of resolution and efficiency [4][6]
< 0.15> 6.7Very LongGood resolution but broad peaks, excessive solvent use[4]

References

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  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
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Validation & Comparative

A Comparative Guide to the Bioactivity of (5-Methoxy-1H-indazol-3-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential bioactivity of (5-Methoxy-1H-indazol-3-yl)methanol against a curated selection of its structural analogs. By examining the structure-activity relationships (SAR) within the indazole chemical class, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding the therapeutic potential of this compound and guiding future research endeavors. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and neurological activities.[1][2][3][4] The strategic placement of substituents on the indazole ring system can profoundly influence the biological activity of these compounds.

The Indazole Scaffold: A Hub of Diverse Bioactivity

The indazole, or benzpyrazole, is a bicyclic heteroaromatic organic compound consisting of a benzene ring fused to a pyrazole ring. This core structure is present in numerous synthetic and natural compounds and is a cornerstone in the development of novel therapeutic agents.[4] The versatility of the indazole scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Many indazole derivatives have been investigated as potent inhibitors of various protein kinases, playing a crucial role in cancer cell proliferation and survival.[5][6][7]

  • Anti-inflammatory Effects: Certain indazole-containing compounds have demonstrated significant anti-inflammatory properties, often through the modulation of inflammatory mediators.[3][8]

  • Neurological Applications: The structural similarity of some indazole derivatives to endogenous signaling molecules, such as serotonin, has led to the exploration of their effects on the central nervous system.[9][10][11]

  • Antimicrobial and Antiparasitic Properties: The indazole nucleus is also a feature in compounds developed to combat infectious diseases.[1][2]

Core Compound of Interest: this compound

Our central molecule, this compound, possesses two key structural features that are likely to influence its biological profile: a methoxy group at the 5-position and a methanol group at the 3-position.

  • The 5-Methoxy Group: The presence of a methoxy group at the 5-position of a heterocyclic ring system is a common motif in bioactive compounds. In the context of indole derivatives, a close structural relative to indazoles, the 5-methoxy group is known to significantly impact interactions with molecular targets, particularly serotonin receptors.[12] This substituent can influence the compound's electronic properties and its ability to form hydrogen bonds, thereby modulating its binding affinity and efficacy.

  • The 3-Methanol Group: The hydroxymethyl group at the 3-position provides a site for potential hydrogen bonding and can influence the molecule's solubility and metabolic stability. Modifications at this position are a common strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Comparative Analysis with Structural Analogs

To understand the potential bioactivity of this compound, we will compare it with a series of hypothetical, yet rationally designed, analogs. The selection of these analogs is based on common medicinal chemistry strategies aimed at probing the structure-activity relationships of a lead compound.

Compound IDR1 (at N1)R2 (at C3)R3 (at C5)Predicted Primary BioactivityRationale for Inclusion
LEAD-001 H-CH₂OH-OCH₃Kinase Inhibition / Serotonergic ActivityThe core compound of interest.
ANA-002 H-CH₂OH-HKinase Inhibition / Serotonergic ActivityTo assess the contribution of the 5-methoxy group to overall activity.
ANA-003 H-CH₂OH-ClKinase InhibitionTo evaluate the effect of an electron-withdrawing group at the 5-position.
ANA-004 H-COOH-OCH₃Kinase InhibitionTo explore the impact of oxidizing the 3-methanol to a carboxylic acid on activity and solubility.
ANA-005 -CH₃-CH₂OH-OCH₃Serotonergic ActivityTo investigate the effect of N1-methylation on receptor interaction, a common modification for serotonin receptor ligands.
ANA-006 H-CH₂-N(CH₃)₂-OCH₃Serotonergic ActivityTo create a closer analog to known serotonergic agents like 5-MeO-DMT.[9][10][11]

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound and its analogs, a series of in vitro assays would be employed. The following are representative protocols for assessing potential anticancer and neurological activities.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PLK4 Kinase)

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to various cancers.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against PLK4 kinase.

Methodology:

  • Reagents and Materials: Recombinant human PLK4, kinase buffer, ATP, substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Serotonin Receptor Binding Assay (e.g., 5-HT₂A Receptor)

The 5-HT₂A receptor is a key target for psychedelic drugs and some antipsychotics.[9][10]

Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT₂A receptor.

Methodology:

  • Reagents and Materials: Human 5-HT₂A receptor-expressing cell membranes (e.g., from CHO or HEK293 cells), a radioligand (e.g., [³H]ketanserin), binding buffer, and a scintillation counter.

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, incubate the cell membranes, radioligand, and test compound in the binding buffer. c. Incubate at room temperature for a specified time to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand. e. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_kinase Kinase Inhibition Assay cluster_receptor Receptor Binding Assay k_start Prepare Compound Dilutions k_reagents Add Kinase, Substrate, and Compound k_start->k_reagents k_atp Initiate with ATP k_reagents->k_atp k_incubate Incubate at 30°C k_atp->k_incubate k_detect Detect ADP Production k_incubate->k_detect k_end Calculate IC50 k_detect->k_end r_start Prepare Compound Dilutions r_reagents Incubate Membranes, Radioligand, and Compound r_start->r_reagents r_filter Filter to Separate Bound/Free Ligand r_reagents->r_filter r_count Scintillation Counting r_filter->r_count r_end Calculate Ki r_count->r_end

Caption: General workflow for in vitro kinase inhibition and receptor binding assays.

signaling_pathway cluster_serotonin Potential Serotonergic Pathway ligand Indazole Analog (e.g., ANA-006) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates ip3_dag IP3 / DAG plc->ip3_dag Hydrolyzes PIP2 to downstream Downstream Signaling (e.g., Ca2+ release) ip3_dag->downstream Leads to

Sources

A Senior Application Scientist's Guide to the Synthesis and Strategic Utility of (5-Methoxy-1H-indazol-3-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant agents.[1][2] Its derivatives are integral to drugs targeting a range of disorders, from oncology to neurodegeneration.[3] This guide provides an in-depth comparative analysis of the synthesis of (5-Methoxy-1H-indazol-3-yl)methanol and its positional methoxy isomers. We will dissect the strategic implications of substituent placement on synthetic feasibility, regioselectivity, and ultimate utility as a molecular building block in drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these critical intermediates.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, exists in two primary stable tautomeric forms: the 1H-indazole and the 2H-indazole.[4][5] The 1H-tautomer is generally the more thermodynamically stable and is the predominant form in many successful pharmaceuticals.[4][6] The scaffold's value lies in its rigid bicyclic structure and its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with various biological targets, particularly protein kinases.[2] The development of robust and regioselective synthetic methods is therefore a critical endeavor in pharmaceutical research.[7][8]

Modern synthetic chemistry has evolved beyond classical condensation methods, offering a diverse toolkit for constructing the indazole core. These strategies are often chosen based on the desired substitution pattern and the need for scalability and functional group tolerance.

Indazole_Synthesis_Strategies cluster_start Starting Materials cluster_methods Key Synthetic Transformations Aryl Hydrazones Aryl Hydrazones Oxidative_CH_Amination Oxidative C-H Amination (e.g., PIFA, Ag(I)) Aryl Hydrazones->Oxidative_CH_Amination o-Halobenzonitriles o-Halobenzonitriles SNAr_Cyclization SNAr Cyclization (with Hydrazine) o-Halobenzonitriles->SNAr_Cyclization o-Nitrobenzaldehydes o-Nitrobenzaldehydes Reductive_Cyclization Reductive Cyclization (e.g., Cadogan) o-Nitrobenzaldehydes->Reductive_Cyclization Azobenzenes Azobenzenes CH_Activation C-H Activation/Annulation (e.g., Rh, Pd) Azobenzenes->CH_Activation Indazole_Core Functionalized Indazole Core Oxidative_CH_Amination->Indazole_Core SNAr_Cyclization->Indazole_Core Reductive_Cyclization->Indazole_Core CH_Activation->Indazole_Core

Caption: High-level overview of modern synthetic routes to the indazole core.

Synthesis of this compound: A Key Pharmaceutical Intermediate

This compound is a valuable building block, particularly for the synthesis of kinase inhibitors. The methoxy group at the 5-position often serves as a crucial interaction point within the ATP-binding pocket of target enzymes. Its synthesis requires a regioselective approach that reliably installs the hydroxymethyl group at the C3-position. A robust and frequently employed strategy involves the cyclization of a functionalized benzonitrile followed by reduction.

Recommended Synthetic Workflow

The following workflow represents a reliable, two-step process starting from a commercially available substituted benzonitrile. This approach offers excellent control over regioselectivity, as the nitrile group directly dictates the position of the C3 substituent.

Workflow_5-Methoxy Start 2-Fluoro-5-methoxybenzonitrile Step1 Step 1: SNAr Cyclization Reagents: Hydrazine Hydrate, n-Butanol Conditions: Reflux Start->Step1 Intermediate 3-Amino-5-methoxy-1H-indazole Step1->Intermediate Step2 Step 2: Sandmeyer-type Reaction Reagents: NaNO2, H2SO4, then H2O Conditions: 0°C to 100°C Intermediate->Step2 Intermediate2 5-Methoxy-1H-indazole-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Esterification Reagents: SOCl2, Methanol Conditions: Reflux Intermediate2->Step3 Intermediate3 Methyl 5-methoxy-1H-indazole-3-carboxylate Step3->Intermediate3 Step4 Step 4: Reduction Reagents: LiAlH4, THF Conditions: 0°C to RT Intermediate3->Step4 Product This compound Step4->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.[9][10][11]

Step 1: Synthesis of 3-Amino-5-methoxy-1H-indazole

  • To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-methoxybenzonitrile (1.0 eq), n-butanol (approx. 5 mL per 1 g of nitrile), and hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Add water to the slurry and stir for 30 minutes. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and then a minimal amount of cold ethanol to remove impurities.

  • Dry the solid under vacuum to yield 3-amino-5-methoxy-1H-indazole. This intermediate is often of sufficient purity for the next step.

Step 2 & 3: Synthesis of Methyl 5-methoxy-1H-indazole-3-carboxylate

  • Diazotization: Suspend 3-amino-5-methoxy-1H-indazole (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Hydrolysis & Carboxylation: This step is complex and often requires specialized Sandmeyer-type conditions which can be hazardous. A safer, though longer, alternative involves protecting the N1 position, followed by metalation and quenching with CO2. For the purpose of this guide, we will assume access to the carboxylic acid intermediate.

  • Esterification: Suspend 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10 mL per 1 g). Cool to 0 °C and add thionyl chloride (1.5 eq) dropwise.

  • Warm the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to yield the methyl ester.

Step 4: Reduction to this compound

  • CAUTION: Lithium aluminum hydride (LiAlH4) reacts violently with water. Perform under an inert atmosphere (N2 or Ar).

  • To a flame-dried round-bottom flask under nitrogen, add a solution of methyl 5-methoxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per 1 g).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiAlH4 (1.5-2.0 eq) portion-wise, controlling the addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the flask back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.

  • A granular precipitate will form. Stir the slurry for 30 minutes, then filter through a pad of Celite®. Wash the pad thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Comparative Analysis with Positional Isomers

The synthetic strategy for methoxy-substituted indazoles is highly dependent on the position of the methoxy group. The electronic nature of the substituent influences the reactivity of the starting materials and can present unique challenges or advantages.

Isomer_Comparison cluster_isomers Target Isomers cluster_considerations Key Synthetic Considerations I5 5-Methoxy C5 Straightforward SNAr. Starting material readily available. Para-activation facilitates nucleophilic attack. I5->C5 I4 4-Methoxy C4 Steric hindrance from ortho-methoxy group. May require harsher conditions or alternative activation. Potential for side reactions. I4->C4 I6 6-Methoxy C6 Similar reactivity to 5-methoxy. Meta-position has less electronic influence on SNAr site. I6->C6 I7 7-Methoxy C7 Significant steric hindrance. Chelation potential with N1 may influence alkylation. Requires highly optimized conditions. I7->C7

Caption: Key considerations for the synthesis of positional methoxy isomers.

IsomerTypical Starting MaterialSynthetic ApproachKey Considerations & Causality
This compound 2-Fluoro-5-methoxybenzonitrileSNAr with Hydrazine -> FunctionalizationFavorable: The methoxy group is para to the fluorine, electronically activating the ring for nucleophilic aromatic substitution (SNAr), leading to good yields.[12]
(4-Methoxy-1H-indazol-3-yl)methanol 2-Fluoro-4-methoxybenzonitrileSNAr with Hydrazine -> FunctionalizationChallenging: The methoxy group is ortho to the fluorine, creating steric hindrance that can impede the approach of the hydrazine nucleophile, often requiring higher temperatures or longer reaction times.
(6-Methoxy-1H-indazol-3-yl)methanol 2-Fluoro-6-methoxybenzonitrile or 2-Amino-4-methoxyacetophenoneSNAr or Condensation/CyclizationModerately Favorable: The methoxy group is meta to the fluorine, having a minimal electronic effect on the SNAr reaction. Reactivity is generally good. An alternative route from the corresponding acetophenone is also viable.[4]
(7-Methoxy-1H-indazol-3-yl)methanol 2-Amino-3-methoxy-acetophenoneCondensation/CyclizationChallenging: An SNAr approach is difficult due to significant steric hindrance. A condensation route starting from the corresponding amino-ketone is preferred. Regioselectivity during subsequent N-alkylation steps can be an issue due to potential chelation with the 7-methoxy group.[13]

Conclusion and Strategic Outlook

While all four positional isomers of (methoxy-1H-indazol-3-yl)methanol are accessible, their synthetic routes are not equivalent in terms of efficiency or scalability.

  • This compound stands out as the most synthetically tractable isomer via the common SNAr route due to favorable electronics and the availability of starting materials. This makes it a cost-effective and reliable building block for large-scale synthesis campaigns.

  • The 4- and 7-methoxy isomers present significant steric challenges that necessitate more specialized conditions or entirely different synthetic strategies. While these isomers may offer unique biological activities, their synthesis requires more process development, making them more suitable for initial lead optimization studies rather than large-scale production.

  • The 6-methoxy isomer offers a good balance of synthetic accessibility and structural novelty, representing a viable alternative to the 5-methoxy scaffold.

The choice of isomer in a drug discovery program should be a strategic decision, balancing the potential for improved biological activity against the synthetic complexity and cost of goods. This guide provides the foundational data and rationale to make informed decisions when incorporating these valuable heterocyclic building blocks into your research.

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The 5-Methoxy-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its ability to interact with a multitude of biological targets. Among its many variations, the 5-methoxy-indazole motif has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors, most notably targeting protein kinases. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-methoxy-indazole derivatives, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and visualize the complex interplay of structure and function.

The Significance of the 5-Methoxy-Indazole Core

The indazole ring system, a fusion of benzene and pyrazole rings, serves as a versatile anchor for pharmacologically active molecules. The introduction of a methoxy group at the 5-position significantly influences the electronic and steric properties of the scaffold. This substituent can act as a hydrogen bond acceptor and its electron-donating nature can modulate the acidity of the indazole N-H, impacting key interactions with target proteins. Numerous studies have demonstrated that this scaffold is a potent hinge-binder for various protein kinases, which are critical regulators of cellular signaling pathways and frequently dysregulated in diseases like cancer.[1][2]

Comparative SAR Analysis: Dissecting the Impact of Substitutions

The biological activity of 5-methoxy-indazole derivatives can be finely tuned by strategic substitutions at various positions on the bicyclic core. The following analysis compares how modifications at key positions alter inhibitory potency against prominent kinase targets like Fibroblast Growth Factor Receptors (FGFR) and Apoptosis signal-regulated Kinase 1 (ASK1).

General SAR Insights for Indazole Scaffolds

Before delving into specific examples, a generalized visualization of key modification points on the indazole core highlights regions crucial for activity.

Caption: Key substitution points on the indazole scaffold.

Targeting FGFR1: A Case Study in Optimization

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling can drive tumor growth.[3] The 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold has been a focus of potent FGFR inhibitor development.[4] The following table summarizes the SAR of derivatives based on this core, illustrating the impact of substitutions at the C4 position.

Compound IDC4-Substituent (R)FGFR1 IC50 (nM)Key SAR InsightsReference
10a N-phenyl-carboxamide~78.8The carboxamide linkage at C4 is a viable strategy. The phenyl group provides a baseline potency.[4]
13a N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide30.2Addition of a basic methylpiperazine group significantly boosts potency, likely by forming favorable interactions in the solvent-exposed region of the ATP pocket.[4]
13b N-(3-(4-ethylpiperazin-1-yl)phenyl)-carboxamide328.4Increasing the alkyl substituent on the piperazine from methyl to ethyl leads to a >10-fold loss in activity, suggesting a steric clash or disruption of optimal positioning.[4]
13c N-(3-(4-isopropylpiperazin-1-yl)phenyl)-carboxamide463.9Further increasing the bulk of the N-alkyl group on the piperazine continues to decrease potency, confirming the steric sensitivity of this pocket.[4]

These results clearly demonstrate that while a large substituent is tolerated at the C4 position, the specific nature of that substituent is critical. The N-methylpiperazine moiety in compound 13a hits a "sweet spot" for potency against FGFR1.[4]

Targeting ASK1: Modulating the Stress Response Pathway

Apoptosis signal-regulated kinase 1 (ASK1) is a member of the MAPK signaling pathway involved in cellular stress responses and apoptosis.[5] Its inhibition is a promising strategy for conditions like non-alcoholic steatohepatitis (NASH). A recent study explored novel indazole derivatives as ASK1 inhibitors, providing valuable SAR data.[5]

Compound IDKey Structural FeaturesASK1 IC50 (nM)Key SAR InsightsReference
33c Indazole core with specific aryl and heterocyclic substitutionsPotent (exact value proprietary in source)The study identified this compound as a promising lead with strong inhibitory effect on ASK1, highlighting the effectiveness of the indazole scaffold.[5]

The study on ASK1 inhibitors revealed that compound 33c could effectively inhibit the ASK1-p38/JNK signaling pathway, underscoring the therapeutic potential of targeting this node.[5]

Experimental Protocols for SAR Validation

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate kinase inhibitors.

Workflow for Kinase Inhibitor Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Selectivity Profiling A Biochemical Assay (e.g., Kinase Glo®) B Determine IC50 (Potency) A->B C Cell Proliferation Assay (e.g., MTT / CellTiter-Glo®) B->C Advance Hit Compounds D Target Engagement Assay (e.g., Western Blot for p-Substrate) C->D E Kinome Panel Screen D->E Confirm On-Target Activity F Identify Off-Targets E->F

Caption: Standard workflow for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.

Objective: To determine the IC50 value of a 5-methoxy-indazole derivative against a target kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 enzyme

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Test compounds (5-methoxy-indazole derivatives) dissolved in 100% DMSO

  • ATP solution (concentration at Km for the target kinase)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of each dilution into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of FGFR1 enzyme in assay buffer at 2X the final desired concentration. Add 5 µL of this solution to each well, except the "no enzyme" control.

  • Initiation of Kinase Reaction: Prepare a solution of the substrate peptide and ATP in assay buffer at 2X the final concentration. Add 5 µL of this solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Causality Insight: The ATP concentration is kept at or near its Michaelis-Menten constant (Km) for the enzyme. This ensures the assay is sensitive to competitive inhibitors that vie for the ATP binding site, which is the mechanism for most indazole-based kinase inhibitors.

  • Incubation: Gently mix the plate and incubate at room temperature (e.g., 25°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the DMSO control).

  • Signal Detection: Add 10 µL of reconstituted Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Luminescence Reading: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context: Inhibition of the ASK1 Pathway

To understand the cellular impact of a 5-methoxy-indazole derivative targeting ASK1, it is crucial to visualize its place within the broader signaling cascade. Inhibition of ASK1 prevents the downstream activation of p38 and JNK, kinases that mediate inflammatory and apoptotic responses.

ASK1_Pathway Stress Cellular Stress (e.g., TNF-α, ROS) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 Inhibitor 5-Methoxy-Indazole Derivative Inhibitor->ASK1 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK Response Inflammation & Apoptosis p38->Response JNK->Response

Sources

A Comparative Guide to Validating the Mechanism of Action of (5-Methoxy-1H-indazol-3-yl)methanol Derivatives as PERK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The (5-Methoxy-1H-indazol-3-yl)methanol scaffold has given rise to potent and selective inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical transducer of the Unfolded Protein Response (UPR).[1][2][3] A prime example is GSK2606414, the first-in-class selective PERK inhibitor.[1] PERK plays a dual role in cellular homeostasis; its transient activation is protective, but chronic activation, often seen in cancer and neurodegenerative diseases, can be detrimental.[4] This makes PERK a compelling therapeutic target.[4][5]

For drug development professionals, rigorously validating that a novel derivative engages and inhibits PERK within the complex cellular environment is paramount. A claim of a specific mechanism of action must be substantiated by a multi-pronged approach, moving from direct enzymatic inhibition to target engagement and downstream pathway modulation. This guide provides an objective comparison of essential validation techniques, supported by detailed protocols and data interpretation frameworks, to build a robust evidence package for your compound's mechanism of action.

The Core Target: PERK Signaling in the Unfolded Protein Response

The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4][6] The UPR's primary goal is to restore homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of chaperones.[6] This response is mediated by three main ER-resident sensors: IRE1, ATF6, and PERK.[7][8]

Under ER stress, the chaperone BiP (also known as GRP78) dissociates from the luminal domain of PERK, leading to its dimerization and trans-autophosphorylation, thereby activating its kinase function.[9][10] Activated PERK then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][11] This phosphorylation event has two major consequences:

  • Attenuation of Global Protein Synthesis: Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, effectively putting a brake on the bulk of mRNA translation and reducing the protein load on the ER.[12]

  • Selective Translation of ATF4: Paradoxically, p-eIF2α promotes the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[12]

Inhibitors like this compound derivatives are designed to bind to the ATP-binding pocket of PERK, preventing its autophosphorylation and subsequent phosphorylation of eIF2α, thereby blocking the entire downstream cascade.[5]

PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP Sequesters BiP PERK_inactive PERK (Inactive) BiP->PERK_inactive Inhibition PERK_active PERK Dimerization & Autophosphorylation (p-PERK) PERK_inactive->PERK_active Activation (BiP dissociation) eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α (Ser51) Translation Global Protein Translation peIF2a->Translation INHIBITS ATF4 ATF4 Translation peIF2a->ATF4 PROMOTES ATF4_protein ATF4 Protein Nucleus Nucleus ATF4_protein->Nucleus Translocates UPR_Genes UPR Target Genes (CHOP, GADD34) Nucleus->UPR_Genes Upregulates Inhibitor This compound Derivative Inhibitor->PERK_active INHIBITS

Caption: The PERK branch of the Unfolded Protein Response pathway.

Comparison of Core Validation Methodologies

A robust validation strategy relies on a tiered approach. Each experiment answers a different, critical question: Does the compound inhibit the enzyme? Does it bind the target in a cell? Does it modulate the pathway as hypothesized?

Assay Type Principle Key Advantages Key Limitations Quantitative Readout
In Vitro Kinase Assay Measures direct inhibition of purified PERK kinase activity in a cell-free system.[13][14]Directly quantifies enzymatic inhibition; high-throughput potential; ideal for SAR studies.Lacks cellular context (e.g., membrane permeability, metabolism, off-targets).IC₅₀ (Half-maximal inhibitory concentration)
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein (PERK), increasing its resistance to thermal denaturation.[15][16]Confirms direct target engagement in a physiological, label-free cellular environment.[17][18]Not all binding events result in a thermal shift; lower throughput for Western blot-based detection.ΔTₘ (Change in melting temperature), Isothermal Dose-Response EC₅₀
Phospho-Protein Detection (Western Blot / ELISA) Quantifies the levels of phosphorylated PERK (autophosphorylation) and its direct substrate, eIF2α, in treated cells.[19][20]Provides direct evidence of pathway modulation downstream of the target; widely accessible.Western blotting is semi-quantitative; relies on antibody specificity and quality.IC₅₀ (for inhibition of phosphorylation), Fold-change vs. control

Deep Dive: Experimental Protocols & Workflows

In Vitro PERK Kinase Assay (TR-FRET)

Causality: This is the foundational experiment to prove that your compound can directly inhibit the catalytic activity of PERK. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a common high-throughput method.[13] It measures the phosphorylation of a biotinylated eIF2α substrate by PERK.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Prepare serial dilution of test compound Preincubation 1. Pre-incubate PERK with compound Compound->Preincubation Enzyme Prepare PERK enzyme and eIF2α-biotin substrate Enzyme->Preincubation ATP Prepare ATP solution Initiation 2. Initiate reaction with ATP and eIF2α-biotin ATP->Initiation Preincubation->Initiation Quench 3. Stop reaction with quench solution Initiation->Quench Detection_Reagents 4. Add detection reagents (Eu-Ab & SA-APC) Quench->Detection_Reagents Incubate_Detect 5. Incubate at RT Detection_Reagents->Incubate_Detect Read 6. Read TR-FRET signal Incubate_Detect->Read

Caption: Workflow for a TR-FRET-based in vitro PERK kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20).[13] Prepare serial dilutions of the this compound derivative.

  • Pre-incubation: In a 384-well plate, add purified recombinant PERK enzyme (e.g., 8 nM final concentration) to the wells containing the test compound.[13] Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a mixture of biotinylated eIF2α substrate and ATP (e.g., 1 µM each) to initiate the kinase reaction.[13] Incubate for 45-60 minutes at room temperature.

  • Reaction Quench: Add a quench solution containing EDTA to stop the reaction.

  • Detection: Add the detection reagents: a Europium (Eu)-labeled anti-phospho-eIF2α antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Signal Reading: After a final incubation (e.g., 2 hours), read the plate on a TR-FRET-compatible reader. The signal is proportional to the amount of phosphorylated eIF2α.

  • Data Analysis: Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[21]

Cellular Thermal Shift Assay (CETSA)

Causality: An in vitro IC₅₀ is not sufficient proof of mechanism. You must demonstrate that the compound engages PERK inside a cell. CETSA provides this direct biophysical evidence.[15][17] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[16]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treat 1. Treat intact cells with Vehicle or Compound Harvest 2. Harvest and lyse cells Treat->Harvest Aliquots 3. Aliquot cell lysate Harvest->Aliquots Heat 4. Heat aliquots across a temperature gradient Aliquots->Heat Centrifuge 5. Centrifuge to pellet aggregated proteins Heat->Centrifuge Supernatant 6. Collect soluble fraction (supernatant) Centrifuge->Supernatant WB 7. Analyze soluble PERK by Western Blot Supernatant->WB

Caption: Workflow for a classic CETSA experiment with Western Blot readout.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells (e.g., A549) to ~80% confluency. Treat with either vehicle (e.g., DMSO) or a saturating concentration of your test compound for 1-2 hours.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Analyze the amount of soluble PERK remaining in each sample by SDS-PAGE and Western blotting using a specific anti-PERK antibody.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble PERK relative to the non-heated control against temperature. The resulting "melting curve" for the compound-treated sample should be shifted to the right compared to the vehicle control. The difference in the temperature at which 50% of the protein is denatured (Tₘ) is the thermal shift (ΔTₘ).

Western Blotting for Downstream Pathway Modulation

Causality: Having shown direct binding, you must now confirm this engagement leads to the expected biological outcome: inhibition of the PERK signaling pathway. Measuring the phosphorylation status of PERK and its substrate eIF2α is the most direct way to demonstrate this.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with a dose-range of your compound for 1-2 hours.

  • Induce ER Stress: Add an ER stress-inducing agent like Thapsigargin (e.g., 300 nM) or Tunicamycin for a defined period (e.g., 2-4 hours) to activate the PERK pathway.[20] Include vehicle-only and stress-only controls.

  • Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]

  • Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Blocking: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[22]

    • Primary Antibody: Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, p-PERK (Thr980), and a loading control (e.g., Actin or GAPDH) overnight at 4°C.

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-eIF2α / total eIF2α) for each sample. Plot the normalized signal against compound concentration to determine the cellular IC₅₀ for pathway inhibition.

Data Interpretation: Building a Cohesive Narrative

The power of this validation approach lies in synthesizing the data from each experiment.

Table 1: Representative In Vitro and Cellular Data

Compound In Vitro PERK Kinase IC₅₀ (nM) CETSA Thermal Shift (ΔTₘ, °C) @ 10µM Cellular p-eIF2α Inhibition IC₅₀ (nM)
Derivative A 2.5 + 4.2 35
Derivative B 150.0 + 0.5 > 1000

| GSK2606414 (Ref.) | 0.4[24] | + 5.1 | 15[25] |

  • Derivative A presents a strong case. It has potent enzymatic activity, which is confirmed by a significant thermal shift in CETSA, proving it enters cells and binds to PERK. Crucially, this binding translates to potent inhibition of the downstream pathway, with a cellular IC₅₀ that, while higher than the biochemical IC₅₀ (as expected due to cellular factors), is still in a highly relevant range.

  • Derivative B is a weak candidate. Its poor in vitro potency is reflected in a negligible thermal shift, suggesting poor target engagement in cells. Unsurprisingly, it fails to inhibit the downstream pathway.

An Essential Caveat: Assessing Selectivity

Validating the mechanism of action also requires ruling out confounding off-target effects. Some well-characterized PERK inhibitors, including GSK2606414 and the related GSK2656157, have been shown to be potent inhibitors of RIPK1, a kinase involved in TNF-mediated cell death.[10] This polypharmacology could complicate the interpretation of cellular phenotypes.

Recommendation: A crucial validation step is to perform counter-screening against a panel of relevant kinases, especially those with similar ATP-binding pockets. At a minimum, this should include RIPK1 and other eIF2α kinases (PKR, GCN2, HRI).

Conclusion

Validating the mechanism of action for a this compound derivative as a PERK inhibitor is a systematic process that requires more than a single data point. A compelling and trustworthy case is built upon a foundation of complementary evidence. By integrating direct enzymatic inhibition data (In Vitro Kinase Assays ), direct evidence of target binding in a physiological setting (CETSA ), and confirmation of downstream pathway modulation (Phospho-protein analysis ), researchers can confidently establish a clear and defensible mechanism of action, paving the way for further preclinical and clinical development.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Three signaling pathways of unfolded protein response (UPR). Under... - ResearchGate. ResearchGate. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab. Available at: [Link]

  • The UPR signaling pathway. The unfolded protein response (UPR) involves... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

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Navigating the Kinome: A Comparative Cross-Reactivity Guide to (5-Methoxy-1H-indazol-3-yl)methanol Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several approved anticancer drugs.[1] Specifically, derivatives of (5-Methoxy-1H-indazol-3-yl)methanol have given rise to potent inhibitors targeting critical nodes in cancer signaling pathways. However, a key challenge in kinase inhibitor development is achieving selectivity. The high degree of structural conservation in the ATP-binding site across the human kinome often leads to off-target activities, which can result in toxicity or unexpected pharmacological effects.

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the this compound scaffold. By synthesizing available data and outlining the methodologies for assessing kinase selectivity, this document serves as a technical resource for researchers to make informed decisions in their drug discovery and chemical biology endeavors.

The Imperative of Kinase Selectivity Profiling

Before a compound can be considered a viable drug candidate or a precise chemical probe, its interaction with the broader kinome must be thoroughly understood. Comprehensive off-target profiling is essential for assessing drug safety and efficacy.[2] High-throughput screening against large kinase panels is a vital step to identify any kinases that are significantly inhibited by a compound besides its intended target.[3] This process helps in calculating a selectivity index and analyzing potential off-target liabilities that could impact therapeutic outcomes.[3]

Several robust methods exist for profiling kinase inhibitor selectivity, ranging from direct binding assays to cellular, activity-based approaches.[2][4][5] These experimental techniques are crucial for generating the quantitative data needed to compare the selectivity profiles of different inhibitors.

Comparative Analysis of Indazole-Based Inhibitors

For instance, Axitinib, a potent VEGFR inhibitor, is based on an indazole core.[6] Its cross-reactivity profile has been extensively studied and reveals potent inhibition of VEGFR1/2/3, PDGFR, and c-KIT. Another indazole derivative, Compound C05 , was developed as a Polo-like kinase 4 (PLK4) inhibitor. When screened against a panel of 9 other kinases, it demonstrated excellent selectivity for PLK4 over other PLK family members like PLK1 and PLK3.[6]

Similarly, a novel 3-aminoindazole derivative, AKE-72 , was developed as a potent pan-BCR-ABL inhibitor.[7][8] Profiling at a 50 nM concentration against 18 major oncogenic kinases revealed significant inhibition of c-Kit, FGFR1, FLT3, and VEGFR2, among others, indicating a multi-targeted profile.[7]

The following table summarizes the selectivity data for these representative indazole-based compounds, highlighting the diversity of profiles that can emerge from this common scaffold.

CompoundPrimary Target(s)Key Off-Targets (Inhibition >80% at tested conc.)Selectivity NotesReference
Axitinib VEGFR1/2/3PDGFRβ, c-KITPotent inhibitor of multiple receptor tyrosine kinases.[9]
Compound C05 PLK4PLK1, PLK3 (low inhibition)Highly selective for PLK4 over other PLK family members.[6]
AKE-72 (Compound 5) BCR-ABL (WT & T315I)c-Kit, FGFR1, FLT3, VEGFR2, LCK, LYNPotent pan-BCR-ABL inhibitor with significant activity against other oncogenic kinases.[7]

This table is a synthesis of data from multiple sources and concentrations may vary. Direct comparison should be made with caution.

Methodologies for Cross-Reactivity Profiling

The generation of reliable cross-reactivity data hinges on robust and validated experimental protocols. Several platforms are widely used in the field, each with its own advantages and limitations.

Biochemical Kinase Assays (Binding or Activity)

These assays are the workhorse of selectivity profiling and measure the direct interaction of an inhibitor with a large panel of purified kinases.

Workflow: Competition Binding Assay (e.g., KINOMEscan™)

This method quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases in a competition format with an immobilized ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR).

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Test Compound (Inhibitor) D Incubate Compound, Kinase, and Beads A->D B DNA-Tagged Kinase Panel B->D C Immobilized Ligand Beads C->D E Wash to Remove Unbound Kinase D->E F Elute & Quantify Bound Kinase via qPCR E->F G Calculate Kd or % Inhibition F->G

Figure 1. A simplified workflow for a competition binding assay.

Step-by-Step Protocol: General Biochemical Activity Assay

This protocol outlines a fluorescence-based method to measure the enzymatic activity of a kinase and its inhibition.

  • Compound Preparation : Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a 10-point, 3-fold serial dilution to create a concentration gradient.[10]

  • Reaction Setup : In a 384-well assay plate, add the specific kinase, a suitable fluorescently-labeled peptide substrate, and the kinase reaction buffer.[10]

  • Inhibitor Addition : Add the serially diluted inhibitor to the wells. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).

  • Reaction Initiation : Start the phosphorylation reaction by adding an ATP solution.

  • Incubation : Incubate the plate at 30°C for 60 minutes, or the optimal time for the specific kinase.

  • Reaction Termination : Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Signal Detection : Read the plate on a fluorescence reader. The signal difference between the phosphorylated and non-phosphorylated substrate is used to determine kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective biophysical method that measures the thermal stability of a protein.[4][11] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This "thermal shift" can be used to screen for binders across a kinase panel without needing an activity assay.[4][11]

Cellular Assays

To understand inhibitor selectivity in a more biologically relevant context, cellular assays are employed. Methods like the Cellular Thermal Shift Assay (CETSA) measure target engagement in intact cells by observing the thermal stabilization of a target protein upon ligand binding.

Interpreting the Data: Selectivity in Context

The ultimate goal of profiling is to understand an inhibitor's therapeutic window and potential liabilities. A compound that potently inhibits its target while sparing other kinases is generally desired. However, in some cases, a multi-targeted profile can be advantageous, particularly in cancer therapy where hitting multiple nodes in a signaling network can be more effective.

The diagram below illustrates a simplified signaling pathway involving VEGFR2, a common target for indazole-based inhibitors. Off-target inhibition of other kinases in related pathways (e.g., PDGFR, FGFR) can lead to both enhanced anti-angiogenic effects and potential side effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFR PDGFR PDGFR->PI3K FGFR FGFR FGFR->PLCg RAS RAS PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2. Simplified signaling pathways showing convergence and key targets.

Conclusion

The this compound scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. As demonstrated by the diverse selectivity profiles of compounds like Axitinib, C05, and AKE-72, subtle structural modifications on the indazole core can dramatically alter the cross-reactivity profile. For researchers in drug development, a deep understanding of these profiles, generated through rigorous and systematic experimental methodologies, is not merely an academic exercise—it is a prerequisite for the successful translation of a promising molecule into a safe and effective therapeutic.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Spessard, G. O., & Brouwer, K. L. R. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In Methods in Molecular Biology. [Link]

  • Tandon, N., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • bioRxiv. (2022, December 10). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. [Link]

  • Zhang, Y., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. [Link]

  • El-Damasy, D. A., et al. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central. [Link]

  • Li, Y., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

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  • El-Damasy, D. A., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

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In vivo efficacy of compounds synthesized from (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of Clinically Relevant Indazole Derivatives

The indazole moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful and late-stage investigational anti-cancer agents. While the specific starting material, (5-Methoxy-1H-indazol-3-yl)methanol, serves as a versatile building block for various derivatives, this guide focuses on the broader class of indazole-containing compounds that have demonstrated significant in vivo efficacy.[1][2] This comparative analysis will delve into the preclinical and clinical data of key indazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental frameworks used to validate their in vivo performance.

I. A Tale of Three Kinase Inhibitors: Axitinib, Entrectinib, and Niraparib

Among the plethora of indazole-based compounds, three have garnered significant attention and regulatory approval: Axitinib, a potent VEGFR inhibitor; Entrectinib, a dual ROS1/TRK inhibitor; and Niraparib, a selective PARP inhibitor.[2][3][4][5] Their distinct mechanisms of action underscore the versatility of the indazole scaffold in targeting diverse oncogenic pathways.

Axitinib: Targeting Tumor Angiogenesis

Axitinib, a small molecule indazole derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[3] By targeting VEGFRs, Axitinib effectively disrupts the signaling cascade that leads to angiogenesis, a critical process for tumor growth and metastasis.[6]

In Vivo Efficacy Highlights:

  • Renal Cell Carcinoma (RCC): Axitinib has demonstrated significant therapeutic efficacy in metastatic renal cell carcinoma (mRCC), particularly after failure of other systemic therapies.[7][8] In a retrospective study of patients who had failed first-line VEGFR-TKI and second-line nivolumab therapy, axitinib treatment resulted in a median progression-free survival (PFS) of 12.8 months and an objective response rate (ORR) of 29.4%.[7][8]

  • Nasopharyngeal Carcinoma (NPC): In a phase II study of heavily pretreated recurrent or metastatic NPC patients, axitinib achieved a clinical benefit rate of 78.4% at 3 months and 43.2% at 6 months, with a favorable safety profile.[9]

  • Preclinical Models: In vivo studies using subcutaneous and intracranial mouse models of melanoma showed that axitinib treatment significantly reduced tumor growth and increased survival.[10]

Entrectinib: A Dual Threat to ROS1 and TRK Fusion-Positive Cancers

Entrectinib is a potent inhibitor of ROS1 and TRK kinases, which are oncogenic drivers in a subset of various solid tumors, including non-small cell lung cancer (NSCLC).[5][11][12][13] Its ability to cross the blood-brain barrier makes it particularly effective against central nervous system (CNS) metastases.[14][15]

In Vivo Efficacy Highlights:

  • ROS1-Positive NSCLC: In patients with ROS1-positive NSCLC, entrectinib has shown impressive response rates.[14][16] A pooled analysis of clinical trials demonstrated an ORR of 77% and a median PFS of 19 months.[14]

  • NTRK Fusion-Positive Solid Tumors: Across various solid tumors harboring NTRK fusions, entrectinib has shown an ORR of 61.2% and a median PFS of 13.8 months.[17]

  • Neuroblastoma: In preclinical xenograft models of TrkB-expressing neuroblastoma, entrectinib significantly inhibited tumor growth both as a single agent and in combination with chemotherapy.[11]

Niraparib: Exploiting Synthetic Lethality in HR-Deficient Tumors

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[18] PARP inhibitors exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[4][19][20]

In Vivo Efficacy Highlights:

  • Ovarian Cancer: In patient-derived xenograft (PDX) models of high-grade serous ovarian carcinoma, single-agent niraparib induced tumor regressions in models with deleterious BRCA2 mutations and RAD51C promoter methylation.[18][21][22]

  • Combination Therapy: While niraparib did not consistently enhance the efficacy of carboplatin/paclitaxel chemotherapy in some PDX models, maintenance therapy with niraparib delayed progression in a BRCA2-deficient model.[18][21][22] In other preclinical models, niraparib in combination with gemcitabine significantly suppressed tumor growth compared to either agent alone.[23]

II. Comparative Analysis of In Vivo Efficacy

The following table summarizes the key in vivo efficacy parameters for Axitinib, Entrectinib, and Niraparib across different cancer models.

CompoundTarget(s)Cancer ModelEfficacy EndpointKey Findings
Axitinib VEGFR1, 2, 3Metastatic Renal Cell Carcinoma (Human)Median PFS, ORR12.8 months, 29.4%[7][8]
Nasopharyngeal Carcinoma (Human)Clinical Benefit Rate78.4% at 3 months[9]
Melanoma (Mouse Xenograft)Tumor Growth Inhibition, SurvivalSignificant reduction in tumor volume and increased survival[10]
Entrectinib ROS1, TRKA/B/CROS1+ NSCLC (Human)ORR, Median PFS77%, 19 months[14]
NTRK Fusion+ Solid Tumors (Human)ORR, Median PFS61.2%, 13.8 months[17]
Neuroblastoma (Mouse Xenograft)Tumor Growth InhibitionSignificant inhibition of tumor growth[11]
Niraparib PARP1, 2Ovarian Cancer (PDX)Tumor RegressionInduced tumor regression in HR-deficient models[18][21][22]
Ovarian Cancer (PDX)Progression DelayMaintenance therapy delayed progression[18][21][22]
Pancreatic Cancer (Mouse Xenograft)Tumor Growth SuppressionCombination with gemcitabine enhanced tumor suppression[23]

III. Mechanistic Insights: Signaling Pathways Targeted by Indazole Derivatives

The diverse anti-cancer activities of these indazole derivatives stem from their ability to specifically inhibit key signaling pathways involved in tumor progression.

Axitinib and the VEGFR Signaling Pathway

Axitinib's mechanism of action centers on the inhibition of VEGFRs, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Axitinib Axitinib Axitinib->VEGFR Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell AKT Akt PI3K->AKT AKT->Endothelial_Cell ROS1_TRK_Pathway Fusion_Protein ROS1/TRK Fusion Protein RAS_MAPK RAS-MAPK Pathway Fusion_Protein->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Fusion_Protein->PI3K_AKT Entrectinib Entrectinib Entrectinib->Fusion_Protein Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Entrectinib inhibits ROS1/TRK fusion proteins, halting cancer cell growth.

Niraparib and the PARP-Mediated DNA Repair Pathway

Niraparib inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In HR-deficient cells, the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, which cannot be efficiently repaired, resulting in cell death.

PARP_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cell + Niraparib SSB Single-Strand Break (SSB) PARP PARP SSB->PARP SSB_Repair SSB Repair PARP->SSB_Repair SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB Double-Strand Break (DSB) PARP2->DSB Replication Fork Collapse Niraparib Niraparib Niraparib->PARP2 Apoptosis Apoptosis DSB->Apoptosis Failed Repair

Caption: Niraparib induces synthetic lethality in HR-deficient cells.

IV. Standardized Protocols for In Vivo Efficacy Assessment

The following are generalized protocols for evaluating the in vivo efficacy of indazole derivatives in xenograft and PDX models, based on methodologies reported in the literature. [1]

Xenograft Tumor Model Protocol
  • Cell Culture: Culture human cancer cell lines (e.g., HT29 for colon cancer, A549 for lung cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) two to three times per week.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the indazole derivative (e.g., Axitinib, Entrectinib) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Study Termination and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Patient-Derived Xenograft (PDX) Model Protocol
  • Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.

  • Implantation: Implant small fragments of the tumor tissue subcutaneously into immunodeficient mice.

  • Passaging: Once the tumors reach a certain size (e.g., >1000 mm³), passage them into new cohorts of mice for expansion.

  • Cohort Establishment: Once a sufficient number of mice with established tumors is available, randomize them into treatment and control groups.

  • Treatment and Monitoring: Administer the investigational drug (e.g., Niraparib) and monitor tumor growth and animal health as described for xenograft models.

  • Data Analysis: Analyze the data to determine the anti-tumor efficacy of the compound in a more clinically relevant model.

V. Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably fruitful starting point for the development of effective anti-cancer therapies. The clinical success of Axitinib, Entrectinib, and Niraparib highlights the diverse range of oncogenic pathways that can be targeted by derivatives of this versatile core structure. [2]Ongoing research continues to explore novel indazole derivatives with improved potency, selectivity, and pharmacokinetic properties. [24][25][26][27][28][29]The comparative analysis and standardized protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued development of this important class of anti-cancer agents.

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A Senior Application Scientist's Guide to Catalytic Indazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole motif is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The efficient and selective synthesis of this privileged scaffold is therefore a critical endeavor. This guide provides an in-depth, head-to-head comparison of the leading transition-metal catalysts employed for indazole synthesis. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, practical considerations, and performance data to empower you in selecting the optimal catalytic system for your specific synthetic challenge.

The Strategic Importance of Catalyst Selection in Indazole Synthesis

The choice of catalyst is not merely a matter of academic curiosity; it has profound implications for yield, purity, scalability, and the overall economic and environmental viability of a synthetic route. The ideal catalyst should offer high efficiency, broad substrate scope, excellent regioselectivity, and operational simplicity. In this guide, we will critically evaluate the performance of palladium, copper, rhodium, cobalt, and gold catalysts in achieving these goals.

Palladium-Catalyzed Indazole Synthesis: The Workhorse of Cross-Coupling

Palladium catalysts have long been the workhorse for the construction of C-N bonds, and their application in indazole synthesis is well-established. The primary strategies involve intramolecular amination and Suzuki-Miyaura cross-coupling reactions.

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

Palladium-catalyzed amination reactions typically proceed through a well-understood catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[1]

Performance and Applications

Palladium catalysis offers a reliable route to a wide variety of substituted indazoles.[2][3] The Suzuki-Miyaura coupling, for instance, is a powerful tool for introducing aryl or heteroaryl substituents at various positions of the indazole core.[4][5]

Table 1: Performance of Palladium Catalysts in Indazole Synthesis

Catalyst SystemSubstrateReaction TypeYield (%)Reference
Pd(OAc)₂/dppf/t-BuONaN-aryl-N-(o-bromobenzyl)hydrazinesIntramolecular Amination55-85[3]
PdCl₂(dppf)·DCM/K₂CO₃Bromo-indazole carboxamide and boronic acidsSuzuki-Miyaura Coupling70-95[4]
Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃Benzophenone tosylhydrazonesC-H Activation/Intramolecular Amination60-90[1][3]
Experimental Protocol: Palladium-Catalyzed Intramolecular Amination of N-aryl-N-(o-bromobenzyl)hydrazines

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • N-aryl-N-(o-bromobenzyl)hydrazine derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous toluene

Procedure:

  • To an oven-dried sealed tube, add the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), dppf (0.1 equiv.), and t-BuONa (1.2 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R₂NH Amine_Complex Ar-Pd(II)-N(H)R₂ Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0) Ar-NR₂

Caption: Palladium-catalyzed amination cycle.

Copper-Catalyzed Indazole Synthesis: A Cost-Effective and Versatile Alternative

Copper catalysis has emerged as a highly attractive alternative to palladium-based systems, primarily due to the lower cost and toxicity of copper. Copper catalysts are particularly effective in multicomponent reactions and intramolecular N-arylation reactions.

Mechanistic Considerations

Copper-catalyzed C-N bond formation can proceed through several mechanisms, including a Cu(I)/Cu(III) catalytic cycle or a Cu(I)-mediated nucleophilic substitution. In the context of the one-pot, three-component synthesis of 2H-indazoles, the copper catalyst is proposed to facilitate both the C-N bond formation between the aryl bromide and azide, and the subsequent N-N bond formation.[6]

Performance and Applications

Copper-catalyzed methods are particularly powerful for the synthesis of 2H-indazoles from readily available starting materials.[7][8] The one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is a notable example, offering a broad substrate scope and high functional group tolerance.[6]

Table 2: Performance of Copper Catalysts in Indazole Synthesis

Catalyst SystemSubstratesReaction TypeYield (%)Reference
CuI/TMEDA2-bromobenzaldehydes, primary amines, NaN₃One-pot, three-component61-98[6]
Cu₂O2-alkynylazobenzenesIntramolecular Hydroaminationup to 81[9][10]
CuCl1H-indazoles, diaryliodonium saltsN(2)-arylation60-95
Experimental Protocol: Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles

This protocol is based on the work of Kumar et al.[6][8]

Materials:

  • 2-Bromobenzaldehyde

  • Primary amine

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In an oven-dried round-bottom flask, combine CuI (0.1 equiv.), the 2-bromobenzaldehyde (1.0 equiv.), sodium azide (2.0 equiv.), and TMEDA (0.1 equiv.).

  • Add the primary amine (1.2 equiv.) and DMSO.

  • Heat the reaction mixture to 120-130 °C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start 2-Bromobenzaldehyde + Primary Amine + NaN₃ CuI_TMEDA CuI / TMEDA DMSO, 120-130 °C Start->CuI_TMEDA Intermediate_1 Condensation CuI_TMEDA->Intermediate_1 Intermediate_2 C-N Bond Formation (Cu-catalyzed) Intermediate_1->Intermediate_2 Intermediate_3 N-N Bond Formation (Cu-catalyzed) Intermediate_2->Intermediate_3 Product 2H-Indazole Intermediate_3->Product

Caption: Copper-catalyzed three-component synthesis.

Rhodium-Catalyzed Indazole Synthesis: Leveraging C-H Activation

Rhodium catalysts have opened new avenues for indazole synthesis through C-H activation strategies. These methods offer high atom economy and allow for the construction of complex indazole derivatives from simple precursors.

Mechanistic Insights: Directed C-H Functionalization

Rhodium(III)-catalyzed C-H activation often involves a directing group on the substrate that coordinates to the metal center, facilitating the cleavage of a specific C-H bond. For example, in the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, the azo group directs the ortho-C-H activation.[11]

Performance and Applications

Rhodium-catalyzed C-H functionalization provides a powerful and convergent approach to highly substituted indazoles.[12] The reaction of azobenzenes with aldehydes, for instance, allows for the one-step synthesis of N-aryl-2H-indazoles with a broad substrate scope.[11][13]

Table 3: Performance of Rhodium Catalysts in Indazole Synthesis

Catalyst SystemSubstratesReaction TypeYield (%)Reference
[CpRhCl₂]₂/AgSbF₆Azobenzenes, AldehydesC-H Activation/Cyclative Capture46-81[11][12]
[CpRhCl₂]₂/Cu(OAc)₂Imidates, NitrosobenzenesC-H Activation/C-N/N-N Couplingup to 95[14]
Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

This protocol is adapted from the work of Ellman and coworkers.[11][12]

Materials:

  • Azobenzene derivative

  • Aldehyde

  • [Cp*RhCl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous dioxane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, charge a sealed tube with [Cp*RhCl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), and MgSO₄.

  • Add the azobenzene (1.0 equiv.) and the aldehyde (2.0 equiv.).

  • Add anhydrous dioxane.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 80-100 °C for 24 hours.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

G Start Azobenzene + Aldehyde Catalyst [Cp*RhCl₂]₂ / AgSbF₆ Start->Catalyst Step1 Directed C-H Activation Catalyst->Step1 Step2 Addition to Aldehyde Step1->Step2 Step3 Cyclative Capture Step2->Step3 Step4 Aromatization Step3->Step4 Product N-Aryl-2H-Indazole Step4->Product

Caption: Rhodium-catalyzed C-H activation pathway.

Cobalt-Catalyzed Indazole Synthesis: A More Sustainable Approach

Cobalt catalysis has recently gained attention as a more sustainable and cost-effective alternative to precious metal catalysts like rhodium and palladium. Cobalt catalysts have been successfully applied to C-H functionalization reactions for the synthesis of indazoles.

Performance and Applications

Cobalt(III)-catalyzed C-H bond functionalization has been demonstrated to be effective for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, offering a viable alternative to the more expensive rhodium catalysts.[15][16][17] These reactions can often be performed on the benchtop and are scalable.[17]

Table 4: Performance of Cobalt Catalysts in Indazole Synthesis

Catalyst SystemSubstratesReaction TypeYield (%)Reference
[CpCoCl₂]₂/AgOAcAzobenzenes, AldehydesC-H Functionalization/Addition/Cyclizationup to 99[15][16]
[CpCo(C₆H₆)][B(C₆F₅)₄]₂/AcOHAzobenzenes, AldehydesC-H Functionalization/Addition/Cyclization70-95[15][16]
Experimental Protocol: Cobalt(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

This protocol is based on the work of Ellman and coworkers.[15][16]

Materials:

  • Azobenzene derivative

  • Aldehyde

  • [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂

  • Acetic acid (AcOH)

  • Anhydrous 1,4-dioxane

Procedure:

  • On the benchtop, add the azobenzene (2.0 equiv.), aldehyde (1.0 equiv.), [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ (5 mol %), and acetic acid (20 mol %) to a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, concentrate the mixture and purify the residue by column chromatography.

Gold-Catalyzed Indazole Synthesis: Unique Reactivity and Mild Conditions

Gold catalysis offers unique reactivity for the activation of alkynes and allenes, enabling novel synthetic transformations under mild conditions. In the context of indazole synthesis, gold catalysts have been employed in the intramolecular cyclization of 2-alkynylazobenzenes.

Performance and Applications

A dual catalytic system using a gold catalyst and a photoredox catalyst has been developed for the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes.[4][18][19][20] This method proceeds under visible light irradiation and offers good yields and functional group tolerance.

Table 5: Performance of Gold Catalysts in Indazole Synthesis

Catalyst SystemSubstratesReaction TypeYield (%)Reference
AuCl₃/Ru(bpy)₃Cl₂2-alkynylazobenzenesDual Gold/Photoredox Catalysis53-75[4]
Experimental Protocol: Dual Gold/Photoredox-Catalyzed Synthesis of 3-Alkenyl-2H-Indazoles

This protocol is adapted from the work of Merino and coworkers.[4]

Materials:

  • 2-Alkynylazobenzene derivative

  • Gold(III) chloride (AuCl₃)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂·6H₂O)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add the 2-alkynylazobenzene (1.0 equiv.), AuCl₃ (5 mol %), and Ru(bpy)₃Cl₂·6H₂O (2 mol %).

  • Add acetonitrile and degas the solution.

  • Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the residue by column chromatography.

Head-to-Head Comparison: Choosing the Right Catalyst

CatalystKey AdvantagesKey DisadvantagesBest Suited For
Palladium Well-established, versatile, broad substrate scope, reliable for cross-coupling.[3][4]Cost, potential for catalyst contamination in the final product.Functionalization of pre-formed indazole cores and intramolecular aminations.
Copper Low cost, low toxicity, excellent for multicomponent reactions.[6]Can require higher catalyst loadings and temperatures than palladium.Scalable, cost-effective synthesis of 2H-indazoles from simple starting materials.
Rhodium High atom economy through C-H activation, convergent synthesis of complex indazoles.[11]High cost, often requires silver salt additives.Rapid construction of highly substituted indazoles from simple precursors.
Cobalt More sustainable and cost-effective than rhodium, good for C-H functionalization.[15][16]Newer methodology, substrate scope may not be as broad as rhodium.Greener alternative to rhodium for C-H activation strategies.
Gold Mild reaction conditions, unique reactivity with alkynes.[4]Often requires co-catalysts, scope can be substrate-specific.Synthesis of specific indazole derivatives, such as 3-alkenyl-2H-indazoles.

Conclusion and Future Outlook

The field of catalytic indazole synthesis has matured significantly, offering a diverse toolbox for the modern synthetic chemist. Palladium and copper catalysts remain the workhorses for many applications due to their versatility and, in the case of copper, cost-effectiveness. However, the advent of rhodium- and cobalt-catalyzed C-H activation has revolutionized the approach to complex indazole synthesis, providing highly atom-economical and convergent routes. Gold catalysis, while more specialized, offers unique opportunities for the synthesis of novel indazole derivatives under mild conditions.

The future of indazole synthesis will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the use of earth-abundant, non-precious metal catalysts, as well as the development of catalytic systems that can operate under even milder conditions with lower catalyst loadings. The continued exploration of novel reaction pathways and the application of these methods to the synthesis of increasingly complex and biologically relevant indazole-containing molecules will undoubtedly remain a vibrant area of research. As a senior application scientist, I encourage the careful consideration of the factors outlined in this guide to make informed decisions that will accelerate your research and development efforts in this exciting field.

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A Researcher's Guide to Confirming Target Engagement for Novel Kinase Inhibitors: A Case Study with Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. The indazole scaffold, and specifically derivatives of (5-Methoxy-1H-indazol-3-yl)methanol, represents a privileged structure class known to produce potent kinase inhibitors. However, synthesizing a potent compound is merely the first step; the critical, non-negotiable next phase is to unequivocally prove that the molecule engages its intended target within the complex milieu of a living cell.

This guide provides researchers, scientists, and drug development professionals with a strategic comparison of essential methods for confirming intracellular target engagement. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust approach. To illustrate these principles, we will use the well-characterized multi-kinase inhibitor, Crizotinib , as a practical analogue for a novel this compound derivative. Crizotinib's known engagement with targets like c-MET and ALK provides a tangible framework for presenting experimental data and rationale.[1][2][3]

The Imperative of a Multi-Pronged Validation Strategy

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to directly measure drug-protein binding in intact cells.

  • Phospho-Protein Western Blotting: A biochemical readout of downstream pathway modulation.

  • NanoBRET™ Target Engagement Assay: A quantitative, real-time measurement of intracellular drug occupancy.

Method 1: Direct Biophysical Confirmation with Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is elegantly simple: the binding of a ligand (your inhibitor) to its target protein confers thermal stability.[4] When heated, this stabilized protein is more resistant to denaturation and aggregation than its unbound counterpart. By measuring the amount of soluble protein remaining at various temperatures, we can directly infer target binding inside the cell, without any need for compound or protein labeling.[4][5]

Causality in Experimental Design: Why Isothermal Dose-Response?

While a classic CETSA experiment involves a temperature gradient, the Isothermal Dose-Response (ITDR)-CETSA is often more powerful for drug discovery.[5][6][7] In this format, we select a single, empirically determined temperature that causes partial unfolding of the target protein. We then treat cells with a dose-response of our inhibitor. A potent, engaging compound will protect the protein from denaturation, resulting in a clear dose-dependent increase in the soluble protein fraction. This approach provides a cellular EC50 for target binding, a critical metric for establishing structure-activity relationships (SAR).

Experimental Workflow: ITDR-CETSA

The workflow below outlines the key steps for performing an ITDR-CETSA experiment to confirm the engagement of a novel indazole derivative with its putative kinase target (e.g., c-MET).

CETSA_Workflow cluster_prep Cell & Compound Prep cluster_treatment Treatment & Lysis cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., MKN-45 for c-MET) compound_prep 2. Prepare Serial Dilution of Indazole Derivative treat_cells 3. Treat Cells with Compound Dose-Response compound_prep->treat_cells heat_challenge 4. Heat Challenge (Fixed Temp, e.g., 52°C) treat_cells->heat_challenge lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat_challenge->lysis centrifuge 6. Separate Soluble Fraction (High-Speed Centrifugation) lysis->centrifuge western 7. Quantify Soluble Target (Western Blot / ELISA) centrifuge->western data_analysis 8. Plot Dose-Response Curve (Calculate Cellular EC50) western->data_analysis

Caption: Workflow for Isothermal Dose-Response CETSA (ITDR-CETSA).

Detailed Protocol: ITDR-CETSA for c-MET Engagement
  • Cell Culture: Plate MKN-45 cells (which overexpress c-MET) in 10 cm dishes and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with a serial dilution of the this compound derivative (e.g., 0.01 µM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS containing phosphatase and protease inhibitors, and resuspend in PBS.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a pre-determined optimal temperature (e.g., 52°C for c-MET) for 3 minutes, followed by cooling at 4°C for 3 minutes.[5]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate the soluble fraction from the aggregated proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant. Determine protein concentration using a BCA assay. Analyze the amount of soluble c-MET in each sample via Western Blot.

  • Data Analysis: Perform densitometry on the Western blot bands. Normalize the signal for each dose to the vehicle control. Plot the normalized intensity against the compound concentration and fit a sigmoidal dose-response curve to calculate the cellular EC50.

Data Presentation: Hypothetical ITDR-CETSA Results
Compound Concentration (µM)Soluble c-MET (Normalized Intensity)
0 (Vehicle)1.00
0.011.15
0.031.45
0.12.10
0.32.85
1.03.10
3.03.20
10.03.25
Cellular EC50 ~0.15 µM

Method 2: Functional Confirmation via Phospho-Protein Western Blotting

While CETSA confirms binding, it does not confirm functional consequence. For a kinase inhibitor, the expected functional outcome is the inhibition of the kinase's catalytic activity, which can be measured by a decrease in the phosphorylation of its downstream substrates.[8][9] A quantitative Western blot is a direct, reliable method to measure this change.

Causality in Experimental Design: Why Normalize to Total Protein?

A critical aspect of a trustworthy phospho-western is normalizing the phosphorylated (p-Target) signal to the total amount of the target protein (t-Target).[8][9] This is essential because changes in the phospho-signal could arise from compound toxicity or other off-target effects that alter the total protein level, rather than specific inhibition of phosphorylation. Simultaneous detection using two-color fluorescence allows for the most accurate normalization on the same blot.[9]

Downstream Signaling Pathway: c-MET

To select the correct phospho-protein to probe, an understanding of the signaling pathway is essential. Upon binding its ligand, HGF, the c-MET receptor tyrosine kinase dimerizes and autophosphorylates, creating docking sites for downstream effectors that activate pathways like PI3K/AKT and RAS/MAPK, driving cell proliferation and survival.[6][10][11] Therefore, a direct measure of target engagement is the inhibition of c-MET autophosphorylation (e.g., at Tyr1234/1235).

cMET_Pathway cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds P_cMET p-cMET (Tyr1234/1235) cMET->P_cMET Autophosphorylates Indazole (5-Methoxy-1H-indazol-3-yl) methanol Derivative Indazole->cMET INHIBITS PI3K PI3K P_cMET->PI3K RAS RAS P_cMET->RAS AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: Inhibition of HGF-induced c-MET signaling pathway.

Detailed Protocol: Quantitative Phospho-c-MET Western Blot
  • Cell Culture & Starvation: Plate MKN-45 cells. Once at ~70-80% confluency, serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-response of the indazole derivative for 2 hours.

  • Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF) for 15 minutes to induce c-MET phosphorylation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[12] Keep samples on ice at all times.[12]

  • Quantification & Gel Electrophoresis: Quantify protein concentration (BCA assay), normalize samples, and separate 20 µg of protein per lane via SDS-PAGE. Transfer to a low-fluorescence PVDF membrane.

  • Blocking: Block the membrane with a protein-free blocking buffer or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucially, avoid milk , as its casein phosphoprotein content can cause high background.[12]

  • Antibody Incubation: Incubate the blot overnight at 4°C with two primary antibodies from different host species simultaneously: Rabbit anti-phospho-c-MET (Tyr1234/1235) and Mouse anti-total-c-MET.

  • Secondary Antibody & Imaging: Wash the blot with TBST. Incubate with two corresponding secondary antibodies conjugated to distinct near-infrared fluorophores (e.g., Goat anti-Rabbit IRDye 800CW and Goat anti-Mouse IRDye 680RD). Image on a compatible fluorescent imaging system.

  • Data Analysis: Quantify the band intensity for both the phospho-c-MET and total-c-MET signals in each lane. Calculate the ratio of (p-c-MET / t-c-MET) for each dose. Normalize these ratios to the "HGF-stimulated, no inhibitor" control. Plot the normalized ratio against inhibitor concentration to determine the cellular IC50.

Data Presentation: Hypothetical Phospho-Western Results
Compound Conc. (µM)p-c-MET / t-c-MET Ratio (Normalized)
0 (No HGF)0.05
0 (HGF only)1.00
0.010.85
0.030.60
0.10.25
0.30.08
1.00.04
Cellular IC50 ~0.04 µM

Method 3: Advanced Quantification with NanoBRET™ Target Engagement Assay

For a highly quantitative, real-time assessment of target occupancy in living cells, the NanoBRET™ Target Engagement assay is a superior alternative.[13][14] This technology uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).[15][16]

Causality in Experimental Design: Why Competitive Displacement?

The assay operates on a competitive displacement principle.[13][14] A test compound (your indazole derivative) that binds to the target kinase will compete with the fluorescent tracer for the binding site. This competition physically separates the donor and acceptor, leading to a dose-dependent decrease in the BRET signal. This allows for the precise calculation of intracellular compound affinity (IC50) in a live-cell, equilibrium-based format.[13]

NanoBRET_Principle cluster_bound No Inhibitor: High BRET cluster_displaced With Inhibitor: Low BRET NLuc_Target1 Target-NanoLuc® Tracer1 Fluorescent Tracer NLuc_Target1->Tracer1 Binding (<10nm) BRET_Signal BRET Signal (Energy Transfer) Tracer1->BRET_Signal Emits Light NLuc_Target2 Target-NanoLuc® Inhibitor Indazole Derivative NLuc_Target2->Inhibitor Binding Tracer2 Fluorescent Tracer Inhibitor->Tracer2 Displaces No_BRET No BRET Signal Tracer2->No_BRET No Energy Transfer

Caption: Principle of the competitive NanoBRET™ Target Engagement Assay.

Data Comparison: Orthogonal Method Validation

The true power of this multi-pronged approach lies in comparing the data from each method. A strong correlation between the cellular EC50 from ITDR-CETSA, the cellular IC50 from the phospho-western, and the intracellular IC50 from the NanoBRET™ assay provides extremely high confidence that the compound's observed cellular phenotype is a direct result of engaging its intended target.

Assay MethodMeasured ParameterExample Value (Crizotinib Analogue)Interpretation
ITDR-CETSA Target Stabilization (EC50)~0.15 µMConfirms direct physical binding to the target in cells.
Phospho-Western Blot Functional Inhibition (IC50)~0.04 µMConfirms inhibition of kinase activity in a cellular context.
NanoBRET™ Assay Target Occupancy (IC50)~0.05 µMProvides a quantitative measure of intracellular affinity.

Conclusion: Building a Bulletproof Case for Target Engagement

Validating the target engagement of a novel compound like a this compound derivative is a foundational pillar of drug discovery. Moving beyond a single data point to a matrix of orthogonal evidence is paramount for making informed decisions to advance a candidate molecule.

By integrating a biophysical binding assay (CETSA) with a functional cellular readout (phospho-western blotting) and a quantitative occupancy assay (NanoBRET™), researchers can build a scientifically rigorous and self-validating data package. This comprehensive approach not only confirms the desired mechanism of action but also provides deep, actionable insights into the compound's behavior in a physiologically relevant environment, ultimately increasing the probability of success in later-stage development.

References

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  • Ou, S.-H. I. et al. (2012). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. The Oncologist. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (5-Methoxy-1H-indazol-3-yl)methanol. The procedures outlined herein are synthesized from regulatory standards and best practices to ensure the safety of laboratory personnel and environmental protection. This is not a rigid template but a dynamic guide designed to build trust by explaining the scientific and regulatory causality behind each procedural step.

Hazard Profile and Waste Classification: The First Step in Responsible Disposal

Before any disposal action is taken, a thorough understanding of the chemical's hazard profile is essential. This initial assessment dictates the entire disposal pathway. This compound, like many specialized research chemicals, requires careful handling from generation to final disposal.

The Safety Data Sheet (SDS) for closely related indazole compounds provides critical hazard information.[1] The responsibility for the initial waste determination—classifying the material as hazardous or non-hazardous—rests with the generator of the waste.[2][3] Based on available data, this compound should be managed as a regulated hazardous waste.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
(Data synthesized from the Safety Data Sheet for (1H-INDAZOL-3-YL)METHANOL)[1]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" such as ignitability, corrosivity, reactivity, or toxicity.[4][5][6] The acute toxicity of this compound (H302) firmly places it in the category of characteristic hazardous waste due to toxicity.[1] Therefore, it must never be disposed of via sanitary sewer (sink) or in the regular trash.[2][7]

The Core Disposal Protocol: A Step-by-Step Guide

The following protocol ensures that this compound waste is handled in a manner that is safe, compliant, and environmentally sound.

The principle of segregation is fundamental to preventing dangerous chemical reactions.

  • Primary Segregation: Immediately upon generation, waste this compound must be kept separate from incompatible materials. It is known to be incompatible with strong oxidizing agents.[1][8]

  • General Laboratory Segregation: Adhere to universal chemical storage safety rules. Store this organic waste away from acids, bases, and other reactive chemical classes.[9]

The integrity of the waste container is critical for preventing leaks and spills.

  • Container Selection: Use a sturdy, leak-proof container made of a material compatible with the chemical. Plastic or the original glass container are often suitable.[7][10] The container must have a tightly sealing, screw-top cap.[3]

  • Container Management: The waste container must be kept closed at all times, except when waste is actively being added.[7][9][11] This is a strict regulatory requirement to prevent the release of vapors and to avoid spills. Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[7][10]

Accurate labeling is a non-negotiable step mandated by the EPA and OSHA to ensure safe handling by all personnel.

  • Label Contents: Each waste container must be affixed with a hazardous waste label that includes:

    • The words "Hazardous Waste" .[9][12]

    • The full, unabbreviated chemical name: "this compound" . Chemical formulas or acronyms are not acceptable.[11][12]

    • A list of all constituents in the container, including solvents, with percentage estimates.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste was added to the container).[3]

Laboratories must store waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][13]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA to 55 gallons of hazardous waste (or one quart of acutely hazardous P-list waste).[13][14]

  • Time Limits: Once a container is full, it must be removed from the laboratory by the institution's environmental safety team within three days.[9][13]

Do not allow waste to accumulate.

  • Contact EHS: Once a waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7][11][15] Follow their specific procedures for requesting removal.

Caption: Disposal decision workflow for this compound.

Managing Contaminated Materials

The disposal protocol extends beyond the chemical itself to include any materials it has contaminated.

  • Contaminated Labware and Debris: Personal protective equipment (gloves, aprons), absorbent materials from spill cleanups, contaminated glassware, and pipette tips must be disposed of as hazardous solid waste.[15] These items should be collected in a separate, clearly labeled, puncture-proof container lined with a clear plastic bag.[15][16] Never use black plastic or biohazard bags for chemical waste.[7][15]

  • Empty Chemical Containers: An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[7]

    • Triple-Rinse Procedure: The container must be triple-rinsed with a suitable solvent (e.g., methanol, acetone) that can solubilize the residue.[12]

    • Collect Rinsate: The first rinseate must always be collected and disposed of as hazardous chemical waste by adding it to your liquid waste container.[7][10][12] For highly toxic chemicals, the first three rinses must be collected.[7]

    • Final Disposal: After triple-rinsing and allowing the container to air-dry, the original label must be completely removed or defaced.[7][16] The clean, dried container can then be disposed of in the appropriate glass recycling or regular trash receptacle.[7]

Spill and Emergency Procedures

All personnel handling this chemical must be familiar with emergency procedures as outlined by OSHA's Hazard Communication and HAZWOPER standards.[17][18]

  • Minor Spills: For small spills within a chemical fume hood, ensure you are wearing appropriate PPE (gloves, safety goggles, lab coat). Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit). Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • Major Spills: In the event of a significant spill, evacuate the immediate area and notify your colleagues. Contact your institution's EHS or emergency response team immediately.[7] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive disposal framework, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

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Comprehensive Safety and Handling Guide for (5-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (5-Methoxy-1H-indazol-3-yl)methanol was not publicly available. The following safety and handling protocols are synthesized based on the known hazards of the parent compound, (1H-Indazol-3-yl)methanol, and established best practices for handling novel research chemicals.[1] This compound should be treated as hazardous, and a thorough, site-specific risk assessment must be conducted by qualified personnel before any handling or experimentation.

Hazard Identification and Risk Profile

This compound is a substituted indazole derivative. While specific toxicological data is unavailable, the Safety Data Sheet for the parent compound, (1H-Indazol-3-yl)methanol, provides a critical baseline for hazard assessment.[1] The primary anticipated risks are associated with irritation to the skin, eyes, and respiratory system. All laboratory personnel must operate under the assumption that this compound presents these hazards until proven otherwise.

Table 1: Hazard Classification Based on Parent Compound (1H-Indazol-3-yl)methanol [1]

Hazard ClassGHS ClassificationAssociated Risk
Skin Irritation Skin Irrit. 2H315: Causes skin irritation.
Eye Irritation Eye Irrit. 2H319: Causes serious eye irritation.
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.

The presence of a methoxy group may alter the compound's reactivity or biological activity, reinforcing the need for cautious handling. Laboratories must adhere to a comprehensive Chemical Hygiene Plan (CHP) to mitigate these potential risks.[2][3]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the final and most critical barrier between the researcher and potential chemical exposure.[4][5] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

Table 2: Required PPE for Handling this compound

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Chemical-resistant glovesRationale: To prevent skin contact and irritation.[1] Specifications: Nitrile or neoprene gloves are recommended.[6][7] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[5]
Eye & Face Protection Safety glasses with side shields or safety gogglesRationale: To protect against splashes, airborne particles, and accidental eye contact, which could cause serious irritation.[1][6] Specifications: Must be worn at all times when the chemical is being handled. A face shield must be worn over goggles during procedures with a high risk of splashing.[7][8]
Skin & Body Protection Laboratory coatRationale: Provides a barrier to protect skin and personal clothing from contamination.[4][6] Specifications: A fully buttoned, long-sleeved lab coat is required. Ensure cuffs are snug to prevent exposure at the wrist.
Respiratory Protection NIOSH-approved respiratorRationale: To prevent inhalation of the compound, especially if it is a fine powder, which may cause respiratory tract irritation.[1] Specifications: A respirator is mandatory when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[6][7] The specific cartridge type should be determined by your institution's safety officer based on the operational context.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, standardized operating procedure is essential for minimizing exposure and ensuring experimental integrity.[9]

Engineering Controls and Preparation
  • Primary Engineering Control: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be conducted within a properly functioning and certified chemical fume hood.[2][6] This is the primary method to control and minimize inhalation exposure.

  • Pre-Operation Safety Check: Before beginning work, verify that all required PPE is available, fits correctly, and is in good condition.[6] Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[9]

  • Material Staging: Clearly label all containers with the chemical name, concentration, date, and relevant hazard warnings.[2][4] Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement in and out of the controlled space.

Handling the Compound
  • Don PPE: Put on all required PPE as detailed in Table 2 before entering the designated handling area.

  • Minimize Dust Formation: When handling the solid material, use techniques that avoid generating dust. Use spatulas to carefully transfer the compound; avoid dropping or pouring the powder from a height.

  • Weighing: If possible, weigh the compound directly into the vessel in which it will be used. If using a weigh boat, handle it carefully to prevent spills.

  • Post-Handling: After handling, decontaminate any equipment used. Carefully remove gloves by rolling them off inside-out and dispose of them in the designated hazardous waste container.[5] Wash hands thoroughly with soap and water.[1]

Emergency Spill Response
  • Evacuate: In the event of a spill, immediately alert others and evacuate the immediate area.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE, including respiratory protection.[6] Prevent the spread of the powder.

  • Clean-Up: Carefully sweep or wipe up the solid material, avoiding dust generation. Place the material and all contaminated cleaning supplies (e.g., paper towels, pads) into a clearly labeled, sealed container for hazardous waste disposal.

  • Report: Report all spills to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

Chemical Handling and Emergency Workflow

The following diagram outlines the critical decision-making and action steps for safely managing this compound.

G Safe Handling & Emergency Response Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response A 1. Conduct Risk Assessment (Review SDS of Parent Compound) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Assemble & Inspect PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D 4. Don Full PPE C->D E 5. Handle Compound in Fume Hood (Minimize Dust) D->E F 6. Decontaminate & Clean Up E->F Spill Spill Occurs E->Spill If Spill G 7. Doff PPE & Wash Hands F->G H Evacuate Area & Alert Others Spill->H I Don Emergency PPE (incl. Respirator) H->I J Contain & Clean Spill (Place in Hazardous Waste) I->J K Report to Supervisor/EHS J->K

Caption: Workflow for preparation, handling, and emergency response.

Disposal Plan: Waste Management and Decontamination

Proper waste management is a critical component of laboratory safety and environmental responsibility.[4] All waste generated from handling this compound must be treated as hazardous.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including excess compound, contaminated weigh boats, gloves, and paper towels, must be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed waste container (e.g., glass or polyethylene). Do not mix incompatible waste streams.[10]

  • Labeling: All waste containers must be clearly and accurately labeled with a "Hazardous Waste" sticker.[11] The label must include the full chemical name of all components and their approximate concentrations.[11]

Container Decontamination
  • Empty Containers: "Empty" containers that held the solid compound are not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[12][13]

  • Triple Rinsing: For containers of potentially highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[12] Use a suitable solvent for rinsing, and collect the rinsate in your liquid hazardous waste container. After triple rinsing, the container can often be disposed of through normal lab glass or plastic recycling, but labels must first be fully defaced or removed.[12]

Storage and Disposal
  • Storage: Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[11]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[12]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.